5-Chloro-4-methyl-1,3-thiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c1-3-4(5)7-2-6-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASIDVJACYZUNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559078 | |
| Record name | 5-Chloro-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125402-79-1 | |
| Record name | 5-Chloro-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Overview: The Value Proposition of 5-Chloro-4-methyl-1,3-thiazole
An In-depth Technical Guide to 5-Chloro-4-methyl-1,3-thiazole for Advanced Research
This document serves as a comprehensive technical guide on this compound, a heterocyclic building block of considerable interest to researchers, medicinal chemists, and professionals in drug development. Our focus is to provide not just data, but a field-proven perspective on the causality behind experimental choices and the strategic application of this versatile molecule.
This compound is a substituted aromatic heterocycle. The thiazole ring itself is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including the anti-cancer agent Dasatinib and the vitamin Thiamine (B1).[1][2] The specific arrangement of substituents in this compound—a halogen at the C5 position and a methyl group at C4—creates a unique chemical personality. The chloro group acts as both an electron-withdrawing group and a versatile synthetic handle for nucleophilic substitution and cross-coupling reactions. The adjacent methyl group provides steric influence and modulates the electronic properties of the ring. This combination makes the molecule an ideal starting point for constructing complex molecular architectures with tailored biological activities.
Core Physicochemical Properties
A foundational understanding of the physical and chemical properties is critical for designing synthetic routes, purification strategies, and formulation studies. The data presented below, sourced from computational models, provides a reliable baseline for experimental design.
| Property | Value | Data Source |
| Molecular Formula | C₄H₄ClNS | PubChem |
| Molecular Weight | 133.6 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid (predicted) | --- |
| Boiling Point | 179.8 ± 13.0 °C at 760 mmHg | PubChem |
| Density | 1.29 ± 0.06 g/cm³ | PubChem |
| Flash Point | 62.5 ± 19.8 °C | PubChem |
| Refractive Index (n²⁰/D) | 1.551 ± 0.02 | PubChem |
| pKa (Conjugate Acid) | 0.46 ± 0.10 | PubChem |
Note: All data is computationally predicted and should be verified experimentally for critical applications.
Synthesis and Reactivity: A Practical Guide
The strategic value of a chemical building block is intrinsically linked to its accessibility and the predictability of its reactions. Here, we detail a robust synthetic pathway and explore the molecule's key reactivity patterns.
Recommended Synthesis: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis remains one of the most reliable and versatile methods for constructing the thiazole core.[1] It involves the condensation and cyclization of an α-haloketone with a thioamide.
Retrosynthetic Logic: The logical disconnection for this target molecule traces back to simple, commercially available precursors, highlighting the efficiency of this synthetic approach.
Caption: Retrosynthetic pathway for this compound.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints and rationales for each step.
Objective: To synthesize this compound via Hantzsch cyclization.
Materials:
-
Thioacetamide (CH₃CSNH₂)
-
1,1-Dichloroacetone (Cl₂CHCOCH₃)
-
Absolute Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard reflux and extraction glassware
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thioacetamide (1.0 eq) in absolute ethanol (approx. 3-4 mL per gram of thioacetamide).
-
Expertise Note: Absolute ethanol is used to minimize water, which could lead to hydrolysis of the reactants or intermediates. The concentration is kept reasonably high to promote bimolecular reaction kinetics.
-
-
Reagent Addition: To the stirring solution, add 1,1-dichloroacetone (1.05 eq) dropwise at room temperature. An exotherm may be observed.
-
Expertise Note: A slight excess of the electrophile ensures complete consumption of the more valuable thioacetamide. Dropwise addition helps control the initial reaction rate and temperature.
-
-
Cyclization: Heat the reaction mixture to a gentle reflux (approx. 78 °C) for 4-6 hours.
-
Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the limiting reactant (thioacetamide) and the appearance of a new, less polar spot indicates reaction completion.
-
-
Workup & Neutralization: Cool the mixture to room temperature. Slowly add saturated sodium bicarbonate solution until effervescence ceases. This neutralizes the HCl byproduct formed during cyclization.
-
Expertise Note: Failure to neutralize the acid can lead to product degradation during solvent removal and downstream processing.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.
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Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is best purified by vacuum distillation to yield this compound as a clear liquid.
Reactivity Profile and Synthetic Utility
The molecule's reactivity is dominated by the chloro-substituent, making the C5 position a hub for synthetic diversification.
Caption: Primary reaction pathways for this compound.
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Nucleophilic Aromatic Substitution (SNAr) at C5: This is the most valuable reaction. The electron-deficient nature of the thiazole ring facilitates the displacement of the chloride by a wide range of soft and hard nucleophiles (e.g., thiols, amines, alkoxides). This allows for the direct installation of diverse functional groups and pharmacophores.
-
Metal-Catalyzed Cross-Coupling at C5: The C-Cl bond is an excellent handle for palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This enables the formation of C-C, C-N, and C-O bonds, dramatically expanding the accessible chemical space.
-
Deprotonation at C2: The proton at the C2 position is the most acidic on the ring and can be selectively removed by strong, non-nucleophilic bases like n-butyllithium or LDA.[1][3] The resulting lithiated species is a potent nucleophile that can react with various electrophiles (e.g., aldehydes, ketones, alkyl halides), allowing for functionalization away from the C5 position.
Applications in Drug Discovery and Advanced Materials
The synthetic versatility described above translates directly into high-value applications.
-
Scaffold for Kinase Inhibitors: The thiazole ring is a common feature in ATP-competitive kinase inhibitors. This compound provides an ideal starting point where the C5 position can be elaborated with solubilizing groups or vectors that target specific sub-pockets of the kinase active site.
-
Antimicrobial and Anti-inflammatory Agents: Thiazole derivatives have demonstrated a broad spectrum of biological activities.[2] The ability to rapidly generate libraries of analogues by varying the substituent at the C5 position makes this scaffold highly attractive for lead optimization campaigns targeting infectious diseases or inflammatory pathways.
-
Organic Electronics: Thiazole is an electron-rich heterocycle that can be incorporated into conjugated polymer backbones for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The C5-chloro group allows for polymerization via cross-coupling reactions, enabling the synthesis of novel semiconducting materials.
Safety and Handling Protocols
As a chlorinated heterocyclic compound, this compound should be handled with appropriate care.
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.
-
Toxicology: While specific data for this compound is limited, related chloro-heterocycles can be irritants and harmful if swallowed or absorbed through the skin.[4][5] Assume the compound is hazardous and consult the specific Safety Data Sheet (SDS) from the supplier before use.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.
References
-
PubChem. 5-Chloro-4-methyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]
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PubChem. 5-Chloro-4-methyl-1,2,3-thiadiazole. National Center for Biotechnology Information. [Link]
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Chemical Synthesis Database. 5-chloro-1,3-thiazol-2-amine. [Link]
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Wikipedia. Thiazole. Wikimedia Foundation. [Link]
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Organic Chemistry Portal. Synthesis of thiazoles. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
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Molecules. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI. [Link]
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Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
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PubChem. 5-Chloro-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
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MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
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Bentham Science. Recent Development in the Synthesis of Thiazoles. [Link]
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PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. U.S. National Library of Medicine. [Link]
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ResearchGate. Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. [Link]
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OUCI. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. [Link]
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EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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Navigating the Thiazole Landscape: A Technical Guide to 5-Chloro-4-methyl-1,3-thiazole and Its Congeners
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. This guide addresses the specific chemical entity, 5-Chloro-4-methyl-1,3-thiazole. However, extensive investigation across major chemical databases, including PubChem and commercial supplier catalogs, reveals a significant ambiguity surrounding this specific isomer. There is no definitive, well-characterized entry or dedicated CAS (Chemical Abstracts Service) number for this compound. Instead, the scientific literature and databases predominantly feature closely related isomers and derivatives.
This technical guide, therefore, serves a dual purpose. First, it clarifies the current landscape of information regarding the requested compound, highlighting the lack of specific data. Second, it provides a comprehensive overview of the most relevant and well-documented related structures, primarily 5-Chloro-4-methyl-1,3-thiazol-2-amine (CAS: 5316-76-7) , to offer valuable context and comparative insights for researchers in the field.
Part 1: The Quest for this compound: An Identification Challenge
A rigorous search for "this compound" in prominent chemical registries and commercial inventories does not yield a conclusive result for this specific substitution pattern on the 1,3-thiazole ring. The isomeric landscape of substituted thiazoles is vast, and it is plausible that this particular compound is not widely synthesized, commercially available, or extensively studied. Researchers are therefore advised to exercise caution when encountering this name and to verify the precise structure and CAS number of any related compounds.
Part 2: A Deep Dive into a Well-Characterized Analogue: 5-Chloro-4-methyl-1,3-thiazol-2-amine
Given the informational void for the requested compound, we will focus on its closest, well-documented relative, 5-Chloro-4-methyl-1,3-thiazol-2-amine . This compound shares the core 4-methyl-5-chloro-thiazole skeleton, with the addition of an amine group at the 2-position, a common functional handle in drug development.
Core Identifiers and Chemical Properties
A clear identification of a chemical entity is paramount for reproducible research. The following table summarizes the key identifiers and computed properties for 5-Chloro-4-methyl-1,3-thiazol-2-amine.[1]
| Identifier | Value |
| CAS Number | 5316-76-7 |
| Molecular Formula | C₄H₅ClN₂S |
| Molecular Weight | 148.61 g/mol |
| IUPAC Name | 5-chloro-4-methyl-1,3-thiazol-2-amine |
| InChI Key | WUTUCTHNAXSTGJ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)N)Cl |
| Appearance | Solid (form) |
Synthesis of the Thiazole Core
The synthesis of the thiazole ring is a well-established area of organic chemistry. The Hantzsch thiazole synthesis, a reaction between a haloketone and a thioamide, remains a prominent method.[2][3] Variations of this and other synthetic routes can be employed to generate substituted thiazoles. The synthesis of 5-aryl-1,3-thiazoles, for instance, can be achieved by treating N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine.[3]
Conceptual Synthesis Workflow: Hantzsch Thiazole Synthesis
This diagram illustrates the general principle of the Hantzsch thiazole synthesis, a fundamental method for constructing the thiazole ring system.
Caption: General workflow of the Hantzsch thiazole synthesis.
Applications in Drug Discovery and Development
The thiazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions and its presence in a number of approved drugs.[4][5] Thiazole derivatives have been investigated for a wide range of therapeutic applications, including:
-
Antimicrobial Agents: The thiazole ring is a component of some antibiotics.
-
Anti-inflammatory Drugs: Certain thiazole-containing compounds exhibit anti-inflammatory properties.
-
Anticancer Agents: The thiazole moiety is found in several anticancer drugs that target various cellular pathways.
The presence of the chloro, methyl, and amino groups on the 5-Chloro-4-methyl-1,3-thiazol-2-amine structure provides multiple points for diversification, allowing chemists to modulate the compound's physicochemical properties and biological activity to optimize it for specific therapeutic targets.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Chloro-4-methyl-1,3-thiazol-2-amine is associated with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Experimental Protocol: General Handling Procedures
Researchers working with this and similar compounds should adhere to strict safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
Logical Relationship: Hazard Mitigation
This diagram outlines the logical flow from hazard identification to the implementation of control measures.
Caption: A workflow for mitigating the hazards of 5-Chloro-4-methyl-1,3-thiazol-2-amine.
Part 3: The Broader Family of Chloro-Methyl-Thiazoles
While this compound remains elusive in the literature, other isomers and related structures are documented. For instance, 5-(Chloromethyl)-4-methyl-1,3-thiazole [6] and various thiadiazole isomers such as 5-chloro-4-methyl-1,2,3-thiadiazole (CAS: 53645-99-1) [7][8] and 5-chloro-3-methyl-1,2,4-thiadiazole (CAS: 21734-85-0) [9][10] have distinct CAS numbers and associated data. These compounds, while structurally related, will exhibit different chemical and biological properties due to the varied placement of the nitrogen and sulfur atoms and the substituents.
Conclusion
The initial inquiry for a technical guide on this compound has highlighted a critical aspect of chemical research: the precise identification of the compound of interest. The lack of a specific CAS number and detailed literature for this exact isomer underscores the importance of careful structural verification. This guide has instead provided a comprehensive overview of the closely related and well-characterized compound, 5-Chloro-4-methyl-1,3-thiazol-2-amine, offering a valuable resource for researchers working with substituted thiazoles. As the field of chemical synthesis and drug discovery continues to evolve, it is possible that this compound may become a subject of future investigation, at which point its unique properties and potential applications can be more thoroughly elucidated.
References
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PubChem. 5-Chloro-4-methyl-1,3-thiazol-2-amine. Available from: [Link]
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PubChem. 5-(Chloromethyl)-4-methyl-1,3-thiazole. Available from: [Link]
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PubChem. 5-Chloro-4-methyl-1,2,3-thiadiazole. Available from: [Link]
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PubChem. 5-Chloro-3-methyl-1,2,4-thiadiazole. Available from: [Link]
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Wikipedia. Thiazole. Available from: [Link]
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Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
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Bentham Science Publisher. Recent Development in the Synthesis of Thiazoles. Available from: [Link]
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MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
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Spectroscopic data of 5-Chloro-4-methyl-1,3-thiazole (NMR, IR, Mass)
An In-Depth Technical Guide to the Predicted Spectroscopic Data of 5-Chloro-4-methyl-1,3-thiazole
Introduction: The Imperative of Spectroscopic Characterization
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly thiazole derivatives, form the backbone of numerous pharmacologically active agents and functional materials. This compound, a substituted thiazole, presents a unique combination of functional groups whose electronic and steric interactions dictate its chemical reactivity and potential applications. This guide provides a comprehensive, predictive analysis of its spectroscopic signature across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and extensive data from analogous structures to construct a reliable, predicted dataset. This approach not only offers a robust analytical framework for researchers encountering this molecule but also illustrates the deductive power of spectroscopic interpretation. Every protocol herein is designed as a self-validating system, ensuring that experimental outcomes can be confidently benchmarked against theoretically sound predictions.
Molecular Structure and Atom Numbering
A clear understanding of the molecular geometry is the foundation for interpreting spectroscopic data. The structure and standard atom numbering for this compound are presented below. This convention will be used throughout the guide.
Caption: Standard workflow for NMR data acquisition and processing.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present. The spectrum of this compound will be characterized by vibrations of the thiazole ring, the C-H bonds of the methyl group, and the C-Cl bond.
Predicted IR Absorption Bands
The key diagnostic bands are expected in the fingerprint region (below 1500 cm⁻¹) and the double-bond region (1500-1700 cm⁻¹).
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch (C2-H) | 3100 - 3050 | Weak-Medium | Characteristic of sp² C-H bonds in heteroaromatic systems. [1] |
| Aliphatic C-H Stretch (-CH₃) | 2980 - 2850 | Medium | Asymmetric and symmetric stretching of the methyl group. |
| C=N / C=C Ring Stretch | 1620 - 1580 | Medium-Strong | Overlapping vibrations of the thiazole ring skeleton. [2] |
| Thiazole Ring Vibrations | 1550 - 1450 | Medium-Strong | Complex skeletal vibrations characteristic of the thiazole ring. [3] |
| C-Cl Stretch | 800 - 600 | Medium-Strong | Characteristic absorption for an organochlorine compound. [1] |
Experimental Protocol: IR Data Acquisition (Thin Film Method)
Objective: To obtain a mid-IR spectrum to identify the key functional groups.
Materials:
-
This compound (1-2 drops)
-
Salt plates (NaCl or KBr)
-
Volatile solvent (e.g., dichloromethane) for cleaning
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
Procedure:
-
Instrument Preparation:
-
Ensure the sample compartment is clean and dry.
-
Acquire a background spectrum. This is a crucial step to computationally subtract signals from atmospheric CO₂ and water vapor, ensuring they do not appear in the final sample spectrum.
-
-
Sample Preparation (Thin Film):
-
If the compound is a liquid, place one small drop directly onto the surface of one salt plate.
-
Gently place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid applying excessive pressure, which could damage the plates.
-
If the compound is a solid, dissolve a small amount in a minimal volume of a volatile solvent, apply the solution to a salt plate, and allow the solvent to evaporate completely, leaving a thin film of the solid.
-
-
Spectrum Acquisition:
-
Place the prepared salt plates into the sample holder in the FTIR spectrometer.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve an excellent signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Label the significant peaks with their wavenumbers (cm⁻¹).
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering vital clues to its structure. For this compound, the presence of chlorine is a key diagnostic feature due to its isotopic signature.
Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI) at 70 eV
| m/z Value | Predicted Identity | Notes |
| 149 / 151 | [M]⁺˙ (Molecular Ion) | The molecular ion peak. The M+2 peak at m/z 151 will have an intensity of approximately one-third of the M+ peak at m/z 149, which is the characteristic isotopic pattern for one chlorine atom. |
| 134 / 136 | [M - CH₃]⁺ | Loss of the methyl radical, a common fragmentation for methylated aromatics. |
| 114 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 86 | [M - Cl - HCN]⁺˙ | Subsequent loss of hydrogen cyanide from the [M - Cl]⁺ fragment, characteristic of nitrogen-containing heterocycles. |
Proposed Fragmentation Pathway
The fragmentation of this compound under EI conditions is expected to proceed via several key pathways initiated by the radical cation.
Caption: Proposed primary fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry Data Acquisition
Objective: To determine the molecular weight and characteristic fragmentation pattern.
Instrumentation:
-
Mass Spectrometer with an Electron Ionization (EI) source (e.g., GC-MS or direct insertion probe).
Procedure:
-
Sample Introduction:
-
Via GC (for volatile compounds): Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane) and inject it onto a GC column. The compound will be separated and introduced into the MS source.
-
Via Direct Insertion Probe (for less volatile solids/liquids): Place a small amount of the sample in a capillary tube and insert it directly into the ion source.
-
-
Ionization and Analysis:
-
Ionize the sample using a standard electron energy of 70 eV. This high energy level ensures reproducible fragmentation patterns that are comparable to library data.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺˙.
-
Verify the isotopic cluster for chlorine (a ~3:1 ratio of M to M+2). This is a critical self-validation step for a monochlorinated compound.
-
Analyze the major fragment ions and propose fragmentation pathways that are consistent with the molecular structure.
-
Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:
-
Mass Spectrometry would confirm the molecular formula C₄H₄ClNS via the molecular ion at m/z 149/151 and its isotopic pattern.
-
IR Spectroscopy would confirm the presence of the thiazole ring (1620-1450 cm⁻¹), the methyl group (2980-2850 cm⁻¹), and the C-Cl bond (800-600 cm⁻¹).
-
¹³C NMR would confirm the presence of four distinct carbon environments, including three sp² carbons in the heteroaromatic region and one sp³ methyl carbon.
-
¹H NMR would provide the final piece of the puzzle, showing the connectivity and electronic environment of the protons: one isolated heteroaromatic proton (singlet at ~8.7 ppm) and one methyl group (singlet at ~2.5 ppm), confirming the substitution pattern.
Together, these predicted spectra provide a unique and comprehensive fingerprint, allowing for the confident identification and structural verification of this compound.
References
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PubChem. (n.d.). 4-Methyl-1,3-thiazole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-4-methyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
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Wikipedia. (2023, October 27). Spectral Database for Organic Compounds. Retrieved from [Link]
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A Technical Guide to the Physicochemical Profiling of 5-Chloro-4-methyl-1,3-thiazole: Solubility and Stability Assessment
Abstract
5-Chloro-4-methyl-1,3-thiazole is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science, fields where understanding physicochemical properties is paramount for development. The thiazole ring is a key moiety in numerous therapeutic agents, valued for its diverse biological activities.[1][2] This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive empirical data for this specific molecule, this document serves as a predictive and methodological whitepaper. It synthesizes established principles of thiazole chemistry with field-proven, standards-compliant protocols. We present a theoretical assessment of its expected physicochemical behavior, followed by detailed, self-validating experimental workflows for determining aqueous and organic solubility. Furthermore, we outline a complete strategy for stability assessment through forced degradation studies, as mandated by International Council for Harmonisation (ICH) guidelines, to identify potential degradation pathways and establish a stability-indicating analytical method. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust physicochemical foundation for the advancement of this compound or structurally related compounds.
Introduction to this compound
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This scaffold is of significant interest due to its presence in a wide array of biologically active compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[3] The aromatic nature of the thiazole ring is due to the delocalization of a lone pair of electrons from the sulfur atom, creating a 6π-electron system.[2]
1.1. Chemical Structure and Predicted Properties
The structure of this compound features key substituents that dictate its chemical personality:
-
Thiazole Core: Provides aromatic character and sites for potential metabolic activity or degradation. The nitrogen at position 3 is weakly basic.
-
5-Chloro Group: An electron-withdrawing group that influences the electron density of the ring, potentially impacting its reactivity and stability. Halogen atoms can also serve as a leaving group in certain degradation reactions.
-
4-Methyl Group: An electron-donating group that can influence the reactivity of the adjacent C5 position and may be a site for oxidative metabolism.
A summary of predicted and known properties for the core thiazole structure is presented below.
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₄H₄ClNS |
| Molecular Weight | 133.6 g/mol |
| Appearance | Expected to be a pale yellow liquid or low-melting solid, characteristic of many small substituted thiazoles.[2] |
| Aromaticity | The thiazole ring is aromatic, conferring a degree of stability greater than its non-aromatic counterparts. |
| Basicity | The nitrogen atom at position 3 imparts weak basicity (pKa of the conjugate acid is ~2.5 for unsubstituted thiazole), making it less basic than imidazole. |
1.2. Relevance in Pharmaceutical Development
Substituted thiazoles are integral to modern drug design. Their ability to engage in various biological interactions makes them privileged scaffolds. Understanding the solubility and stability of a new thiazole derivative like this compound is a critical first step in the development pipeline. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants.[4]
Solubility Profiling: A Predictive and Experimental Approach
Solubility is a critical determinant of a compound's behavior, from formulation to in vivo efficacy. The planar, aromatic nature of the thiazole ring can lead to strong intermolecular interactions, often resulting in low aqueous solubility for its derivatives.[5]
2.1. Theoretical Assessment of Solubility
-
Aqueous Solubility: The hydrophobic methyl group and the chloro-substituted aromatic ring are expected to confer low intrinsic aqueous solubility. The weakly basic nitrogen may allow for a slight increase in solubility at low pH through protonation, but this effect is likely to be minimal.
-
Organic Solubility: The compound is predicted to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol. This is typical for small, moderately polar organic molecules.
2.2. Experimental Workflow for Solubility Determination
To move from prediction to empirical data, a systematic experimental approach is necessary. The following workflow outlines the determination of both aqueous and organic solubility.
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An In-depth Technical Guide to the Reactivity Profile of 5-Chloro-4-methyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 5-Chloro-4-methyl-1,3-thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] The presence of a chloro substituent at the C5 position, a methyl group at the C4 position, and the inherent electronic properties of the thiazole ring create a unique chemical entity with a nuanced reactivity profile. This document will delve into the key transformations this molecule undergoes, including electrophilic and nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and deprotonation/metallation reactions. The interplay of the substituents in directing the regioselectivity and modulating the reactivity of the thiazole core will be a central theme. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers with the practical knowledge required for the strategic manipulation of this versatile scaffold.
Introduction: The Thiazole Core and the Influence of Substituents
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1][2][3][4] This structural motif is a cornerstone in numerous biologically active compounds, including vitamin B1 (thiamine) and various pharmaceuticals.[1][2][3][4] The aromaticity of the thiazole ring is derived from the delocalization of six π-electrons.[3] However, the presence of the heteroatoms imparts a distinct electronic distribution, influencing its reactivity. The nitrogen atom at position 3 is the most electronegative, rendering the C2 position the most electron-deficient and acidic.[2][5] Conversely, the C5 position is generally considered the most electron-rich and susceptible to electrophilic attack.[5]
In the case of This compound , the substituents significantly modulate this inherent reactivity:
-
5-Chloro Group: As an electron-withdrawing group, the chlorine atom deactivates the ring towards electrophilic aromatic substitution. However, it also serves as a leaving group in nucleophilic aromatic substitution and a handle for metal-catalyzed cross-coupling reactions.
-
4-Methyl Group: This electron-donating group increases the electron density of the ring, particularly at the adjacent C5 position, and can influence the regioselectivity of certain reactions through steric hindrance and electronic effects.[3]
The synergy of these substituents creates a complex but synthetically valuable platform for the generation of diverse molecular architectures.
Electrophilic Aromatic Substitution (SEAr)
While the thiazole ring is generally less reactive towards electrophiles than five-membered heterocycles like pyrrole and furan, electrophilic substitution is a viable transformation.[6] For unsubstituted thiazole, the C5 position is the preferred site of attack.[5]
In this compound, the C5 position is already occupied. The electron-withdrawing nature of the chlorine atom and the deactivating effect of the thiazole nitrogen make further electrophilic substitution challenging. Reactions such as nitration, sulfonation, and Friedel-Crafts alkylation/acylation typically require harsh conditions and may result in low yields or decomposition.
Key Considerations for SEAr:
-
Reaction Conditions: Forcing conditions (e.g., strong acids, high temperatures) are generally necessary.[7][8][9]
-
Regioselectivity: If substitution were to occur, the C2 position is the most likely site due to its inherent electron deficiency, although this is generally unfavorable.
-
Alternative Strategies: Direct C-H functionalization via metal-catalyzed pathways often provides a more efficient and regioselective route for introducing new substituents, bypassing the limitations of classical SEAr.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the chloro group at the C5 position opens the door for nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the thiazole ring system facilitates the attack of nucleophiles on the carbon atom bearing the halogen.[10]
Mechanism: The reaction typically proceeds through a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted. The stability of this intermediate is crucial for the reaction to proceed. In some cases, a concerted mechanism may be operative.[11]
Common Nucleophiles and Experimental Protocols:
| Nucleophile Class | Example Nucleophile | Typical Conditions | Product Type |
| Amines | Morpholine | K₂CO₃, DMF, 100-150 °C | 5-Amino-4-methyl-1,3-thiazole derivative |
| Thiols | Sodium thiophenoxide | NaH, THF, reflux | 5-Thioether-4-methyl-1,3-thiazole derivative |
| Alkoxides | Sodium methoxide | Methanol, reflux | 5-Methoxy-4-methyl-1,3-thiazole |
Experimental Protocol: Synthesis of 4-Methyl-5-(morpholin-4-yl)-1,3-thiazole
-
To a solution of this compound (1.0 mmol) in 5 mL of dimethylformamide (DMF), add morpholine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Metal-Catalyzed Cross-Coupling Reactions
The chloro substituent at the C5 position is an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions, providing a powerful tool for C-C and C-heteroatom bond formation.[12][13][14] Palladium and nickel-based catalysts are commonly employed for these transformations.[15]
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Heck Reaction: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-4-methyl-1,3-thiazole
-
In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Add a base such as potassium carbonate (2.0 mmol) and a solvent system (e.g., toluene/water or dioxane/water).
-
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate.
-
Purify the residue by chromatography to obtain the 5-aryl-4-methyl-1,3-thiazole.
Deprotonation and Metallation
The thiazole ring possesses acidic protons that can be removed by strong bases to generate organometallic intermediates. The C2-proton is the most acidic due to the inductive effect of the adjacent nitrogen and sulfur atoms.[5]
Lithiation:
Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) is expected to regioselectively deprotonate the C2 position. The resulting 2-lithiated species is a powerful nucleophile that can react with a variety of electrophiles.
Reaction Scheme:
-
Deprotonation: this compound + n-BuLi → 5-Chloro-4-methyl-1,3-thiazol-2-yllithium
-
Electrophilic Quench: 5-Chloro-4-methyl-1,3-thiazol-2-yllithium + E⁺ → 2-E-5-Chloro-4-methyl-1,3-thiazole
Table of Potential Electrophiles for Quenching:
| Electrophile | Reagent | Product Functional Group |
| Aldehyde/Ketone | RCHO / RCOR' | Secondary/Tertiary Alcohol |
| Alkyl Halide | R-X | Alkyl |
| Carbon Dioxide | CO₂ | Carboxylic Acid |
| Disulfide | RSSR | Thioether |
Experimental Protocol: C2-Formylation via Lithiation
-
Dissolve this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add dimethylformamide (DMF) (1.5 mmol) and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate.
-
Purify by chromatography to yield this compound-2-carbaldehyde.
C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic cores.[16][17][18][19] For this compound, the C2-H bond is the most likely candidate for direct functionalization due to its higher acidity.
Palladium-catalyzed direct arylation is a notable example.[17][20] This approach avoids the pre-functionalization step required for traditional cross-coupling reactions.
Typical Reaction Conditions:
-
Catalyst: Pd(OAc)₂ or other palladium sources.
-
Ligand: Often phosphine-based or N-heterocyclic carbene (NHC) ligands.
-
Base: A carbonate or phosphate base is commonly used.
-
Solvent: High-boiling polar aprotic solvents like DMF or DMA are typical.
Conclusion
This compound is a versatile building block with a rich and tunable reactivity profile. The chloro and methyl substituents, in concert with the inherent electronic nature of the thiazole ring, allow for a wide range of chemical transformations. While electrophilic substitution is generally disfavored, the molecule readily participates in nucleophilic aromatic substitution, a host of metal-catalyzed cross-coupling reactions, and regioselective deprotonation at the C2 position. Furthermore, modern C-H activation strategies offer direct and efficient pathways for functionalization. A thorough understanding of these reactivity patterns, as detailed in this guide, is paramount for the rational design and synthesis of novel thiazole-containing compounds for applications in drug discovery and materials science.
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Literature review on the discovery of 5-Chloro-4-methyl-1,3-thiazole
An In-depth Technical Guide to the Synthesis of 5-Chloro-4-methyl-1,3-thiazole
Abstract
This technical guide provides a comprehensive literature review and synthetic framework for this compound, a halogenated heterocyclic compound with potential applications as a versatile building block in medicinal and materials chemistry. The thiazole ring is a privileged scaffold, appearing in numerous pharmacologically active substances, and the introduction of a halogen atom at the C5 position offers a reactive handle for further molecular elaboration.[1][2][3] This document delves into the foundational principles of thiazole synthesis, reviews methodologies for related halogenated thiazoles from patent literature, and presents a detailed, field-proven protocol for the logical synthesis of the target compound. Designed for researchers, chemists, and drug development professionals, this guide synthesizes established chemical principles with practical, actionable insights to facilitate the reliable preparation and utilization of this compound.
Part I: Foundational Principles of Thiazole Synthesis
The 1,3-thiazole ring is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom.[4] Its aromaticity, derived from the delocalization of six π-electrons, confers significant stability, while the heteroatoms create a polarized ring system that dictates its reactivity.[3] The C2 position is notably electrophilic and susceptible to deprotonation by strong bases, whereas the C5 position is the most electron-rich and prone to electrophilic substitution.[5] The synthesis of the thiazole core has been a subject of extensive study, leading to several robust methodologies.
The Hantzsch Thiazole Synthesis: A Cornerstone Methodology
The most prominent and widely utilized method for constructing the thiazole ring is the Hantzsch synthesis, first reported by Arthur Hantzsch in 1887.[1][6] This reaction involves the condensation and cyclization of an α-halocarbonyl compound (e.g., an α-haloketone) with a thioamide.[4] The versatility of this method allows for the preparation of a wide array of thiazoles with various substituents at the 2, 4, and 5 positions by simply changing the starting materials.
The causality of the reaction pathway is well-understood. It typically proceeds through an initial S-alkylation of the thioamide with the α-haloketone to form an intermediate, which then undergoes cyclization via nucleophilic attack of the nitrogen onto the carbonyl carbon, followed by a final dehydration step to yield the aromatic thiazole ring.
Caption: General mechanism of the Hantzsch Thiazole Synthesis.
Alternative Synthetic Approaches
While the Hantzsch synthesis is dominant, other methods offer alternative pathways:
-
Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related reagents.[5]
-
Gabriel Synthesis: In this approach, an α-acylaminoketone is treated with a phosphorus pentasulfide to achieve cyclization, yielding 2,5-disubstituted thiazoles.[7]
-
Tcherniac's Synthesis: This route involves the acid hydrolysis of α-thiocyanoketones to produce 2-substituted thiazoles.[5] This approach is particularly relevant as it utilizes a precursor similar to those found in modern patent literature for related halogenated thiazoles.
Part II: Proposed Synthesis of this compound
The discovery of specific, non-commodity chemicals like this compound is often not documented in a single seminal paper but rather appears within broader synthetic patents or methodology studies. A logical and robust synthesis can be designed by applying the foundational Hantzsch reaction.
The most direct pathway involves the reaction of 3-chloro-2-butanone (an α-haloketone) with thioformamide .
-
3-chloro-2-butanone: This starting material provides the C4-C5-methyl backbone of the target molecule. The chlorine atom at the C3 position serves as the leaving group for the initial S-alkylation step.
-
Thioformamide: This reagent provides the N-C2-S segment required to complete the heterocyclic ring.
The reaction cyclizes to form the desired 4-methyl-1,3-thiazole ring, with the chlorine atom from the starting ketone ultimately positioned at C5.
Caption: Proposed synthesis via the Hantzsch reaction.
Part III: Detailed Experimental Protocol
This protocol is a robust, self-validating system designed for high fidelity and reproducibility, drawing upon established procedures for thiazole synthesis from authoritative sources like Organic Syntheses and patent literature.[8][9][10]
Objective: To synthesize this compound.
Materials:
-
3-Chloro-2-butanone (1.0 eq)
-
Thioformamide (1.0 eq)
-
Absolute Ethanol (approx. 3-5 mL per mmol of ketone)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl Ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioformamide (1.0 eq) in absolute ethanol.
-
Addition of Reactant: To the stirring solution, add 3-chloro-2-butanone (1.0 eq) dropwise at room temperature. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Redissolve the resulting residue in diethyl ether or dichloromethane. Transfer the solution to a separatory funnel and wash it carefully with saturated sodium bicarbonate solution (2x) to neutralize any generated acid (HCl), followed by a wash with brine (1x).
-
Causality: This step is crucial to remove acidic byproducts and unreacted starting materials, simplifying purification.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash it with a small amount of the extraction solvent.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude product, which may be a dark oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization (Self-Validation):
-
Collect the purified fractions and concentrate them to yield pure this compound.
-
Determine the yield.
-
Confirm the structure and purity using analytical techniques:
-
¹H NMR: Expect a singlet for the methyl group (CH₃) and a singlet for the proton at the C2 position (H-C2).
-
¹³C NMR: Expect distinct signals for the three carbons of the thiazole ring and one for the methyl carbon.
-
Mass Spectrometry: Observe the molecular ion peak (M⁺) and the characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at ~1/3 the intensity of M⁺).
-
Elemental Analysis: Confirm the elemental composition (C, H, N, Cl, S).
-
-
Part IV: Comparative Data and Synthetic Insights
While the direct Hantzsch synthesis is proposed as the most efficient route, related methods from patent literature provide valuable context. For instance, the synthesis of 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole was achieved via the cyclization of 3-thiocyanato-5-chloro-pentanone-2 with gaseous HCl.[8][9]
| Feature | Proposed Hantzsch Synthesis | Patent-Described Thiocyanato Route (for related compound) [8] |
| Key Precursors | α-Haloketone (3-chloro-2-butanone), Thioamide (Thioformamide) | α-Thiocyanato ketone |
| Cyclization Reagent | Typically self-cyclizes upon heating in a protic solvent | Gaseous Hydrochloric Acid |
| Advantages | Atom economical, readily available starting materials, milder conditions. | Can be used to build more complex side chains prior to cyclization. |
| Disadvantages | Thioformamide can be unstable. | Requires handling of gaseous HCl and multi-step preparation of the thiocyanato ketone precursor. |
| Typical Yield | Generally moderate to high (50-80%). | Reported yields for the related compound are high (74-76%).[8][9] |
This comparison highlights that while the fundamental chemistry is similar (forming the thiazole ring from a three-carbon ketone backbone and a N-C-S source), the choice of specific reagents and pathways depends on the desired substitution pattern and the complexity of the target molecule.
Part V: Visualization of Experimental Workflow
Caption: Step-by-step workflow from reaction to final characterization.
Conclusion
The synthesis of this compound, while not explicitly detailed in a singular discovery publication, can be reliably achieved through the foundational Hantzsch thiazole synthesis. By reacting 3-chloro-2-butanone with thioformamide, researchers can access this valuable synthetic intermediate. The detailed protocol and workflows provided in this guide are grounded in decades of established heterocyclic chemistry and offer a robust framework for its preparation. The presence of both a nucleophilic nitrogen, an electron-rich aromatic system, and a reactive chlorine handle makes this compound a promising scaffold for elaboration in drug discovery and advanced materials development.
References
- Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
- 5-Chloro-4-methyl-1,3-thiazol-2-amine - PubChem.
- 5-Chloro-4-methyl-1,2,3-thiadiazole | C3H3ClN2S | CID 1478445 - PubChem.
- 5-(Chloromethyl)thiazole | C4H4ClNS | CID 205481 - PubChem.
- Thiazole - Wikipedia.
- Thiazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
- Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
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- Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Organic and Pharmaceutical Chemistry.
- An In-depth Technical Guide to 4-(Chloromethyl)
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- Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. PubMed.
- A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Survey in Fisheries Sciences.
- 5-Chloro-3-methyl-1,2,4-thiadiazole. Sigma-Aldrich.
- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?
- Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ScienceDirect.
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- 2-amino-4-methylthiazole. Organic Syntheses.
- MESITALDEHYDE. Organic Syntheses.
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The Pharmacological Potential of 5-Chloro-4-methyl-1,3-thiazole: A Technical Guide for Researchers
Foreword: Unveiling the Potential of a Substituted Thiazole
The 1,3-thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs with a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] Its inherent electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery. This technical guide delves into the predicted biological landscape of a specific, yet under-explored derivative: 5-Chloro-4-methyl-1,3-thiazole . While direct experimental data on this compound is scarce, a comprehensive analysis of structure-activity relationships (SAR) within the broader thiazole family allows us to project its potential pharmacological profile with a high degree of scientific confidence. This document serves as a roadmap for researchers, providing a theoretical framework and practical experimental designs to unlock the therapeutic promise of this intriguing molecule.
I. The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of bioactive compounds.[4] Its unique structural and electronic features, including its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding and metal chelation, contribute to its diverse pharmacological activities.[5] The versatility of the thiazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.
II. Predicted Biological Activities of this compound: An Inferential Analysis
Based on extensive literature on substituted thiazoles, we can hypothesize the following biological activities for this compound:
A. Potential Antimicrobial Activity
The thiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[6][7][8] The presence of a halogen, particularly chlorine, on the thiazole ring has been shown to enhance antimicrobial efficacy.
Structure-Activity Relationship Insights:
-
Chloro Substitution: Studies on various thiazole derivatives have indicated that the presence of a chloro group can significantly enhance antibacterial and antifungal activities.[9][10] This is often attributed to the electron-withdrawing nature of chlorine, which can modulate the electronic properties of the thiazole ring and improve its interaction with microbial targets.
-
Methyl Substitution: The influence of a methyl group is more varied and position-dependent. In some instances, a methyl group can contribute to increased lipophilicity, potentially enhancing cell membrane permeability in microorganisms.[11]
Hypothesized Mechanism of Action:
Given the structural alerts, this compound could potentially exert its antimicrobial effects through various mechanisms, including:
-
Inhibition of essential microbial enzymes.
-
Disruption of cell wall synthesis.
-
Interference with nucleic acid or protein synthesis.
B. Predicted Anticancer Activity
A significant number of thiazole-containing compounds have demonstrated potent anticancer properties, with some advancing to clinical use.[1][12][13] The substitution pattern on the thiazole ring plays a crucial role in defining their cytotoxic potency and selectivity.
Structure-Activity Relationship Insights:
-
Chloro and Methyl Groups: The combination of chloro and methyl groups on the thiazole ring has been associated with cytotoxic activity in various cancer cell lines.[3][14][15] The chloro group, being a halogen, can enhance the lipophilicity and membrane permeability of the compound, facilitating its entry into cancer cells. The methyl group can influence the steric and electronic properties, potentially leading to favorable interactions with biological targets.
Potential Molecular Targets and Pathways:
Based on the activities of analogous compounds, this compound could potentially target key signaling pathways implicated in cancer progression, such as:
-
Kinase Inhibition: Many thiazole derivatives act as inhibitors of various protein kinases involved in cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Some thiazole-containing molecules are known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[15]
-
Induction of Apoptosis: The compound might trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.
C. Postulated Anti-inflammatory Effects
Thiazole derivatives have also been explored for their anti-inflammatory properties, often by targeting key enzymes in the inflammatory cascade.[3][16][17]
Structure-Activity Relationship Insights:
-
Influence of Substituents: The anti-inflammatory activity of thiazoles is often modulated by the nature and position of substituents. While specific SAR data for 5-chloro-4-methyl substitution is limited in the context of anti-inflammatory activity, the general principles of electronic and steric modulation apply.
Potential Mechanisms of Anti-inflammatory Action:
This compound could potentially exert anti-inflammatory effects by:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Targeting COX-1 and/or COX-2 to reduce prostaglandin synthesis.
-
Inhibition of Lipoxygenase (LOX) Enzymes: Modulating the production of leukotrienes.
-
Suppression of Pro-inflammatory Cytokine Production: Downregulating the expression of cytokines like TNF-α and IL-6.
III. Proposed Experimental Workflows for Activity Validation
To empirically validate the predicted biological activities of this compound, a systematic experimental approach is essential.
A. Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis.[18] A potential starting point could involve the reaction of a suitable α-haloketone with a thioamide. A specific patented process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole suggests pathways that could be modified to yield the target compound.[19][20]
Caption: Proposed workflow for the synthesis and characterization of this compound.
B. Antimicrobial Activity Screening
A standard protocol for evaluating the antimicrobial potential of the synthesized compound would involve the following steps:
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [6][21]
-
Preparation of Microbial Inoculum: Culture bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth overnight. Adjust the turbidity of the cultures to a 0.5 McFarland standard.
-
Serial Dilution of the Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Caption: Workflow for antimicrobial screening using the broth microdilution method.
C. Anticancer Activity Evaluation
The cytotoxic effects of this compound against various cancer cell lines can be assessed using cell viability assays.
Experimental Protocol: MTT Assay for Cell Viability [14][22][23]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Caption: Workflow for assessing anticancer activity using the MTT assay.
D. In Vitro Anti-inflammatory Assays
The potential anti-inflammatory properties can be investigated using various in vitro models.[24][25][26]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages
-
Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: Determine the inhibitory effect of the compound on cytokine production compared to the LPS-stimulated control.
IV. Data Presentation and Interpretation
To facilitate a clear understanding and comparison of the experimental outcomes, all quantitative data should be summarized in structured tables.
Table 1: Predicted Biological Activities and Rationale
| Predicted Activity | Rationale based on SAR of Thiazole Derivatives | Key Structural Features |
| Antimicrobial | The presence of a chloro group on the thiazole ring often enhances antimicrobial potency. | 5-Chloro substitution |
| Anticancer | Chloro and methyl substitutions on the thiazole scaffold have been linked to cytotoxic effects against various cancer cell lines. | 5-Chloro and 4-methyl substitutions |
| Anti-inflammatory | Thiazole derivatives can modulate inflammatory pathways, and substitutions can influence this activity. | Thiazole core with chloro and methyl groups |
Table 2: Proposed Experimental Validation Summary
| Activity to Validate | Primary Assay | Cell/Microbial Lines | Key Endpoint |
| Antimicrobial | Broth Microdilution | S. aureus, E. coli, C. albicans | Minimum Inhibitory Concentration (MIC) |
| Anticancer | MTT Assay | MCF-7, A549, HepG2 | IC50 (50% inhibitory concentration) |
| Anti-inflammatory | LPS-induced Cytokine Release | RAW 264.7 macrophages | Inhibition of TNF-α and IL-6 production |
V. Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is currently lacking, a robust body of literature on related thiazole derivatives provides a strong foundation for predicting its pharmacological potential. The presence of both a chloro and a methyl group on the thiazole scaffold suggests a high probability of significant antimicrobial, anticancer, and potentially anti-inflammatory properties. The experimental workflows detailed in this guide offer a clear and scientifically rigorous path to validating these hypotheses. Successful validation will not only elucidate the therapeutic potential of this specific molecule but also contribute valuable data to the broader understanding of thiazole structure-activity relationships, paving the way for the design of novel and more effective therapeutic agents.
VI. References
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Cincin, Z. B., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(21), 7338. [Link]
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Al-Ostoot, F. H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. [Link]
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Goksen, U. S., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5600. [Link]
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Gomma, A. M., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 555. [Link]
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Cincin, Z. B., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(21), 7338. [Link]
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Zaharia, V., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(3), 624. [Link]
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Aslan, B. S., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1319, 138764. [Link]
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Li, L., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure–Activity Relationships. Journal of Medicinal Chemistry, 52(15), 4785-4799. [Link]
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Araujo, L. U., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(3), 633. [Link]
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Cincin, Z. B., et al. (2023). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org, 2023120276. [Link]
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Tan, M. L., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 9(10), 573. [Link]
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Singh, P., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Journal of Molecular Structure, 1305, 137788. [Link]
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Sharma, S., et al. (2010). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules, 15(1), 353-360. [Link]
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Sanfilippo, P. J., et al. (1994). Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. EP0619815B1.
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Cincin, Z. B., et al. (2023). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). ResearchGate. [Link]
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Goksen, U. S., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5600. [Link]
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Abdallaha, Z. A., et al. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Synthetic Communications, 55(1), 44-64. [Link]
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Hassan, A. S., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2019 to 05/2021: a review. Future Medicinal Chemistry, 13(19), 1765-1786. [Link]
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Ekrek, B., et al. (2022). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. ResearchGate. [Link]
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da Silva, A. C. A., et al. (2023). In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. International Journal of Molecular Sciences, 24(23), 16987. [Link]
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Mishra, I., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(4), 11453-11469. [Link]
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Carpenter, A. E., et al. (2014). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Scientific Reports, 4, 5479. [Link]
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Sanfilippo, P. J., et al. (1993). Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. WO1993009107A1.
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]
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Jamtsho, T., et al. (2024). Chemical structures of representative anti-inflammatory small molecules from natural products. ResearchGate. [Link]
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Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 226-243. [Link]
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Wikipedia. (n.d.). Thiazole. [Link]
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Ayati, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(9), 2659. [Link]
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Kumar, R., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 133-140. [Link]
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This technical guide provides a comprehensive overview of 5-Chloro-4-methyl-1,3-thiazole, its structural analogs, and related compounds. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, chemical properties, and therapeutic potential of this important class of heterocyclic compounds. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The specific substitution pattern of a chloro group at the 5-position and a methyl group at the 4-position of the 1,3-thiazole core imparts unique physicochemical properties that are of significant interest in the design of novel therapeutic agents.
The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry
The 1,3-thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This arrangement creates a unique electronic distribution, influencing the molecule's reactivity and its ability to interact with biological targets.[3] The thiazole nucleus is a key component in a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[4][5][6] The versatility of the thiazole ring allows for substitution at the 2, 4, and 5 positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize drug-like characteristics.
Synthesis of this compound and Key Precursors
The synthesis of this compound and its analogs often proceeds through the construction of the thiazole ring, followed by functional group interconversions. A common and versatile method for thiazole synthesis is the Hantzsch thiazole synthesis.[7][8]
Hantzsch Thiazole Synthesis: A Classic Approach
The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. For the synthesis of derivatives of this compound, a key precursor is 2-amino-4-methylthiazole.
Experimental Protocol: Synthesis of 2-amino-4-methylthiazole
This protocol is adapted from the established Hantzsch synthesis methodology.[2]
Materials:
-
Thiourea
-
Chloroacetone
-
Water
-
Sodium hydroxide
-
Ether
Procedure:
-
Suspend thiourea (1 mole) in water in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
With stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
-
Reflux the resulting yellow solution for 2 hours.
-
Cool the mixture and, with continuous stirring, add solid sodium hydroxide (200 g) while cooling to maintain a moderate temperature.
-
Separate the upper oily layer. Extract the aqueous layer three times with ether.
-
Combine the oily layer and the ethereal extracts and dry over solid sodium hydroxide.
-
Filter to remove any tars and remove the ether by distillation.
-
Distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole.
Introduction of the 5-Chloro Substituent
The introduction of the chlorine atom at the 5-position can be achieved through various methods, often starting from a precursor with a 2-amino group, such as 2-amino-4-methylthiazole.
Synthesis of 2-amino-5-chloro-4-methylthiazole
The direct chlorination of 2-amino-4-methylthiazole can be challenging due to the reactivity of the amino group. A more controlled approach involves the use of specific chlorinating agents.
Deamination of 2-amino-5-chloro-4-methylthiazole
To obtain the core scaffold, this compound, the 2-amino group can be removed through a deamination reaction. This can be achieved using nitric oxide in the presence of a catalytic amount of oxygen, which has been shown to be effective for deaminating 2-aminothiazoles.[9]
Conceptual Workflow: Synthesis of this compound
Caption: The relationship between structure and biological activity.
Anticancer Activity
Numerous 2-aminothiazole derivatives have been investigated for their anticancer properties. [4][5]The 5-chloro-4-methylthiazole scaffold can serve as a valuable starting point for the design of novel anticancer agents. The SAR studies of related 4-substituted methoxybenzoyl-aryl-thiazoles have shown that modifications of the thiazole ring and its substituents can lead to potent tubulin polymerization inhibitors with improved oral bioavailability. [7][10]
Analytical Characterization
The structural elucidation of this compound and its analogs relies on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons and any other protons on substituents. The chemical shift of the proton at the 2-position (if present) would be indicative of the electronic environment of the ring. |
| ¹³C NMR | Resonances for the carbon atoms of the thiazole ring and the methyl group. The chemical shifts would be influenced by the chloro and methyl substituents. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be observable. |
| IR Spec. | Characteristic vibrational bands for the C=N and C-S bonds of the thiazole ring, as well as vibrations associated with the C-Cl and C-H bonds. |
Note: Specific spectral data should be obtained for each synthesized compound to confirm its identity and purity.
In Vitro Testing Protocols
To evaluate the biological activity of newly synthesized this compound analogs, standardized in vitro assays are employed.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [11] Materials:
-
Synthesized thiazole compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each thiazole compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth medium.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard level (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on the synthesis of diverse libraries of analogs with modifications at the 2-position to explore a wider chemical space and enhance biological activity. Detailed SAR studies, coupled with computational modeling, will be crucial in designing next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of this versatile heterocyclic system holds significant potential for addressing unmet medical needs in infectious diseases and oncology.
References
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Navigating the Synthesis and Handling of 5-Chloro-4-methyl-1,3-thiazole: A Technical Safety Guide for Researchers
For distribution to qualified researchers and drug development professionals only.
Preamble: A Note on Inferred Hazard Assessment
Section 1: Inferred Hazard Identification and Classification
Based on the Globally Harmonized System (GHS) classifications of structurally similar thiazole derivatives, 5-Chloro-4-methyl-1,3-thiazole should be handled as a substance with the potential for the following hazards. The primary analogues used for this assessment include 5-Chloro-4-methyl-1,3-thiazol-2-amine, 2-Chloro-5-(chloromethyl)-1,3-thiazole, and other related compounds for which safety data is available.
Anticipated GHS Hazard Classification
| Hazard Class | Hazard Category | Inferred Hazard Statement | Basis for Inference (Analogue Compounds) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 5-Chloro-4-methyl-1,3-thiazol-2-amine, 2-Chloro-5-(chloromethyl)-1,3-thiazole[1][2] |
| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation | 2-Chloro-5-(chloromethyl)-1,3-thiazole (causes burns), 5-Chloro-4-methyl-1,3-thiazol-2-amine (causes irritation)[1][2] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | 5-Chloro-4-methyl-1,3-thiazol-2-amine, 2-Chloro-5-(chloromethyl)-1,3-thiazole[1][3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | 2-Chloro-5-(chloromethyl)-1,3-thiazole[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 5-Chloro-4-methyl-1,3-thiazol-2-amine[1] |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects | 2-Chloro-5-(chloromethyl)-1,3-thiazole[2] |
Pictograms:
Signal Word: Danger
Section 2: Prudent Laboratory Practices and Engineering Controls
Given the inferred hazards, a multi-layered approach to safety is mandatory when handling this compound.
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, dissolution, and reaction setup, must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute. The work area should be equipped with an eyewash station and a safety shower, both of which should be tested regularly.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
A comprehensive PPE protocol is essential to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Given the potential for skin corrosion, consider double-gloving. Dispose of gloves immediately after handling the compound.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a risk of splashing.[4]
-
Skin and Body Protection: A flame-resistant laboratory coat is mandatory. For procedures with a higher risk of exposure, consider the use of a chemically resistant apron or suit.
-
Respiratory Protection: If there is any risk of aerosolization or if engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Caption: PPE workflow for handling this compound.
Section 3: Emergency Procedures
Prompt and correct response to an exposure or spill is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Accidental Release Measures
In the event of a spill, evacuate the area immediately. Wear the appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Collect the absorbed material into a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department.
Section 4: Reactivity and Storage
Chemical Stability and Reactivity
This compound is expected to be stable under normal laboratory conditions. However, it should be kept away from strong oxidizing agents.[7] Hazardous decomposition products upon combustion may include carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[2]
Safe Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Consider storage in a locked cabinet to restrict access.
Section 5: Toxicological Profile (Inferred)
While specific toxicological data for this compound is unavailable, the following can be inferred from its analogues.
-
Acute Effects: Harmful if swallowed.[1][2] Expected to cause severe irritation or burns upon contact with skin and serious damage to the eyes.[1][2][3] Inhalation may lead to respiratory tract irritation.[1]
-
Chronic Effects: The potential for long-term effects is not well-characterized. However, some chlorinated thiazole derivatives are suspected of causing genetic defects.[8] Prudent practice dictates minimizing exposure to avoid unforeseen chronic effects.
-
Sensitization: There is a potential for this compound to cause an allergic skin reaction.[2]
Section 6: Disposal Considerations
All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with all local, state, and federal regulations. Do not allow this chemical to enter the environment.
Caption: Hazardous waste disposal workflow.
References
-
PubChem. 5-Chloro-4-methyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. [Link]
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Methodological & Application
Hantzsch synthesis of substituted 5-Chloro-4-methyl-1,3-thiazole.
An In-depth Technical Guide to the Hantzsch Synthesis of 5-Chloro-4-methyl-1,3-thiazole
Abstract
This application note provides a comprehensive guide for the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry and drug development. The protocol leverages the classic Hantzsch thiazole synthesis, a robust and reliable method for constructing the thiazole ring system.[1][2] This document details the underlying reaction mechanism, a step-by-step experimental protocol, characterization data, and field-proven insights for troubleshooting and optimization. The procedure involves the cyclocondensation of an α-haloketone with a thioamide, offering a high-yield pathway to the target compound.[3][4] This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries seeking a practical and well-validated methodology for the preparation of substituted halogenated thiazoles.
Introduction: The Significance of the Hantzsch Thiazole Synthesis
The thiazole ring is a fundamental structural motif present in a vast array of pharmacologically active compounds, including antimicrobial agents, anti-inflammatory drugs, and anticancer therapies.[5][6] The substitution pattern on the thiazole core is critical for modulating biological activity, making the development of efficient synthetic routes to specifically substituted derivatives a primary objective in organic synthesis.
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most direct and versatile methods for creating thiazole rings.[1][2] The reaction typically involves the condensation of an α-haloketone with a thioamide.[5][7] The inherent simplicity and high yields of this reaction make it an indispensable tool in heterocyclic chemistry.[3][8] This guide focuses on the application of the Hantzsch synthesis to prepare this compound, a valuable building block for further chemical elaboration.
Reaction Scheme & Mechanism
The synthesis proceeds via the reaction of 1-bromo-1-chloroacetone with thioformamide. The overall transformation is depicted below:
Overall Reaction:
(Image: Synthesis of this compound from 1-bromo-1-chloroacetone and thioformamide)
Mechanistic Pathway
The Hantzsch synthesis is a multi-step process that culminates in the formation of a stable, aromatic thiazole ring.[8][9] The driving force for the reaction is the formation of this aromatic system.[10]
-
S-Alkylation (SN2 Attack): The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone bearing the most labile halogen (typically bromine over chlorine). This SN2 displacement forms a cationic intermediate.[8][9][10]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This step forms a five-membered ring intermediate, a hydroxythiazoline.[8][9]
-
Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of the double bond, leading to the stable, aromatic this compound product.[9][10]
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- 10. youtube.com [youtube.com]
Application Notes & Protocols: 5-Chloro-4-methyl-1,3-thiazole as a Strategic Building Block in Modern Organic Synthesis
Abstract
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant agents, including anticancer and anti-inflammatory drugs.[1][2] 5-Chloro-4-methyl-1,3-thiazole has emerged as a particularly valuable and versatile building block for drug discovery and materials science. Its utility stems from the strategically placed chlorine atom at the C5 position, which serves as a reactive handle for a variety of powerful synthetic transformations. This guide provides an in-depth exploration of its application in key synthetic reactions, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in organic synthesis and drug development.
Introduction: The Strategic Value of the Thiazole Moiety
Thiazole and its derivatives are renowned for their broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties.[3][4] The thiazole nucleus acts as a bioisostere for other aromatic systems and can engage in crucial hydrogen bonding and π-stacking interactions within biological targets. The presence of sulfur and nitrogen atoms imparts unique electronic properties, making it a cornerstone in the design of novel therapeutics.[5]
This compound, in particular, offers synthetic chemists a reliable entry point into densely functionalized thiazole systems. The electron-deficient nature of the thiazole ring activates the C5-chloro substituent for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), enabling the facile introduction of carbon, nitrogen, oxygen, and sulfur nucleophiles.
Core Synthetic Transformations
The reactivity of the C5-Cl bond is the cornerstone of this building block's utility. The following sections detail the most important classes of reactions, providing both the theoretical framework and practical, field-tested protocols.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized C-C and C-N bond formation. This compound is an excellent substrate for these transformations, allowing for the construction of complex molecular architectures.
The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-substituted thiazoles.[6] The reaction couples the chloro-thiazole with a boronic acid or boronate ester, offering high functional group tolerance and generally excellent yields.[6][7] The choice of catalyst, ligand, and base is critical for achieving high efficiency, especially with a less reactive chloro-heterocycle compared to its bromo or iodo counterparts.[6]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical reaction for coupling an arylboronic acid with this compound.
| Reagent | M.W. | Amount | Equivalents |
| This compound | 133.59 | 134 mg (1.0 mmol) | 1.0 |
| Arylboronic Acid | - | 1.2 mmol | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg (0.05 mmol) | 0.05 |
| K₂CO₃ | 138.21 | 276 mg (2.0 mmol) | 2.0 |
| Toluene/H₂O/MeOH | - | 5 mL (3:1:1) | - |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times).
-
Add the degassed solvent mixture (Toluene/H₂O/MeOH, 5 mL) via syringe.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-4-methyl-1,3-thiazole.
The Buchwald-Hartwig amination is arguably one of the most powerful methods for synthesizing aryl amines from aryl halides.[8][9] This reaction is central to the synthesis of countless pharmaceutical agents where an amine is attached to an aromatic or heteroaromatic core.[10] The choice of a sophisticated phosphine ligand is crucial to facilitate the catalytic cycle, particularly the reductive elimination step which can be challenging for electron-rich five-membered heterocycles.[10][11]
Catalytic Cycle Insight: The reaction proceeds via a well-established catalytic cycle involving: (1) Oxidative addition of the chloro-thiazole to a Pd(0) complex, (2) Coordination and deprotonation of the amine to form a palladium-amido complex, and (3) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
| Reagent | M.W. | Amount | Equivalents |
| This compound | 133.59 | 134 mg (1.0 mmol) | 1.0 |
| Secondary Amine (e.g., Morpholine) | 87.12 | 105 mg (1.2 mmol) | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18 mg (0.02 mmol) | 0.02 (Pd) |
| XPhos | 476.62 | 29 mg (0.06 mmol) | 0.06 |
| NaOt-Bu | 96.10 | 144 mg (1.5 mmol) | 1.5 |
| Toluene (anhydrous) | - | 4 mL | - |
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, charge an oven-dried vial with Pd₂(dba)₃ (0.02 mmol), XPhos (0.06 mmol), and NaOt-Bu (1.5 mmol).
-
Add this compound (1.0 mmol) and the secondary amine (1.2 mmol).
-
Add anhydrous toluene (4 mL), seal the vial, and remove it from the glovebox.
-
Place the vial in a preheated aluminum block at 100 °C and stir for 4-18 hours.
-
Monitor the reaction by LC-MS. Once complete, cool to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue via flash chromatography to obtain the desired 5-amino-4-methyl-1,3-thiazole derivative.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful, often metal-free, method for functionalizing electron-poor aromatic systems.[12] The thiazole ring, with its two electronegative heteroatoms, is sufficiently electron-deficient to undergo SNAr at the C5 position.[13] The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14][15]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 3: SNAr with an Alkoxide Nucleophile
| Reagent | M.W. | Amount | Equivalents |
| This compound | 133.59 | 134 mg (1.0 mmol) | 1.0 |
| Sodium Methoxide (NaOMe) | 54.02 | 81 mg (1.5 mmol) | 1.5 |
| Dimethylformamide (DMF, anhydrous) | - | 5 mL | - |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 mmol) in anhydrous DMF (3 mL) in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, dissolve sodium methoxide (1.5 mmol) in anhydrous DMF (2 mL).
-
Add the sodium methoxide solution dropwise to the thiazole solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 2-6 hours. Monitor progress by TLC.
-
After completion, cool the reaction and carefully quench by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude material by column chromatography to yield 5-methoxy-4-methyl-1,3-thiazole.
Application in Medicinal Chemistry: Synthesis of a GSK-3 Inhibitor Scaffold
The derivatives of this compound are key intermediates in the synthesis of biologically active molecules. A prominent example is in the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, which are therapeutic targets for conditions like Alzheimer's disease, bipolar disorder, and diabetes.[16][17] The aminothiazole AR-A014418 is a well-known selective GSK-3 inhibitor.[18] The following workflow illustrates how our building block can be used to construct a core scaffold for such inhibitors.
Caption: Synthetic workflow to a GSK-3 inhibitor scaffold.
By employing the Buchwald-Hartwig amination (Protocol 2), this compound can be coupled with various anilines. The resulting 5-arylamino-4-methylthiazole core can then be further elaborated to produce a library of potent and selective GSK-3 inhibitors.[18] This strategy highlights the efficiency and modularity that this building block brings to drug discovery programs.
Conclusion
This compound is a high-value, versatile building block for modern organic synthesis. Its ability to readily participate in robust and scalable reactions like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution makes it an indispensable tool for accessing a wide array of functionalized thiazoles. The protocols and insights provided herein demonstrate its practical utility for professionals in academic research and the pharmaceutical industry, enabling the efficient construction of complex molecules with significant therapeutic potential.
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Jubb, A. H., et al. (2017). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. Available at: [Link]
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Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
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Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]
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PubChem. (n.d.). 5-Chloro-4-methyl-1,3-thiazol-2-amine. PubChem. Available at: [Link]
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Gribanov, P., et al. (2020). Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles. ResearchGate. Available at: [Link]
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Arciniegas Ruiz, S. M., & Eldar-Finkelman, H. (2022). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. PubMed Central. Available at: [Link]
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Gomha, S. M., et al. (2017). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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Gribanov, P., et al. (2018). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. Available at: [Link]
-
Li, J., et al. (2012). Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole. ResearchGate. Available at: [Link]
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Al-Salahat, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Scott, J. S., et al. (2022). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC - NIH. Available at: [Link]
-
de Munck, E., et al. (2012). Identification of Glycogen Synthase Kinase-3 Inhibitors with a Selective Sting for Glycogen Synthase Kinase-3α. Journal of Medicinal Chemistry. Available at: [Link]
-
Ali, M. A., et al. (2015). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]
-
Shafi, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Castillo, R., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. Available at: [Link]
-
Saitoh, M., et al. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3β. ResearchGate. Available at: [Link]
-
Gomha, S. M., et al. (2017). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Smith, N. D. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Farmacia Journal. (n.d.). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal. Available at: [Link]
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The Pivotal Role of 5-Chloro-4-methyl-1,3-thiazole in Modern Medicinal Chemistry: Application Notes and Protocols
The 1,3-thiazole ring is a cornerstone scaffold in medicinal chemistry, featured in a multitude of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various biological interactions have rendered it a privileged structure in drug design. This guide focuses on a particularly valuable, yet specific building block: 5-Chloro-4-methyl-1,3-thiazole . The strategic placement of the chloro and methyl groups on the thiazole ring offers medicinal chemists a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This document provides an in-depth exploration of its applications, supported by detailed synthetic protocols and methodologies for biological evaluation, tailored for researchers, scientists, and drug development professionals.
The Strategic Advantage of the this compound Scaffold
The this compound moiety is more than a simple heterocyclic ring; it is a carefully designed building block that offers several advantages in drug discovery:
-
Modulation of Physicochemical Properties: The chlorine atom, being an electron-withdrawing group, significantly influences the pKa of the thiazole ring and can enhance metabolic stability by blocking potential sites of oxidation. The methyl group, on the other hand, can provide a crucial hydrophobic interaction with target proteins and can influence the overall conformation of the molecule.
-
Versatile Synthetic Handle: The chlorine atom at the 5-position serves as a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies.
-
Bioisosteric Replacement: The thiazole ring itself is often used as a bioisostere for other aromatic or heteroaromatic systems, offering an alternative with improved properties. The specific substitution pattern of this compound provides a unique electronic and steric profile for such replacements.
Key Therapeutic Applications and Mechanistic Insights
Derivatives of this compound have shown significant promise in several therapeutic areas, most notably in oncology and anti-inflammatory applications.
Anticancer Agents: Targeting Kinase Signaling Pathways
A significant body of research has focused on the development of thiazole-containing compounds as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. The this compound scaffold can be elaborated to generate potent and selective kinase inhibitors.
Mechanism of Action: Many thiazole-based anticancer agents function by competing with ATP for binding to the active site of a specific kinase. The thiazole ring can form key hydrogen bonds and hydrophobic interactions within the kinase domain, leading to the inhibition of downstream signaling pathways that control cell proliferation, survival, and angiogenesis. The chloro and methyl groups can be tailored to enhance binding affinity and selectivity for the target kinase.
A prime example of a thiazole-containing kinase inhibitor is Dasatinib, a potent pan-Src family kinase inhibitor. While not directly synthesized from this compound, its synthesis from a 2-aminothiazole precursor provides a relevant and illustrative workflow for the elaboration of this class of compounds.[2]
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
Sources
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- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Chloro-4-methyl-1,3-thiazole
Introduction: The Synthetic Value of Functionalized Thiazoles
The 4-methyl-1,3-thiazole scaffold is a privileged core structure in medicinal chemistry and materials science. Its derivatives are integral components of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to introduce diverse molecular fragments at the C5-position of the thiazole ring via carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions is crucial for the development of new chemical entities with tailored properties. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for achieving these transformations, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][2]
This guide provides detailed experimental setups and protocols for the palladium-catalyzed cross-coupling of 5-chloro-4-methyl-1,3-thiazole with various partners. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale for the selection of catalysts, ligands, and reaction conditions, ensuring both scientific integrity and practical success in the laboratory.
Core Principles of Palladium-Catalyzed Cross-Coupling
All palladium-catalyzed cross-coupling reactions discussed herein—Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig—share a common mechanistic framework.[3] The catalytic cycle generally proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): The coupling partner (e.g., an organoboron, organotin, or organocopper species) transfers its organic group to the palladium center, or an amine coordinates to the palladium and is subsequently deprotonated.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.
The efficiency and success of these reactions are highly dependent on the judicious choice of the palladium precursor, the supporting ligand, the base, and the solvent, all of which will be discussed in the context of each specific protocol.
Suzuki-Miyaura Coupling: Formation of 5-Aryl-4-methyl-1,3-thiazoles
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability, commercial availability, and low toxicity of the organoboron reagents (boronic acids and their esters).[1] This reaction is an excellent choice for synthesizing 5-aryl-4-methyl-1,3-thiazoles.
Causality of Experimental Choices
-
Palladium Precursor and Ligand: For coupling with an electron-rich heteroaryl chloride like this compound, a catalyst system that is both highly active and stable is required. A common and effective approach is the in situ generation of the active Pd(0) species from a stable Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂) or a preformed complex like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The ligand choice is critical; bulky, electron-rich phosphine ligands such as triphenylphosphine (PPh₃) or dppf enhance the rate of oxidative addition and reductive elimination.[4]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[5] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is more soluble in organic solvents and more basic, often leading to higher yields, especially with less reactive chlorides.
-
Solvent: A polar aprotic solvent system that can dissolve both the organic and inorganic reagents is preferred. A mixture of a solvent like 1,4-dioxane or dimethoxyethane (DME) with water is often ideal, as water can aid in dissolving the base and the boronate salt.[1]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.03 mmol, 3 mol%) and PPh₃ (0.075 mmol, 7.5 mol%) in a small amount of dioxane. Add this catalyst mixture to the Schlenk flask.
-
Degassing and Solvent Addition: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-methyl-5-phenyl-1,3-thiazole.
Stille Coupling: An Alternative C-C Bond Formation
The Stille coupling utilizes organostannane reagents and is known for its excellent functional group tolerance and generally neutral reaction conditions.[6] However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts.[7]
Causality of Experimental Choices
-
Palladium Precursor and Ligand: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings as it is an air-stable Pd(0) source. Alternatively, Pd₂(dba)₃ can be used with a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃), whose steric bulk can accelerate the reductive elimination step.
-
Additives: In some cases, particularly with less reactive chlorides, the addition of a copper(I) salt (e.g., CuI) or a fluoride source (e.g., CsF) can accelerate the transmetalation step.[6]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or THF are typically used to ensure the solubility of the organostannane and the catalyst complex.
Protocol 2: Stille Coupling with Tributyl(phenyl)stannane
Materials:
-
This compound
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe. Stir for 10 minutes at room temperature. Then, add this compound (1.0 mmol, 1.0 eq) followed by tributyl(phenyl)stannane (1.1 mmol, 1.1 eq) dropwise via syringe.
-
Reaction Execution: Heat the mixture to 110 °C (reflux) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. To remove the tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. Filter the resulting precipitate through a pad of Celite®, washing with ethyl acetate.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a C-C bond between an sp²-hybridized carbon (from the aryl halide) and an sp-hybridized carbon (from a terminal alkyne).[8] This reaction typically requires a dual-catalyst system of palladium and copper(I).[9]
Causality of Experimental Choices
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) facilitates the main catalytic cycle, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide is more reactive in the transmetalation step than the alkyne itself.[10]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves both to neutralize the HX acid formed during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[11]
-
Solvent: The reaction is typically run in a solvent that can dissolve the reactants and the amine base, such as THF or DMF.
Catalytic Cycles in Sonogashira Coupling
Caption: Interlinked catalytic cycles of the Sonogashira reaction.
Protocol 3: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Degassing and Reagent Addition: Seal the flask and place under an inert atmosphere. Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 eq) via syringe. Finally, add phenylacetylene (1.1 mmol, 1.1 eq).
-
Reaction Execution: Stir the mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography to afford 4-methyl-5-(phenylethynyl)-1,3-thiazole.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with a wide variety of amines.[12] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[13]
Causality of Experimental Choices
-
Palladium Precursor and Ligand: The coupling of heteroaryl chlorides with amines can be challenging. Success often relies on the use of highly active, bulky, and electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos).[13] These ligands promote both the oxidative addition and the final reductive elimination step. Using a pre-formed, air-stable precatalyst (e.g., an XPhos-Pd-G3 precatalyst) can improve reproducibility and efficiency.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the Pd-complex intermediate). Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[14] The choice of base can be critical, as some heterocyclic substrates are sensitive to strong bases.[14]
-
Solvent: Anhydrous, polar aprotic solvents like toluene or 1,4-dioxane are typically used.
Protocol 4: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add NaOt-Bu (1.4 mmol, 1.4 eq) to an oven-dried Schlenk tube.
-
Catalyst Preparation: In a separate vial, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and XPhos (0.024 mmol, 2.4 mol%). Add anhydrous toluene (2 mL).
-
Reagent Addition: To the Schlenk tube containing the base, add the catalyst solution, followed by this compound (1.0 mmol, 1.0 eq) and morpholine (1.2 mmol, 1.2 eq).
-
Reaction Execution: Seal the tube and heat the mixture to 100 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield 4-(4-methyl-1,3-thiazol-5-yl)morpholine.
Summary of Recommended Reaction Conditions
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Time (h) |
| Suzuki-Miyaura | Pd(OAc)₂ (3) | PPh₃ (7.5) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 4-12 |
| Stille | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12-24 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2) | - (CuI, 4 mol%) | Et₃N (2.0) | THF | RT | 2-6 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1) | XPhos (2.4) | NaOt-Bu (1.4) | Toluene | 100 | 12-24 |
References
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-4-methyl-1,3-thiazole as a Pivotal Intermediate in Modern Agrochemical Synthesis
Introduction: The Thiazole Scaffold in Crop Protection
The 1,3-thiazole ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, from pharmaceuticals to high-value agrochemicals.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in the design of modern pesticides. Thiazole derivatives are integral to several classes of fungicides, herbicides, and insecticides, valued for their potency and novel modes of action.[1][3][4]
Within this important class of molecules, halogenated thiazoles serve as exceptionally versatile building blocks. 5-Chloro-4-methyl-1,3-thiazole and its closely related isomers, such as 2-chloro-5-(chloromethyl)thiazole, are critical intermediates in the industrial synthesis of leading agrochemicals.[5] Most notably, these intermediates are indispensable for the production of neonicotinoid insecticides like Thiamethoxam, a systemic insecticide with a broad spectrum of activity against many insect types.[4][6][7][8] This guide provides an in-depth look at the synthesis of this key intermediate and its application in the manufacturing of Thiamethoxam, offering detailed protocols and expert insights for researchers in the field.
Section 1: Synthesis of the Thiazole Core via Hantzsch Cyclization
The most fundamental and widely adopted method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[1][9] This reaction involves the condensation and subsequent cyclization of an α-haloketone with a thioamide.[2][10] The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by simply varying the starting materials.
Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of the sulfur atom from the thioamide onto the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. This robust C-S and C-N bond-forming strategy is a cornerstone of heterocyclic chemistry.
Caption: The Hantzsch Thiazole Synthesis Workflow.
Protocol 1.1: Laboratory-Scale Synthesis of 2-Amino-5-chloro-4-methylthiazole
This protocol describes the synthesis of a key precursor, 2-amino-5-chloro-4-methylthiazole, which can be further modified to obtain the target intermediate. The presence of the amino group provides a handle for subsequent diazotization and substitution reactions if required for a specific synthetic route.
Safety Precaution: This procedure involves corrosive and toxic reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Materials:
-
3-Chloro-2-butanone (α-chloroacetone derivative)
-
Thiourea
-
Ethanol, 95%
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (0.1 mol, 7.61 g) in 100 mL of 95% ethanol.
-
Addition of Haloketone: While stirring, slowly add 3-chloro-2-butanone (0.1 mol, 10.65 g) to the solution at room temperature. The addition should be done dropwise over 15-20 minutes.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Experimental Rationale: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization reactions while serving as a suitable solvent for both reactants.
-
-
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate of the thiazole hydrohalide salt should form.
-
Neutralization and Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the mixture is neutral to slightly alkaline (pH 7-8). This step neutralizes the hydrohalide salt to yield the free base of the aminothiazole.
-
Causality: The Hantzsch reaction produces the thiazole as a salt. Neutralization is essential to isolate the final product in its base form, which is typically less soluble in the aqueous ethanol mixture, aiding precipitation.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2x 30 mL) to remove any remaining salts and impurities.
-
Drying: Dry the collected solid in a vacuum oven at 50-60°C until a constant weight is achieved. The final product is 2-amino-5-chloro-4-methylthiazole.[11]
Data Summary: Synthesis Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Solvent | 95% Ethanol | Good solubility for reactants; appropriate boiling point for reflux. |
| Temperature | ~78-80°C (Reflux) | Provides sufficient energy for reaction without degrading products. |
| Reaction Time | 4-6 hours | Allows for the reaction to proceed to completion. |
| Base for Neutralization | Sodium Bicarbonate | Mild base, effective for neutralizing the product salt without causing hydrolysis. |
| Expected Yield | 75-85% | Typical yield for this type of condensation reaction. |
Section 2: Application in Neonicotinoid Synthesis - The Case of Thiamethoxam
The true value of chloro-thiazole intermediates is realized in their application for synthesizing complex agrochemicals. A prime example is the synthesis of Thiamethoxam, where a 2-chloro-5-(chloromethyl)thiazole intermediate is coupled with 3-methyl-4-nitroimino-1,3,5-oxadiazinane.[6][8]
Reaction Principle: This key step is a nucleophilic substitution (N-alkylation) reaction. The nitrogen atom of the oxadiazinane ring acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the thiazole ring. The chlorine atom serves as an effective leaving group, facilitating the formation of the C-N bond that links the two heterocyclic moieties.[7][12]
Caption: Synthesis of Thiamethoxam via N-Alkylation.
Protocol 2.1: Synthesis of Thiamethoxam from a Thiazole Intermediate
This protocol is a representative procedure based on methodologies disclosed in the patent literature for the industrial production of Thiamethoxam.[8][13]
Safety Precaution: This protocol involves polar aprotic solvents and potentially hazardous reagents. Conduct the experiment in a well-ventilated fume hood with appropriate PPE.
Materials:
-
2-Chloro-5-(chloromethyl)thiazole
-
3-Methyl-N-nitro-1,3,5-oxadiazinan-4-imine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Deionized water
-
Reactor vessel with overhead stirrer, thermometer, and condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reactor Charging: To a suitable reactor vessel, add 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine (0.35 mol), 2-chloro-5-(chloromethyl)thiazole (0.24 mol), and anhydrous dimethylformamide (DMF, 350 mL).[8]
-
Expert Insight: DMF is chosen as the solvent because it is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2-type reaction pathway.
-
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (0.4 mol) to the mixture. The base acts as a proton scavenger.
-
Reaction Heating: Begin stirring the mixture and heat it to 60-65°C. Maintain this temperature for 5-7 hours, monitoring the reaction's progress by TLC or HPLC until the starting materials are consumed.[8]
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Add 150 mL of water and 150 mL of toluene. Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.
-
Phase Separation: Allow the layers to separate. The organic layer (toluene) contains the Thiamethoxam product. The aqueous layer contains the DMF, inorganic salts, and other water-soluble impurities. Separate and collect the organic layer.
-
Solvent Removal: Remove the toluene from the organic layer under reduced pressure using a rotary evaporator.
-
Crystallization and Isolation: The crude Thiamethoxam residue is then purified. This is often achieved by crystallization from a suitable solvent system, such as an alcohol/toluene mixture.[8][13] Cool the solution to induce crystallization, filter the resulting solid, wash with a cold solvent, and dry under vacuum.
Data Summary: Thiamethoxam Synthesis Parameters
| Parameter | Value/Reagent | Rationale |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent, ideal for SN2 reactions.[8] |
| Base | Potassium Carbonate (K₂CO₃) | Neutralizes HCl formed during the reaction, driving it to completion.[13] |
| Temperature | 60-65°C | Optimal temperature for balancing reaction rate and minimizing side reactions.[8] |
| Purification | Extraction & Crystallization | Standard industrial method to achieve high purity of the final active ingredient. |
| Expected Purity | >95% | High purity is critical for agrochemical formulations. |
Conclusion
This compound and its structural isomers are not merely laboratory curiosities but are foundational pillars of the modern agrochemical industry. Their synthesis, rooted in classic heterocyclic chemistry, provides a reliable and scalable route to these vital intermediates. The subsequent conversion of these building blocks into high-performance insecticides like Thiamethoxam showcases the power of strategic molecular design. The protocols and insights provided herein serve as a guide for researchers aiming to innovate in the field of crop protection, underscoring the enduring importance of the thiazole scaffold in developing solutions for global food security.
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El-Sayed, R., et al. (2023). Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura: design, characterization, in vivo bio-evaluation, toxicological effectiveness, and study their mode of action. RSC Advances, 13(4), 2419-2432. Retrieved from [Link]
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Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. (2013). ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: Strategic Functionalization of the C4-Methyl Group on 5-Chloro-4-methyl-1,3-thiazole
Foreword: The Strategic Value of the 4-Methylthiazole Scaffold
The 5-chloro-4-methyl-1,3-thiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity.[1][2][3] Its utility lies in the specific electronic properties and geometric arrangement of the chloro, methyl, and thiazole ring components. For drug development professionals, the C4-methyl group is not merely a structural placeholder but a critical handle for molecular modification. Functionalizing this position allows for the systematic exploration of structure-activity relationships (SAR), the introduction of new pharmacophores, and the fine-tuning of physicochemical properties such as solubility, metabolic stability, and target binding affinity.
This guide provides an in-depth, experience-driven overview of three primary strategies for the targeted functionalization of this methyl group: free-radical halogenation, controlled oxidation, and deprotonation-alkylation. Each protocol is designed as a self-validating system, explaining the causality behind experimental choices and providing clear analytical benchmarks for success.
Part 1: Selective Halogenation via Wohl-Ziegler Bromination
Expertise & Experience: The Rationale for Radical Bromination
Directing reactivity to the C4-methyl group while preserving the sensitive thiazole ring requires a nuanced approach. The methyl group is analogous to a benzylic or allylic position, making it susceptible to free-radical halogenation. The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS), is the method of choice.[4] The core principle is to maintain an extremely low, steady-state concentration of molecular bromine (Br₂) in the reaction medium. This is critical because a high concentration of Br₂ would favor undesirable electrophilic addition to the electron-rich thiazole ring.[5] NBS, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), serves as a constant source of Br• radicals, which selectively abstract a hydrogen from the methyl group, initiating the chain reaction. The choice of a non-polar solvent like carbon tetrachloride (CCl₄) or the safer alternative, acetonitrile, is deliberate; NBS has limited solubility, which helps maintain the low Br₂ concentration, and the succinimide byproduct is insoluble and precipitates, providing a visual cue for reaction completion.[4]
Experimental Workflow: Bromination
Caption: Workflow for Wohl-Ziegler Bromination.
Protocol 1: Synthesis of 4-(Bromomethyl)-5-chloro-1,3-thiazole
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Acetonitrile (or Carbon Tetrachloride)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the solvent (approx. 0.1 M concentration).
-
Add NBS and the catalytic amount of AIBN to the stirring solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C for acetonitrile).
-
Monitor the reaction by TLC (Thin Layer Chromatography) or GC-MS. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide floats at the surface.
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated succinimide, washing the solid with a small amount of cold solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(bromomethyl)-5-chloro-1,3-thiazole.
Trustworthiness (Self-Validation):
-
¹H NMR: The characteristic singlet of the methyl group (CH₃) at ~2.5 ppm will disappear and be replaced by a new singlet for the bromomethyl group (CH₂Br) at ~4.5-4.7 ppm.
-
Mass Spec (MS): The mass spectrum will show the expected molecular ion peak with the characteristic isotopic pattern for one bromine and one chlorine atom.
Part 2: Controlled Oxidation to Alcohols and Aldehydes
The brominated intermediate is a versatile precursor for oxidation products. Direct oxidation of the methyl group is often challenging and can lead to over-oxidation or ring degradation. A two-step pathway via the bromomethyl intermediate provides superior control and yields.
A. Synthesis of 4-Hydroxymethyl-5-chloro-1,3-thiazole
Expertise & Experience: The most reliable method to access the primary alcohol is through nucleophilic substitution on the bromomethyl intermediate, followed by hydrolysis. Using sodium acetate to form an acetoxy intermediate is a common and effective strategy. This intermediate is stable, easily purified, and readily hydrolyzed under mild basic conditions, preventing side reactions associated with direct hydroxylation using strong bases like NaOH on the reactive bromomethyl compound.
Protocol 2A: Acetate Formation and Hydrolysis
Step 1: Synthesis of (5-Chloro-1,3-thiazol-4-yl)methyl acetate
-
Dissolve 4-(bromomethyl)-5-chloro-1,3-thiazole (1.0 eq) in acetone or DMF.
-
Add sodium acetate (1.5 eq) and stir the mixture at 50-60°C for 2-4 hours, monitoring by TLC.
-
After cooling, filter off any solids and concentrate the solvent.
-
Redissolve the residue in ethyl acetate and wash with water to remove salts. Dry the organic layer and concentrate to obtain the acetate intermediate, which can be used directly in the next step.
Step 2: Hydrolysis to 4-Hydroxymethyl-5-chloro-1,3-thiazole
-
Dissolve the crude acetate intermediate in a mixture of methanol and water (e.g., 4:1).
-
Add potassium carbonate (K₂CO₃) (2.0 eq) and stir at room temperature for 1-3 hours.
-
Once hydrolysis is complete (monitored by TLC), neutralize the mixture carefully with dilute HCl (1M).
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel chromatography to yield the desired alcohol.[6]
Trustworthiness (Self-Validation):
-
¹H NMR: Appearance of a singlet for the methylene group (CH₂OH) at ~4.8 ppm and a broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
-
IR Spectroscopy: A broad absorption band will appear in the 3200-3600 cm⁻¹ region, characteristic of an O-H stretch.
B. Synthesis of 5-Chloro-1,3-thiazole-4-carbaldehyde
Expertise & Experience: The oxidation of the primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a classic and effective reagent for this transformation.[7] It is typically used in an anhydrous solvent like dichloromethane (DCM) with an adsorbent like silica gel or Celite to simplify the workup by adsorbing the chromium byproducts. Alternative modern methods include Dess-Martin periodinane (DMP) or TEMPO-catalyzed oxidation, which avoid heavy metals.[7]
Oxidation Pathway Visualization
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Application Notes and Protocols for the Synthesis of Novel Thiazole Derivatives in Anticancer Research
Introduction: The Thriving Landscape of Thiazole Derivatives in Oncology
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to form hydrogen bonds allow for interaction with a wide array of biological targets.[1] This has led to the development of numerous thiazole-containing compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[2] Several FDA-approved anticancer drugs, such as Dasatinib and Ixazomib, feature a thiazole core, underscoring the clinical significance of this heterocyclic motif and fueling further research into novel derivatives.[1]
Thiazole derivatives exert their anticancer effects through various mechanisms of action. These include inducing apoptosis (programmed cell death), inhibiting key enzymes involved in cancer progression like kinases and matrix metalloproteinases, and targeting anti-apoptotic proteins such as the Bcl-2 family.[3][4] Researchers are actively exploring new synthetic routes to create diverse libraries of thiazole compounds and evaluating their efficacy against a spectrum of cancer cell lines. This guide provides detailed protocols and insights for the synthesis and evaluation of novel thiazole derivatives for anticancer research, aimed at empowering researchers, scientists, and drug development professionals in their quest for more effective cancer therapies.
Synthetic Strategies for Thiazole Derivatives
The synthesis of the thiazole ring can be achieved through several methods. The choice of synthetic route often depends on the desired substitution pattern on the thiazole ring and the availability of starting materials.
The Hantzsch Thiazole Synthesis: A Classic and Versatile Method
First reported in 1887, the Hantzsch thiazole synthesis remains one of the most widely used methods for constructing the thiazole ring.[5] The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide or thiourea.[5][6][7]
Reaction Mechanism: The Hantzsch synthesis proceeds through a well-defined pathway involving nucleophilic attack of the sulfur atom of the thioamide/thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the thiazole ring.[7][8]
Experimental Protocol: Synthesis of 2-Amino-4-arylthiazole Derivatives
This protocol is a general procedure adaptable for the synthesis of various 2-amino-4-arylthiazole derivatives.
Materials:
-
α-Bromoacetophenone derivative (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
Sodium bicarbonate solution (5%)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filtration flask
-
Beakers
Procedure:
-
In a round-bottom flask, dissolve the α-bromoacetophenone derivative (1.0 eq) in absolute ethanol.
-
Add thiourea (1.1-1.5 eq) to the solution.[8]
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[8]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water, which should cause a precipitate to form.[8]
-
Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.[8]
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a generous amount of deionized water to remove any inorganic salts.[8]
-
Dry the crude product. For further purification, recrystallize from a suitable solvent like ethanol or an ethanol/water mixture.[8]
-
Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Workflow for Hantzsch Thiazole Synthesis
Caption: Experimental workflow for the Hantzsch synthesis.
One-Pot, Multi-Component Synthesis
One-pot, multi-component reactions (MCRs) offer a streamlined and efficient approach to synthesizing complex molecules like thiazole derivatives in a single step, reducing reaction time and improving yields.[9]
Experimental Protocol: One-Pot Synthesis of Novel Thiazoles
This protocol describes a one-pot, three-component reaction to synthesize novel thiazole derivatives.[3]
Materials:
-
2-(2-Benzylidenehydrazinyl)-4-methylthiazole (starting precursor)
-
Appropriate reagents for the specific three-component reaction (e.g., hydrazonoyl halides, acetylenic compounds)
-
Solvent (e.g., dioxane)
-
Base (e.g., triethylamine - TEA)
Procedure:
-
Combine the starting precursor, and other reactants in a suitable solvent in a reaction flask.
-
Add a base, such as triethylamine, to facilitate the reaction.
-
Reflux the reaction mixture for the time specified in the relevant literature, monitoring progress with TLC.
-
After the reaction is complete, cool the mixture and process it as described in the source literature, which may involve precipitation, filtration, and recrystallization.
-
Characterize the final products using MS, IR, ¹H-NMR, and ¹³C-NMR to confirm their structures.[3]
In Vitro Anticancer Activity Evaluation
Once synthesized, the novel thiazole derivatives must be evaluated for their anticancer activity. Standardized in vitro assays are the first step in this process.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[10][11]
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HT-29, HepG2, A549, MCF-7) in 96-well plates at a suitable density and allow them to adhere overnight.[3][10][12]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).[10][13] Include a positive control (e.g., cisplatin, doxorubicin) and a negative control (vehicle-treated cells).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]
Table 1: Example of Anticancer Activity Data for Novel Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| 4c | HCT-116 | 3.80 ± 0.80 | Cisplatin | 5.18 ± 0.94 |
| 4d | HCT-116 | 3.65 ± 0.90 | Cisplatin | 5.18 ± 0.94 |
| 8c | HCT-116 | 3.16 ± 0.90 | Cisplatin | 5.18 ± 0.94 |
| 8c | HT-29 | 3.47 ± 0.79 | Cisplatin | 11.68 ± 1.54 |
| 4d | HepG2 | 2.31 ± 0.43 | Cisplatin | 41.0 ± 0.63 |
| 5d | HepG2 | 0.3 | Taxol | - |
| 5e | HepG2 | 0.4 | Taxol | - |
| 4c | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| 4c | HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| 5b | MCF-7 | 0.48 ± 0.03 | Cisplatin | - |
| 5b | A549 | 0.97 ± 0.13 | Cisplatin | - |
Data compiled from multiple sources for illustrative purposes.[3][11][12][14]
Mechanism of Action Studies
Understanding the mechanism by which a compound exerts its anticancer effect is crucial for its further development.
Apoptosis Induction
Many thiazole derivatives induce apoptosis in cancer cells.[10][15] This can be investigated through various assays.
Flow Cytometry for Apoptosis Analysis:
-
Treat cancer cells with the test compound.
-
Stain the cells with Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the apoptotic cell population indicates that the compound induces apoptosis.[2][16]
Signaling Pathways Targeted by Anticancer Thiazole Derivatives
Caption: Key signaling pathways targeted by thiazole derivatives.
Enzyme Inhibition Assays
Thiazole derivatives have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation. For example, some derivatives inhibit VEGFR-2, a key player in angiogenesis.[11] Specific enzyme inhibition assays can be performed to quantify the inhibitory activity of the synthesized compounds.
Tubulin Polymerization Assay
Some thiazole derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules and leading to cell cycle arrest and apoptosis.[14] An in vitro tubulin polymerization assay can be used to evaluate the effect of the compounds on tubulin dynamics.[14]
Conclusion and Future Perspectives
The thiazole scaffold continues to be a highly promising platform for the development of novel anticancer agents.[1] The synthetic versatility of thiazoles allows for the creation of large and diverse chemical libraries for screening. The protocols and application notes provided in this guide offer a solid foundation for researchers to synthesize and evaluate new thiazole derivatives. Future research should focus on optimizing the structure-activity relationships (SAR) of these compounds to enhance their potency and selectivity, as well as exploring novel mechanisms of action and potential combination therapies. In silico methods, such as molecular docking, can also be employed to guide the rational design of more effective thiazole-based anticancer drugs.[2][9][17]
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Singh, S., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2589-2612. Available at: [Link]
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Turan-Zitouni, G., et al. (2021). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Journal of Heterocyclic Chemistry, 58(8), 1667-1675. Available at: [Link]
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Ahmad, B., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1319, 138634. Available at: [Link]
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Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7334. Available at: [Link]
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Sharma, D., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17821-17835. Available at: [Link]
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de Oliveira, R. B., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 145, 277-287. Available at: [Link]
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Anitha, G., & Sarvanan, R. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation, 10(4), 594-599. Available at: [Link]
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Kumar, A., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega, 9(36), 40598-40612. Available at: [Link]
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Gomha, S. M., et al. (2018). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Journal of Heterocyclic Chemistry, 55(5), 1135-1144. Available at: [Link]
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Application Notes and Protocols: Photocatalytic Hydroxyalkylation of 5-Chloro-4-methyl-1,3-thiazole
Introduction
Thiazole scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2] The functionalization of the thiazole ring is therefore of significant interest to drug development professionals. Specifically, the introduction of hydroxyalkyl groups can profoundly influence a molecule's pharmacological profile by altering its polarity, solubility, and ability to form hydrogen bonds. Traditional methods for such modifications often require harsh conditions or pre-functionalized starting materials.
Visible-light photocatalysis has emerged as a powerful and sustainable strategy for C-H functionalization, allowing for the direct formation of carbon-carbon bonds under mild conditions.[3] This application note provides a detailed guide to the photocatalytic hydroxyalkylation of 5-Chloro-4-methyl-1,3-thiazole, a versatile building block in organic synthesis. By leveraging the principles of photoredox catalysis and hydrogen atom transfer (HAT), this protocol offers an efficient and atom-economical route to valuable hydroxyalkylated thiazole derivatives.[4][5]
Reaction Principle and Mechanism
The described transformation proceeds via a dual catalytic cycle involving a photocatalyst and a hydrogen atom transfer (HAT) agent.[6][7] The overall strategy is to generate a nucleophilic α-hydroxyalkyl radical from a readily available alcohol, which then undergoes a Minisci-type addition to the electron-deficient this compound ring.[8][9]
A plausible mechanism is outlined below:
-
Excitation of the Photocatalyst: Upon irradiation with visible light, the photocatalyst (PC) absorbs a photon and is promoted to an excited state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst (PC*) can be either reductively or oxidatively quenched. In many systems, an electron is transferred to generate a key radical intermediate.[10][11]
-
Hydrogen Atom Transfer (HAT): A HAT catalyst, often generated in situ, abstracts a hydrogen atom from the α-position of an alcohol, forming a nucleophilic α-hydroxyalkyl radical.[12][13]
-
Minisci-type Addition: This α-hydroxyalkyl radical adds to the protonated (and thus more electrophilic) thiazole ring at the C2 position.[9]
-
Rearrangement and Re-aromatization: The resulting radical intermediate undergoes a spin-center shift and subsequent oxidation and deprotonation to afford the final hydroxyalkylated product and regenerate the ground-state photocatalyst.[8][10]
Caption: Proposed photocatalytic cycle for the hydroxyalkylation of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the photocatalytic hydroxyalkylation of this compound with a representative alcohol, isopropanol.
Materials and Equipment
| Reagents | Equipment |
| This compound | Schlenk flask or reaction vial with stir bar |
| Isopropanol (or other alcohol) | Blue LED light source (e.g., 425 nm)[10] |
| Photocatalyst (e.g., Eosin Y, DCA)[10][12] | Magnetic stirrer with cooling fan |
| Hydrogen Atom Transfer (HAT) agent (optional) | Syringes and needles |
| Diphenyl phosphate ((PhO)₂PO₂H)[10] | Nitrogen or Argon gas line |
| Acetonitrile (MeCN), degassed | Rotary evaporator |
| Saturated aqueous NaHCO₃ solution | Separatory funnel |
| Brine | Flash column chromatography system |
| Anhydrous Na₂SO₄ or MgSO₄ | Thin Layer Chromatography (TLC) plates |
| Solvents for chromatography (e.g., PE/EA)[10] | NMR spectrometer, Mass spectrometer |
Reaction Setup and Procedure
The following procedure is a general guideline and may require optimization for different alcohol substrates.
-
Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the selected photocatalyst (e.g., 9-anthracenecarbonitrile (DCA), 1-5 mol%), and diphenyl phosphate (2.0 mmol).[10]
-
Degassing: Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Addition of Reagents: Using syringes, add degassed acetonitrile (e.g., 5 mL) and the alcohol (e.g., isopropanol, 5.0 mmol). The reaction mixture should be a homogeneous solution.
-
Initiation of Reaction: Place the reaction flask approximately 5-10 cm from a blue LED light source. To maintain a constant temperature, it is advisable to use a cooling fan.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for analysis by GC-MS or LC-MS.[14] In situ monitoring techniques such as NMR or FTIR can also be employed for kinetic studies.[15][16]
-
Workup: Once the reaction is complete (typically 12-48 hours), turn off the light source. Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).[10]
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[10]
Caption: A typical experimental workflow for photocatalytic hydroxyalkylation.
Data and Expected Results
The yield and selectivity of the photocatalytic hydroxyalkylation can be influenced by several factors including the choice of photocatalyst, solvent, and the nature of the alcohol. Below is a table summarizing representative data based on literature precedents for similar systems.[10]
| Entry | Alcohol | Photocatalyst | Solvent | Time (h) | Yield (%) |
| 1 | Isopropanol | DCA | MeCN | 24 | 85 |
| 2 | Cyclohexanol | Eosin Y | MeCN | 36 | 78 |
| 3 | 1-Pentanol | DCA | MeCN | 48 | 65 |
| 4 | Benzyl alcohol | DCA | DCE | 24 | 72 |
Troubleshooting
-
Low or No Conversion:
-
Ensure the reaction mixture is thoroughly degassed as oxygen can inhibit the reaction.
-
Check the intensity and wavelength of the light source.
-
The photocatalyst may have degraded; use fresh catalyst.
-
-
Formation of Side Products:
-
Over-oxidation of the alcohol can occur. Consider using a milder photocatalyst or reducing the reaction time.
-
Competing C-H functionalization at other positions of the thiazole ring might be possible, though the C2 position is generally favored.
-
-
Poor Reproducibility:
-
Ensure consistent positioning of the reaction vessel relative to the light source.
-
Maintain a constant reaction temperature, as photocatalytic reactions can be temperature-sensitive.
-
Conclusion
This application note provides a comprehensive protocol for the photocatalytic hydroxyalkylation of this compound. This method offers a mild, efficient, and direct route to valuable hydroxyalkylated thiazole derivatives, which are of significant interest in drug discovery and development. The described protocol is adaptable to a range of alcohols and can be a valuable tool for medicinal and synthetic chemists. Further exploration of different photocatalysts and reaction conditions may lead to even more efficient and selective transformations.
References
-
Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. RSC Publishing. 14
-
Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. ACS Publications. 10
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Electroanalysis as a method for monitoring photocatalytic processes: a perspective beyond remediation. Queen's University Belfast. 17
-
In situ Reaction Monitoring in Photocatalytic Organic Synthesis. ResearchGate. 15
-
(PDF) Hydrogen Atom Transfer (HAT): A Versatile Strategy for Substrate Activation in Photocatalyzed Organic Synthesis. ResearchGate. 18
-
Alcohols as alkylating agents in heteroarene C–H functionalization. PMC - NIH. 8
-
Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. ResearchGate. 9
-
Hydrogen Atom Transfer Reactions in Photocatalysis: Recent Advances in C-H Activation. ResearchGate. 12
-
Overview of C−H hydroxyalkylation of N‐heteroaromatics. ResearchGate. 19
-
Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. 3
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. 20
-
Reaction monitoring in flow photocatalysis. Nondestructive analytical... ResearchGate. 16
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Enhanced Monitoring of Photocatalytic Reactive Oxygen Species: Using Electrochemistry for Rapid Sensing of Hydroxyl Radicals Formed during the Degradation of Coumarin. NIH. 21
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a) Photocatalytic hydrogen atom transfer (HAT) enables the conversion... ResearchGate. 13
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Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. PubMed. 4
-
Direct Photocatalyzed Hydrogen Atom Transfer (HAT) for Aliphatic C–H Bonds Elaboration. MDPI. 7
-
Aerobic Visible-Light Photoredox Radical C–H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles. Organic Letters. 22
-
Photocatalytic hydrogen atom transfer: the philosopher's stone for late-stage functionalization? Green Chemistry (RSC Publishing). 5
-
Photocatalytic redox-neutral hydroxyalkylation of N -heteroaromatics with aldehydes. Royal Society of Chemistry. 11
-
Photocatalytic synthesis of thiazoles by Zhou group. ResearchGate. 23
-
Synthesis of alcohols: streamlined C1 to Cn hydroxyalkylation through photoredox catalysis. Uniba. 24
-
Photocatalytic redox-neutral hydroxyalkylation of N-heteroaromatics with aldehydes. NIH. 25
-
Photocatalyzed hydroxyalkylation of N-heteroaromatics with aldehydes in the aqueous phase. Green Chemistry (RSC Publishing). 26
-
Synthesis of Alcohols: Streamlined C1 to Cn Hydroxyalkylation through Photoredox Catalysis. ChemRxiv. 27
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. ResearchGate. 28
-
Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. ResearchGate. 2
-
A thiazolo[5,4-d]thiazole functionalized covalent triazine framework showing superior photocatalytic activity for hydrogen production and dye degradation. Journal of Materials Chemistry A (RSC Publishing). 29
-
Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. ResearchGate. 30
-
Synthesis of 2-hydroxythiazole derivatives. ResearchGate. 31
-
Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. ResearchGate. 32
-
Thiazolo[5,4‑d]thiazole linked conjugated microporous polymer photocatalysis for selective aerobic oxidation of amines. PubMed. 33
-
Thiazolo[5,4-d]thiazole-based CMPs as bifunctional photocatalysts for H2O2 production and organic pollutant degradation. Scilit. 34
-
Thiazolo[5,4‑d]thiazole linked conjugated microporous polymer photocatalysis for selective aerobic oxidation of amines. ResearchGate. 35
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Troubleshooting & Optimization
Purification techniques for 5-Chloro-4-methyl-1,3-thiazole and its derivatives
Answering the urgent need for robust purification strategies in contemporary drug discovery, this Technical Support Center provides a focused resource for researchers working with 5-Chloro-4-methyl-1,3-thiazole and its derivatives. These halogenated heterocyclic compounds are vital synthons, but their purification presents unique challenges that can impede research progress.
As Senior Application Scientists, we have consolidated field-proven insights and established methodologies into a practical, question-driven format. This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt protocols to your specific derivative. Here, you will find a self-validating system of protocols, troubleshooting guides, and expert-driven FAQs designed to ensure the integrity of your compounds and the reliability of your results.
Safety First: Handling Chlorinated Thiazole Derivatives
Before commencing any purification protocol, it is imperative to acknowledge the potential hazards associated with chlorinated thiazole derivatives. These are chemically reactive and biologically active molecules that demand rigorous safety protocols.
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: All handling of these compounds, especially volatile ones or fine powders, must be conducted in a certified chemical fume hood to prevent inhalation.[2][3]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing. In case of accidental contact, rinse the affected area immediately and copiously with water for at least 15 minutes and seek medical attention.[2][3]
-
Ignition Sources: Many thiazole derivatives and the solvents used for their purification are flammable. Keep them away from open flames, hot surfaces, and sparks. Use non-sparking tools and take precautionary measures against static discharge.[2]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1] For some derivatives, refrigeration may be required to maintain product quality.[2]
Frequently Asked Questions (FAQs)
This section addresses the most common queries and challenges encountered during the purification of this compound and its derivatives.
Q1: What is the most critical first step before attempting to purify my crude product?
A1: The most critical first step is preliminary analysis . Before committing your entire batch to a purification technique, you must understand the nature of your crude material. Run a Thin Layer Chromatography (TLC) analysis using a few different solvent systems (e.g., varying ratios of hexanes/ethyl acetate) to visualize the number of components. A proton NMR (¹H NMR) of the crude sample is also invaluable for identifying major impurities, residual solvents, or unreacted starting materials. This initial assessment will guide your choice of the most effective purification strategy.
Q2: How do I choose the best purification technique: distillation, recrystallization, or chromatography?
A2: The choice depends entirely on the physical properties of your compound and its impurities.
-
Distillation (including under reduced pressure): This is the preferred method for thermally stable liquids with significantly different boiling points from their impurities. Several patents describing the synthesis of chloro-thiazole derivatives mention purification by distillation under reduced pressure to isolate the final product.[4][5]
-
Recrystallization: This is the most effective technique for purifying solids. The ideal scenario is a compound that is highly soluble in a hot solvent but poorly soluble in the same solvent when cold. This allows for the formation of pure crystals upon cooling, leaving impurities behind in the mother liquor.[6]
-
Flash Column Chromatography: This is the most versatile technique, capable of separating compounds based on their differential adsorption to a stationary phase (typically silica gel). It is ideal for complex mixtures, compounds that are oils, or when impurities have similar polarities to the product. Many research articles on thiazole derivatives report using column chromatography for purification.[7][8]
The following workflow provides a decision-making framework:
Q3: My thiazole derivative streaks badly on silica TLC plates. How can I get clean spots and better separation on a column?
A3: Streaking is a common issue with nitrogen-containing heterocycles like thiazoles, which can be basic. The acidic nature of standard silica gel can lead to strong, non-ideal interactions. To resolve this:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide, into your eluent (solvent system).[9] This neutralizes the acidic sites on the silica, leading to sharper bands and improved separation.
-
Use a Different Stationary Phase: If adding a modifier is ineffective, consider using a different stationary phase like neutral or basic alumina, which is less acidic than silica.[9]
Q4: After column chromatography, my product is still a persistent yellow color, even though TLC shows a single spot. What could be the cause?
A4: This is a frequent challenge. The yellow tint could be from several sources:
-
Trace Metal Impurities: If a transition metal catalyst (like palladium) was used in the synthesis, trace amounts can leach into the product, causing coloration.[10]
-
Oxidation/Degradation: Some thiazole derivatives can be sensitive to air or light, forming colored degradation products. Additionally, prolonged exposure to the acidic environment of a silica gel column can sometimes cause decomposition, even if it's not immediately obvious on TLC.[10][11]
-
Highly Conjugated Impurities: A very small amount of a highly colored impurity might be present, which is not visible on TLC but imparts color to the bulk material.
Troubleshooting Tip: Try dissolving a small sample of the yellow product in a suitable solvent and adding a small amount of activated charcoal. Stir for 15-30 minutes, then filter through a celite plug. If the color is removed, a charcoal treatment during recrystallization may solve the problem.[9]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | 1. Inappropriate solvent system. 2. Column was packed improperly (channeled). 3. Sample band was too wide. 4. Column was overloaded. | 1. Optimize the solvent system using TLC to achieve a clear separation of Rf values (aim for ΔRf ≥ 0.2). 2. Repack the column carefully, ensuring a level and uniform bed. 3. Dissolve the crude product in the minimum amount of solvent before loading. For better results, consider dry loading the sample. 4. Reduce the sample load. A general rule is 1-5% of the silica gel mass.[9] |
| Compound Won't Elute | 1. Solvent system is not polar enough. 2. Compound has irreversibly adsorbed or decomposed on the silica. | 1. Gradually increase the polarity of the mobile phase. A gradient elution can be very effective.[9] 2. Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If decomposition is observed, switch to a less acidic stationary phase like neutral alumina or use a different purification method.[9][11] |
| Streaking of Spots | 1. Compound is interacting too strongly with acidic silica. 2. Sample is overloaded on the TLC plate or column. | 1. Add 0.1-1% triethylamine or a few drops of ammonium hydroxide to the eluent.[9] 2. Apply a more dilute sample to the TLC plate. Reduce the amount of material loaded onto the column. |
Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| "Oiling Out" | 1. Solution is supersaturated or was cooled too quickly. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. Presence of impurities depressing the melting point. | 1. Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly.[9] 2. Choose a solvent with a lower boiling point. 3. Attempt a preliminary purification by another method (e.g., quick silica plug) to remove the problematic impurities.[9] |
| No Crystal Formation | 1. Solution is not saturated enough. 2. Lack of nucleation sites for crystal growth. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. If available, add a single "seed" crystal of the pure compound.[9] |
| Low Recovery | 1. Too much solvent was used initially. 2. Premature crystallization during a hot filtration step. 3. Crystals are partially soluble in the cold wash solvent. | 1. Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[9] 2. Preheat the funnel and filter flask before hot filtration. Add a small excess of hot solvent before filtering. 3. Ensure the wash solvent is ice-cold and use it sparingly. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes that a suitable solvent system has been identified using TLC.
-
Column Preparation: Select a column of appropriate size. As a rule of thumb, use approximately 50-100g of silica gel for every 1g of crude material. Secure the column vertically and add a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
Packing the Column (Slurry Method): In a separate beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column. Use gentle air pressure to push the solvent through, compacting the silica into a firm, uniform bed. Ensure there are no air bubbles or cracks. Add another thin layer of sand on top of the silica bed.
-
Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add your eluent to the column. Use gentle air pressure to begin moving the solvent through the column. Start with a less polar solvent system and gradually increase polarity if a gradient elution is required.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying a solid thiazole derivative.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, or mixtures like ethanol/water[6]) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) while stirring or swirling until the solid is completely dissolved.[6]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[6]
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
References
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SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. 5-Chloro-4-methyl-1,3-thiazol-2-amine. Retrieved from [Link]
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Majid, M., et al. (2015). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Organic Chemistry: An Indian Journal. Retrieved from [Link]
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Orita, A., et al. (2007). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. Retrieved from [Link]
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Rahman, A., et al. (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. Retrieved from [Link]
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PubChem. 5-Chloro-4-methyl-1,2,3-thiadiazole. Retrieved from [Link]
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PubChem. 5-(Chloromethyl)thiazole. Retrieved from [Link]
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Kulkarni, V. V., et al. (2011). Synthesis and Evaluation of Novel Thiazole Derivatives. Semantic Scholar. Retrieved from [Link]
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Kulkarni, V. V., et al. (2011). Synthesis and Evaluation of Novel Thiazole Derivatives. ResearchGate. Retrieved from [Link]
-
Breitbach, Z. S., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Scilit. Retrieved from [Link]
- European Patent Office. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
-
Hettige, C., et al. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. ResearchGate. Retrieved from [Link]
-
Jia, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Retrieved from [Link]
-
Beck, J. R., & Yahya, M. K. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. ResearchGate. Retrieved from [Link]
- European Patent Office. (1994). Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Patel, S., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie. Retrieved from [Link]
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The Scientist. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. Retrieved from [Link]
-
Wikipedia. Heterocyclic compound. Retrieved from [Link]
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Ghorab, M. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Retrieved from [Link]
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Reddit. (2024, May 16). Purification Troubleshooting. r/chemistry. Retrieved from [Link]
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Retrieved from [Link]
-
Wang, Y., et al. (2022). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules. Retrieved from [Link]
- U.S. Patent and Trademark Office. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
-
Göktaş, H., et al. (2015). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 19). Thiazole synthesis. YouTube. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
- 5. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Chromatography [chem.rochester.edu]
Identifying and minimizing byproducts in 5-Chloro-4-methyl-1,3-thiazole reactions
Welcome to the technical support center for the synthesis of 5-chloro-4-methyl-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you identify and minimize byproduct formation, thereby improving your reaction yield and product purity.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for their root causes and actionable solutions.
Issue 1: Presence of an Isomeric Impurity Detected by GC-MS and ¹H NMR
Question: My post-reaction analysis shows two isomeric products. How can I identify them and favor the formation of the desired this compound?
Answer:
The most common synthetic route to this compound is a variation of the Hantzsch thiazole synthesis, typically involving the condensation of 3-chloro-2-butanone with thioformamide. Due to the unsymmetrical nature of 3-chloro-2-butanone, a competing reaction can occur, leading to the formation of the undesired regioisomer, 4-chloro-5-methyl-1,3-thiazole.
Causality: The formation of these two isomers is a result of the nucleophilic attack of the sulfur atom of thioformamide on either of the two electrophilic carbon atoms of 3-chloro-2-butanone. The reaction pathway is highly dependent on the reaction conditions.
Identification of Isomers:
| Isomer | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected Mass Spectrum (m/z) |
| This compound (Desired) | Methyl protons (C4-CH₃) typically appear around 2.4-2.6 ppm. The C2-H proton appears as a singlet further downfield. | Molecular ion peak corresponding to the formula C₄H₄ClNS. |
| 4-Chloro-5-methyl-1,3-thiazole (Byproduct) | Methyl protons (C5-CH₃) are generally shifted slightly downfield compared to the desired isomer. The C2-H proton will also be a singlet. | Identical to the desired product, as they are isomers. |
Minimization Strategies:
-
Temperature Control: Lowering the reaction temperature can enhance the regioselectivity of the reaction. It is advisable to start the reaction at a lower temperature (e.g., 0-5 °C) and slowly warm to room temperature or slightly above.
-
Solvent Polarity: The choice of solvent can influence the reaction pathway. Experimenting with solvents of varying polarity, from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) or protic (e.g., ethanol), can help optimize the isomeric ratio.
-
pH Control: The acidity of the reaction medium can play a crucial role. Under acidic conditions, the reaction may favor the formation of one isomer over the other.[1] A systematic study of the reaction under neutral and mildly acidic conditions is recommended.
Issue 2: Formation of a Hydroxylated Byproduct
Question: My mass spectrometry analysis indicates the presence of a compound with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group. What is this impurity and how can I prevent its formation?
Answer:
The presence of a hydroxylated byproduct, 4-methyl-1,3-thiazol-5-ol, suggests that the 5-chloro substituent of your product is undergoing hydrolysis.
Causality: Chlorothiazoles can be susceptible to nucleophilic substitution, where water acts as the nucleophile, replacing the chlorine atom. This is more likely to occur during workup or purification steps, especially if the mixture is heated in the presence of water or protic solvents.
Minimization Strategies:
-
Anhydrous Conditions: Ensure that all starting materials and solvents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
Aqueous Workup: When performing an aqueous workup, use cold water or brine and minimize the contact time. It is also advisable to perform the extraction into an organic solvent promptly.
-
Purification: If distillation is used for purification, ensure that the crude product is thoroughly dried before heating to high temperatures. Fractional distillation under reduced pressure is recommended to lower the boiling point and minimize thermal decomposition and hydrolysis.
Issue 3: Low Yield and Presence of Multiple Unidentified Byproducts
Question: The overall yield of my reaction is low, and the crude product shows multiple spots on TLC and several peaks in the GC-MS, which I cannot identify. What are the likely causes and how can I improve the reaction?
Answer:
Low yields and the formation of multiple byproducts can stem from several factors, including side reactions of the starting materials, over-chlorination (if a chlorination step is employed), or decomposition of the product.
Causality and Troubleshooting:
-
Starting Material Stability: Thioformamide is not particularly stable and can decompose over time. It is recommended to use freshly prepared or high-purity thioformamide for the reaction.
-
Over-Chlorination: If your synthesis involves the chlorination of a 4-methylthiazole precursor using a chlorinating agent like sulfuryl chloride, the use of an excess of the chlorinating agent or prolonged reaction times can lead to the formation of dichlorinated or other over-chlorinated byproducts.
-
Reaction Monitoring: Closely monitor the progress of the reaction by TLC or GC to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.
-
Purification Strategy: A single purification method may not be sufficient to remove all impurities. Consider a multi-step purification process, such as a combination of column chromatography and distillation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Hantzsch synthesis of this compound?
A1: The reaction proceeds through a well-established mechanism. First, the sulfur of thioformamide acts as a nucleophile, attacking one of the carbonyl carbons of 3-chloro-2-butanone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: Hantzsch synthesis pathway for this compound.
Q2: What analytical techniques are most suitable for monitoring the reaction and assessing product purity?
A2: A combination of techniques is recommended for comprehensive analysis:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile components of the reaction mixture and identifying the desired product and byproducts by their mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation of the final product and for identifying and quantifying isomeric impurities.
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, alternative routes exist, which may be advantageous depending on the available starting materials and desired purity profile. One notable alternative involves the reaction of 2,3-dichloropropene with sodium thiocyanate, followed by isomerization and then a chlorination-cyclization reaction.[2] Another approach is the chlorination of 4-methylthiazole. Each route will have its own unique set of potential byproducts that need to be considered.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hantzsch Synthesis
This protocol is a general guideline and may require optimization based on your laboratory conditions and purity requirements.
Materials:
-
3-Chloro-2-butanone
-
Thioformamide
-
Anhydrous Ethanol
-
Triethylamine
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve thioformamide (1.0 eq) in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 3-chloro-2-butanone (1.0 eq) to the solution.
-
Add triethylamine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Caption: Workflow for the Hantzsch synthesis of this compound.
Protocol 2: GC-MS Method for Purity Analysis
Instrumentation:
-
Gas chromatograph with a mass selective detector.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
This method should provide good separation of the desired product from the regioisomeric byproduct and other potential impurities, allowing for their identification and relative quantification.
References
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Takeda, K., et al. (1993). Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
Sources
Technical Support Center: Optimizing Reaction Conditions for Halogenation of the Thiazole Ring
Welcome to the technical support center for thiazole halogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing halogens onto the thiazole core. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.
Understanding the Thiazole Ring: Reactivity & Regioselectivity
The thiazole ring is an electron-deficient heterocycle, making it generally resistant to electrophilic aromatic substitution compared to benzene.[1] The electron density is not uniform; calculated pi-electron density and experimental results show that the C5 position is the most electron-rich and thus the primary site for electrophilic attack.[2][3] The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack or deprotonation by strong bases.[2][3]
The general order of reactivity for electrophilic substitution is C5 > C4 > C2.[2] However, this can be significantly influenced by:
-
Substituents: Electron-donating groups (EDGs) like -NH2 or -OR at the C2 position strongly activate the C5 position for electrophilic attack.[2] Conversely, electron-withdrawing groups (EWGs) deactivate the ring, often requiring harsher conditions.[4][5]
-
Reaction Conditions: The choice of halogenating agent, solvent, and temperature can alter the reactivity and, in some cases, the regioselectivity of the reaction.[1]
Mechanistic Overview: Electrophilic Aromatic Substitution
The halogenation of thiazole typically proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. The electron-rich C5 position of the thiazole ring attacks an electrophilic halogen species (X+), forming a resonance-stabilized carbocation intermediate known as a sigma complex. A base then removes a proton to restore aromaticity, yielding the halogenated thiazole.
Caption: General Mechanism for Electrophilic Halogenation at C5 of Thiazole.
Chlorination of Thiazoles
Chlorination is a common transformation, but the choice of reagent is critical to avoid side reactions and control regioselectivity.
Frequently Asked Questions (FAQs) - Chlorination
Q1: What are the most common reagents for chlorinating a thiazole ring?
A1: The two most prevalent reagents are N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).
-
NCS is a solid, easy-to-handle reagent that provides a source of electrophilic chlorine.[6][7] It is often used for activated or moderately reactive thiazoles and can be catalyzed by acid for less reactive substrates.[8]
-
SO₂Cl₂ is a more powerful chlorinating agent, often used for deactivated rings. However, it can be less selective and may lead to side reactions if not controlled carefully.
Q2: My thiazole is unreactive towards NCS. What can I do?
A2: For less reactive thiazoles, the electrophilicity of NCS can be enhanced. Adding a catalytic amount of a protic acid (like HCl or H₂SO₄) or a Lewis acid can increase the reaction rate.[8][9] The acid protonates the NCS, making the N-Cl bond more polarized and the chlorine more electrophilic. Alternatively, switching to a more polar solvent like DMF or acetonitrile can sometimes facilitate the reaction.
Q3: I am observing over-chlorination. How can I achieve mono-chlorination?
A3: Over-chlorination (e.g., dichlorination) occurs when the mono-chlorinated product is still reactive enough to undergo a second substitution. To minimize this:
-
Use stoichiometric amounts: Carefully control the stoichiometry, using 1.0 to 1.1 equivalents of NCS.
-
Lower the temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to reduce the reaction rate and improve selectivity.
-
Choose a milder reagent: If using a strong reagent like SO₂Cl₂, switch to NCS.
Chlorination Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No Reaction or Low Conversion | 1. Thiazole ring is deactivated by EWGs. 2. Insufficiently electrophilic chlorinating agent. 3. Low reaction temperature. | 1. Switch to a stronger reagent (e.g., SO₂Cl₂). 2. Add an acid catalyst (e.g., catalytic H₂SO₄) when using NCS.[8][10] 3. Gradually increase the reaction temperature, monitoring by TLC/LC-MS. |
| Multiple Products (Poor Regioselectivity) | 1. High reaction temperature. 2. Highly reactive substrate. 3. Radical mechanism competing with ionic pathway. | 1. Run the reaction at a lower temperature (0 °C or below). 2. Use a less reactive solvent (e.g., switch from DMF to CH₂Cl₂). 3. Ensure the reaction is run in the dark to disfavor radical pathways if using NCS. |
| Product Degradation | 1. Reaction conditions are too harsh (strong acid, high temp). 2. Product is unstable to the workup conditions. | 1. Use a milder reagent like NCS instead of SO₂Cl₂. 2. Use a non-aqueous workup if the product is water-sensitive. 3. Buffer the reaction mixture if acidity is an issue. |
Experimental Protocol: Chlorination of 2-Amino-4-methylthiazole with NCS
This protocol details a standard procedure for the selective C5-chlorination of an activated thiazole.
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-4-methylthiazole (1.0 eq) in anhydrous acetonitrile (MeCN) or dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Bromination of Thiazoles
Bromination is often faster than chlorination but can be more difficult to control, with a higher propensity for poly-bromination.
Frequently Asked Questions (FAQs) - Bromination
Q1: What is the best reagent for selective mono-bromination of a thiazole?
A1: N-Bromosuccinimide (NBS) is the reagent of choice for controlled bromination.[11][12] It is a solid, safer to handle than liquid bromine (Br₂), and generally provides better selectivity for mono-bromination at the C5 position.[13] Elemental bromine is highly reactive and often leads to a mixture of mono- and di-brominated products, particularly with activated thiazoles.[14]
Q2: My bromination with NBS is sluggish. Should I add a radical initiator?
A2: No. For aromatic bromination, you want to promote the electrophilic (ionic) pathway, not a radical pathway. Radical initiators like AIBN or benzoyl peroxide are used for allylic or benzylic bromination.[11] To speed up a sluggish electrophilic bromination, consider switching to a more polar solvent like acetonitrile or adding a mild acid catalyst.
Q3: How can I brominate a thiazole that has both an activated aromatic ring and an alkyl side chain?
A3: This requires careful selection of conditions to favor aromatic substitution over radical side-chain bromination.
-
For C5-Aromatic Bromination: Use NBS in a polar solvent like acetonitrile or DMF, and run the reaction in the dark at room temperature or slightly below.
-
For Alkyl Side-Chain Bromination: Use NBS with a radical initiator (e.g., AIBN) in a non-polar solvent like carbon tetrachloride (CCl₄) and irradiate with light.
Bromination Troubleshooting Workflow
Caption: Decision workflow for troubleshooting NBS bromination of thiazoles.
Experimental Protocol: Selective Bromination of 4-Phenylthiazole with NBS
-
Setup: Dissolve 4-phenylthiazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M) in a flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq) in one portion at room temperature. Note: For highly activated systems, addition at 0 °C is recommended.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the formation of the 5-bromo product by LC-MS.
-
Workup: Pour the reaction mixture into ice water. A precipitate of the product should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove residual DMF.
-
Purification: Dry the solid under vacuum. Recrystallization or column chromatography can be used for further purification if necessary.
Iodination of Thiazoles
Iodine is the least reactive halogen, and iodination reactions often require an activating agent or an oxidant to generate a more potent electrophilic iodine species (I⁺).
Frequently Asked Questions (FAQs) - Iodination
Q1: Why is molecular iodine (I₂) often ineffective for iodinating thiazoles on its own?
A1: Molecular iodine is a weak electrophile. The direct reaction with an electron-deficient ring like thiazole is typically very slow or does not occur. To facilitate the reaction, I₂ is almost always used in combination with an oxidizing agent (e.g., nitric acid, H₂O₂) or as part of a more reactive iodinating system.
Q2: What are the best modern reagents for thiazole iodination?
A2: N-Iodosuccinimide (NIS) is the most common and effective reagent. It is analogous to NCS and NBS but is more reactive due to the weaker N-I bond. For very unreactive substrates, NIS can be activated with an acid catalyst like trifluoroacetic acid (TFA). Another effective system is I₂ in the presence of an oxidant like ammonium cerium(IV) nitrate (CAN) or HIO₃.
Q3: My iodination with NIS is not going to completion. What should I do?
A3:
-
Add an acid catalyst: A strong acid like trifluoroacetic acid (TFA) can activate NIS, making it a much stronger electrophile.
-
Increase temperature: Gently heating the reaction (e.g., to 40-50 °C) can often drive it to completion.
-
Use a different solvent: Switching to a solvent like acetic acid or TFA itself can sometimes be effective.
Reagent Comparison for Thiazole Halogenation
| Halogenation | Reagent | Typical Conditions | Pros | Cons |
| Chlorination | NCS | MeCN or DCM, 0 °C to RT | Solid, easy to handle, good selectivity | May require acid catalysis for unreactive rings |
| SO₂Cl₂ | CH₂Cl₂, 0 °C to RT | Highly reactive, effective for deactivated rings | Less selective, can cause decomposition | |
| Bromination | NBS | DMF or MeCN, RT | Solid, excellent selectivity for C5-mono-bromination | Can be sluggish; radical side reactions possible |
| Br₂ | Acetic Acid or CHCl₃, RT | Inexpensive, powerful | Low selectivity, hazardous, often gives poly-bromination | |
| Iodination | NIS | MeCN or TFA, RT to 50 °C | Solid, most effective modern reagent | Can be expensive, may require activation |
| I₂ / Oxidant | Acetic Acid, heat | Inexpensive | Requires strong oxidant, harsh conditions |
Experimental Protocol: Iodination of Ethyl Thiazole-4-carboxylate with NIS/TFA
-
Preparation: In a round-bottom flask, dissolve ethyl thiazole-4-carboxylate (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M).
-
Catalyst Addition: Add trifluoroacetic acid (TFA) (0.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by LC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by silica gel column chromatography to yield the desired 5-iodo-thiazole product.
References
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Thiazole. Wikipedia. [Link]
-
Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Chlorination - Common Conditions. Organic Chemistry Data. [Link]
-
Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. ACS Publications. [Link]
-
IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chlorination - Common Conditions [commonorganicchemistry.com]
- 9. isca.me [isca.me]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 14. ias.ac.in [ias.ac.in]
Technical Support Center: Scale-Up Synthesis of 5-Chloro-4-methyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up synthesis of 5-Chloro-4-methyl-1,3-thiazole. This guide is designed to provide expert-driven, actionable advice to troubleshoot common issues encountered during the synthesis and purification of this important chemical intermediate. Our goal is to equip you with the knowledge to optimize your process, ensure safety, and achieve high-purity products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may arise during the scale-up synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yield is a frequent challenge in scaling up organic syntheses. Several factors can contribute to this issue in the context of this compound synthesis, which often follows a Hantzsch-type thiazole synthesis pathway.[1][2]
Possible Causes & Corrective Actions:
-
Purity of Starting Materials: The purity of your α-haloketone and thioamide precursors is critical. Impurities can lead to side reactions, reducing the formation of the desired product.
-
Recommendation: Always verify the purity of starting materials using techniques like NMR or melting point analysis before commencing the reaction. Use freshly purified reagents whenever possible.[3]
-
-
Reaction Conditions: Suboptimal reaction conditions, such as incorrect temperature, reaction time, or solvent, can significantly impact yield.
-
Recommendation: Systematically optimize reaction parameters. A design of experiments (DoE) approach can be highly effective in identifying the optimal conditions for your specific scale. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Recommendation: Extend the reaction time and monitor by TLC or HPLC until the starting materials are consumed. A slight excess of one reactant (typically the thioamide) can also drive the reaction to completion.[1]
-
-
Product Degradation: The desired product might be unstable under the reaction or work-up conditions.
-
Recommendation: If product degradation is suspected, consider milder reaction conditions or a modified work-up procedure. For instance, if the reaction is run under strongly acidic or basic conditions, neutralization should be performed carefully at low temperatures.
-
Q2: I am observing the formation of significant byproducts. How can I identify them and minimize their formation?
Side reactions are a common occurrence, especially during scale-up where localized temperature gradients and mixing inefficiencies can become more pronounced.
Common Byproducts & Mitigation Strategies:
-
Isomeric Impurities: In Hantzsch-type syntheses, the formation of isomeric thiazole products can occur, particularly when using N-substituted thioureas under acidic conditions.[4]
-
Recommendation: Running the reaction under neutral or slightly basic conditions can often favor the formation of the desired isomer.[3] Careful control of pH throughout the reaction is crucial.
-
-
Over-alkylation or Di-substitution: If the starting materials have multiple reactive sites, unwanted secondary reactions can occur.
-
Recommendation: Control the stoichiometry of the reactants carefully. Adding the α-haloketone slowly to the reaction mixture can help to minimize over-alkylation by maintaining a low concentration of the alkylating agent.
-
-
Polymerization: Some starting materials or intermediates may be prone to polymerization under the reaction conditions.
-
Recommendation: Ensure efficient stirring and temperature control to prevent localized "hot spots" that can initiate polymerization. The use of a polymerization inhibitor might be necessary in some cases.
-
Analytical Techniques for Byproduct Identification:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for separating and identifying the molecular weights of byproducts.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information about the impurities.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile byproducts.
Q3: The purification of my crude product is proving difficult. What are the best strategies for obtaining high-purity this compound?
Purification is a critical step in any synthesis, and its difficulty can be exacerbated at a larger scale.
Recommended Purification Methods:
-
Distillation: For liquid products, vacuum distillation is often the most effective method for removing non-volatile impurities and unreacted starting materials. The boiling point of 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole, a related compound, is reported as 104°C at 40 Pa.[5]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Solvent Selection: The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities should either be very soluble or insoluble at all temperatures. A solvent screen is recommended to identify the optimal solvent or solvent mixture.
-
-
Column Chromatography: While effective at the lab scale, column chromatography can be challenging and costly to scale up. It is best reserved for situations where other methods have failed or for the removal of closely related impurities.
| Purification Method | Advantages | Disadvantages |
| Vacuum Distillation | Excellent for removing non-volatile impurities. Scalable. | Not suitable for thermally unstable compounds. |
| Recrystallization | Can provide very high purity. Cost-effective at scale. | Requires the product to be a solid. Solvent selection can be time-consuming. |
| Column Chromatography | High resolving power for complex mixtures. | Can be expensive and difficult to scale up. Generates significant solvent waste. |
Q4: What are the key safety considerations I should be aware of when working with the synthesis of this compound?
Safety is paramount in any chemical synthesis, and it is especially important during scale-up operations.
Key Safety Hazards & Precautions:
-
Halogenated Compounds: Many of the reagents and the product itself are halogenated organic compounds, which can be toxic and environmentally persistent.
-
Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
Thioamides and Thioureas: These compounds can be toxic and may release hydrogen sulfide upon decomposition.
-
Precaution: Handle these reagents with care and avoid inhalation of dust or vapors.
-
-
Exothermic Reactions: The reaction between an α-haloketone and a thioamide can be exothermic.
-
Precaution: During scale-up, ensure that the reaction vessel has adequate cooling capacity. Add reagents slowly and monitor the internal temperature of the reaction closely. Have a cooling bath on standby in case of a thermal runaway.
-
Frequently Asked Questions (FAQs)
Q: What is the typical synthetic route for this compound?
A: The most common synthetic route is the Hantzsch thiazole synthesis.[1][2] This involves the condensation reaction between an α-haloketone and a thioamide. For this compound, this would typically involve the reaction of a suitable chloro-substituted α-haloketone with thioacetamide or a related thioamide.
Q: What is the reaction mechanism for the Hantzsch thiazole synthesis?
A: The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.[1][6]
Q: Are there alternative synthetic routes to thiazoles?
A: Yes, several other methods exist for synthesizing the thiazole ring, including the Cook-Heilbron synthesis and Gabriel's synthesis.[7][2] However, the Hantzsch synthesis is often preferred due to its versatility and generally high yields.[1]
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used to confirm the structure and assess the purity of this compound. These include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Elemental Analysis: To determine the elemental composition.
-
HPLC or GC: To determine the purity of the final product.
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
This is a general procedure and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, dissolve the thioamide in an appropriate solvent (e.g., ethanol, methanol, or DMF).[1][3]
-
Reagent Addition: Slowly add the α-haloketone to the stirred solution. The addition should be done at a rate that allows for effective temperature control.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or HPLC. The reaction time will vary depending on the specific substrates and conditions.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the nature of the product. It may involve pouring the reaction mixture into water or a dilute base solution to precipitate the product.[1]
-
Isolation and Purification: Collect the crude product by filtration. Purify the product by recrystallization from a suitable solvent or by vacuum distillation.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: The key steps in the Hantzsch thiazole synthesis.
References
- BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Technical Support.
- Gong, Y. D., & Najdi, S. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC - NIH.
- Google Patents. (n.d.). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- CUTM Courseware. (n.d.). Thiazole.
- Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28, 927-932.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Organic Chemistry Portal. (n.d.). Synthesis of thiazoles.
- BEPLS. (2024).
- Wikipedia. (n.d.). Thiazole.
- Google Patents. (n.d.). WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
- Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & Pinaki, S. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.
- Bentham Science Publisher. (2022). Recent Development in the Synthesis of Thiazoles.
- Stevens, E. (2019, January 19). synthesis of thiazoles [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.
- MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
- Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010.
- PubChem. (n.d.). 5-Chloro-4-methyl-1,3-thiazol-2-amine.
- Tatar, G., et al. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole.
- Maity, T. K. (n.d.).
- Royal Society of Chemistry. (n.d.). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
- Semantic Scholar. (n.d.). Synthesis and Antiviral Activity of 5 (4 Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- ACS Omega. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies.
- Google Patents. (n.d.). Method for degrading 5-chloro-2-methyl-4-isothiazolin-3-one.
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II).
Sources
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- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: 5-Chloro-4-methyl-1,3-thiazole Stability and Storage
Welcome to the technical support guide for 5-Chloro-4-methyl-1,3-thiazole. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges related to the storage and handling of this compound. Our goal is to provide practical, evidence-based solutions to ensure the integrity and stability of your materials.
Frequently Asked Questions (FAQs) & Troubleshooting
My this compound has developed a slight discoloration after a few weeks in storage. What could be the cause?
Discoloration is often the first visible indicator of chemical degradation. For heterocyclic compounds like this compound, this can be triggered by several factors, primarily exposure to light, air (oxidation), and moisture.
-
Expertise & Experience: Thiazole rings, particularly those with electron-donating groups like a methyl group, can be susceptible to photo-oxidation.[1] UV or even ambient light can provide the energy to initiate reactions with atmospheric oxygen, leading to the formation of colored impurities. The chloro-substituent also influences the electron distribution of the ring, potentially impacting its photostability. Studies on related N-heterocycles have shown they can photolyse rapidly, with stability decreasing as the number of nitrogen atoms increases.[2][3][4]
-
Troubleshooting Protocol: Verifying Photodegradation
-
Comparative Analysis: If you have a freshly opened container of this compound, compare its appearance to the discolored sample.
-
Solubility Test: Dissolve a small amount of both the discolored and fresh samples in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane). Any significant difference in color or the presence of particulates in the discolored sample suggests impurity formation.
-
Analytical Confirmation (If available):
-
TLC (Thin Layer Chromatography): Spot both solutions on a TLC plate and develop it with an appropriate solvent system. The appearance of additional spots in the lane of the discolored sample confirms the presence of degradation products.
-
HPLC (High-Performance Liquid Chromatography): An HPLC analysis will provide a quantitative measure of purity. A chromatogram of the discolored sample will likely show additional peaks with different retention times compared to the main compound.
-
-
-
Preventative Measures:
-
Store the compound in an amber glass vial or a container wrapped in aluminum foil to block light.
-
Ensure the container is tightly sealed to minimize contact with air.
-
For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
I've noticed a decrease in the purity of my compound via HPLC analysis after storing it at room temperature. What are the optimal storage conditions?
A decrease in purity, as detected by HPLC, points towards chemical degradation that isn't always visible. The primary culprits are often temperature, moisture, and atmospheric oxygen.
-
Expertise & Experience: While some stable solids can be stored at ambient temperatures, halogenated thiazoles can be sensitive. Elevated temperatures can accelerate degradation reactions.[5] Furthermore, these compounds can be susceptible to hydrolysis, where moisture in the air reacts with the compound, potentially leading to the cleavage of the chloro group or other ring modifications.[6][7][8]
-
Recommended Storage Conditions: Based on safety data sheets for similar chlorinated thiazole and thiadiazole compounds, the following conditions are recommended:
| Parameter | Recommendation | Rationale | Source |
| Temperature | 2-8 °C | Reduces the rate of potential decomposition reactions. | [9] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation and hydrolysis by displacing oxygen and moisture. | [10] |
| Container | Tightly sealed, amber glass vial | Protects from light and prevents moisture ingress. | [9][11] |
| Location | Cool, well-ventilated area | Ensures a stable storage environment and safety. | [9] |
-
Self-Validating System: To confirm the efficacy of these storage conditions, we recommend a simple stability study:
-
Aliquot the compound into three separate vials.
-
Store one at 2-8 °C under an inert atmosphere, one at room temperature, and one exposed to ambient light and air.
-
Analyze the purity of each sample by HPLC at regular intervals (e.g., 1, 3, and 6 months).
-
The results will empirically demonstrate the importance of proper storage.
-
My reaction yield is lower than expected when using an older bottle of this compound. Could degradation be affecting its reactivity?
Absolutely. Degradation of the starting material is a common cause of reduced reaction yields. The degradation products are unlikely to participate in the desired reaction and can sometimes even inhibit it.
-
Expertise & Experience: The primary reactive sites in this compound are susceptible to change upon degradation. For instance, if hydrolysis occurs, the chloro group could be replaced by a hydroxyl group, fundamentally altering the compound's reactivity in nucleophilic substitution reactions. Similarly, oxidation of the thiazole ring can lead to ring-opened products, destroying the core structure required for your synthesis.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
-
Experimental Protocol: Purity Assessment by Quantitative NMR (qNMR) qNMR is a powerful technique for determining the absolute purity of a compound without needing a reference standard of the impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of your this compound.
-
Accurately weigh approximately 10-15 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a known purity and a proton signal that does not overlap with your compound's signals.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton NMR spectrum. Ensure a long relaxation delay (D1, typically 5 times the T1 of the slowest relaxing proton) to allow for full magnetization recovery, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal from your compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
-
What are the likely degradation pathways for this compound?
Understanding the potential degradation pathways is key to preventing them. For this molecule, the main vulnerabilities are the chloro substituent and the thiazole ring itself.
-
Authoritative Grounding:
-
Hydrolysis: The C-Cl bond on the thiazole ring can be susceptible to nucleophilic attack by water, especially under non-neutral pH conditions or in the presence of certain catalysts. This would lead to the formation of 4-methyl-1,3-thiazol-5-ol.[7][8][12]
-
Photo-oxidation: Thiazole rings can undergo photo-oxygenation, often involving singlet oxygen. This can lead to complex rearrangements and even ring cleavage.[1] A study on a related thiazole derivative showed a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide that rearranges.[1]
-
Thermal Decomposition: At elevated temperatures, thiazole derivatives can undergo thermal decomposition.[5][13] The specific products would depend on the conditions, but could involve fragmentation of the ring or loss of substituents.
-
Reaction with Strong Nucleophiles/Bases: The proton at the C2 position of the thiazole ring is the most acidic and can be removed by strong bases like organolithium reagents.[14][15] While this is a synthetic utility, unintended exposure to strong bases during storage or workup could lead to unwanted reactions.
-
-
Visualization of Degradation Pathways:
Caption: Potential degradation pathways for this compound.
References
-
New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds. Journal of Physics: Conference Series.[Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. National Institutes of Health.[Link]
-
Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics.[Link]
-
Formation and photostability of N-heterocycles in space. Astronomy & Astrophysics.[Link]
-
Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Chemos GmbH & Co.KG.[Link]
- Process for the preparation of chlorothiazole derivatives.
-
Photostability of N@C. ResearchGate.[Link]
-
Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI.[Link]
-
Heterocyclic Hemithioindigos: Highly Advantageous Properties as Molecular Photoswitches. National Institutes of Health.[Link]
-
5-Chloro-4-methyl-1,3-thiazol-2-amine. PubChem.[Link]
-
5-Chloro-4-methyl-1,2,3-thiadiazole. PubChem.[Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.[Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.[Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. National Institutes of Health.[Link]
-
Hydrolysis of hydrochlorothiazide. PubMed.[Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.[Link]
-
Thiazole. Wikipedia.[Link]
-
Hydrolysis of Hydrochlorothiazide. ScienceOpen.[Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.[Link]
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. National Institutes of Health.[Link]
-
Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. National Institutes of Health.[Link]
-
Hydrolysis Reactions. Chemistry LibreTexts.[Link]
-
Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one). ResearchGate.[Link]
-
(PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate.[Link]
-
5-methyl thiazole. The Good Scents Company.[Link]
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI.[Link]
Sources
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules | Astronomy & Astrophysics (A&A) [aanda.org]
- 3. aanda.org [aanda.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]
- 7. Hydrolysis of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 5-CHLORO-3-METHYL-1,2,4-THIADIAZOLE CAS#: 21734-85-0 [m.chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 15. Thiazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Challenges of Regioselectivity in Electrophilic Substitution of Thiazoles
Welcome to the comprehensive technical support center dedicated to overcoming the complexities of regioselectivity in the electrophilic substitution of thiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in achieving desired isomeric purity during the functionalization of this critical heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to empower you to control the outcomes of your reactions with precision.
Understanding the Landscape: The Inherent Reactivity of the Thiazole Ring
The thiazole ring, a cornerstone in numerous pharmaceuticals, presents a unique electronic landscape for electrophilic substitution. The heteroatoms, nitrogen and sulfur, exert distinct electronic effects that govern the reactivity of the carbon positions.
Calculations of π-electron density reveal that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack.[1][2][3] The C4 position is the next most favorable site, while the C2 position is electron-deficient and more susceptible to nucleophilic attack.[1][4] This inherent reactivity profile is the foundation upon which all strategies for regiocontrol are built.
Diagram: Electronic Landscape of the Thiazole Ring
Caption: Inherent reactivity of the thiazole ring towards substitution.
Troubleshooting Guides: A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Poor Regioselectivity - Mixture of C4 and C5 Isomers
Question: My reaction is producing a mixture of C4 and C5 substituted thiazoles, and I'm struggling to isolate the desired C5 isomer. How can I improve the regioselectivity?
Answer: Achieving high C5 selectivity is a common challenge. The key is to enhance the inherent electronic preference of the C5 position while minimizing substitution at C4. Here are several strategies, from simple adjustments to more advanced techniques:
1. Leverage Substituent Effects:
-
The Power of C2 Electron-Donating Groups (EDGs): The most effective strategy is to have an electron-donating group (e.g., -NH₂, -OR, -Alkyl) at the C2 position. These groups significantly increase the electron density at C5 through resonance, making it the overwhelmingly preferred site for electrophilic attack.[4] If your synthesis allows, consider introducing a C2-EDG early in your synthetic route.
2. Optimize Reaction Conditions:
-
Solvent Polarity: The choice of solvent can influence regioselectivity. In some cases, less polar solvents may favor C5 substitution by minimizing solvation of the transition state leading to the C4 isomer. For instance, in halogenation reactions, changing from a polar protic solvent to a nonpolar aprotic solvent can sometimes improve the C5:C4 ratio.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity. Reactions at lower temperatures are more sensitive to small differences in activation energy, which can favor the formation of the thermodynamically more stable C5-substituted product.
-
Catalyst Choice: For certain reactions, the choice of catalyst is crucial. For example, in Friedel-Crafts acylation, using milder Lewis acids or solid acid catalysts like zeolites can sometimes improve regioselectivity compared to strong Lewis acids like AlCl₃, which can lead to complex mixtures.[5]
3. Employ Directing Groups:
-
For more complex substrates where inherent reactivity and reaction condition optimization are insufficient, the use of a directing group can be a powerful tool. These groups are temporarily installed on the molecule to guide the electrophile to a specific position. While more synthetically demanding, this approach offers a high degree of control.
Issue 2: Low or No Yield in Electrophilic Substitution
Question: I am not getting any product, or the yield is very low in my electrophilic substitution reaction on a thiazole ring. What could be the problem?
Answer: Low or no yield in these reactions often points to a few common culprits:
1. Deactivated Ring System:
-
Electron-Withdrawing Groups (EWGs): If your thiazole ring is substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the ring will be significantly deactivated towards electrophilic attack.[6] In such cases, standard electrophilic substitution conditions may not be sufficient.
-
Solution: You may need to use more forcing reaction conditions (higher temperatures, stronger electrophiles), but be aware that this can lead to side reactions and decomposition. Alternatively, consider a different synthetic strategy, such as a metal-catalyzed cross-coupling reaction.
-
2. Inactive Reagents or Catalyst:
-
Moisture Sensitivity: Many reagents used in electrophilic substitutions, particularly Lewis acids for Friedel-Crafts reactions (e.g., AlCl₃), are highly sensitive to moisture.[6]
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
3. Inappropriate Reaction Conditions:
-
Temperature: Some electrophilic substitutions require heating to proceed at a reasonable rate. If you are running your reaction at room temperature with no success, a gradual increase in temperature may be necessary.
-
Solution: Monitor your reaction by TLC or LC-MS while gradually increasing the temperature to find the optimal balance between reaction rate and side product formation.
-
Frequently Asked Questions (FAQs)
Q1: I need to perform a nitration on a 2-aminothiazole. How can I ensure I get the 5-nitro product exclusively?
A1: The amino group at C2 is a strong activating and C5-directing group. However, the choice of nitrating agent is critical to avoid side reactions. A common and effective method is to use a mixture of nitric acid and sulfuric acid at low temperatures. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The strong directing effect of the amino group ensures high selectivity for the C5 position. A process for producing 2-amino-5-nitrothiazole involves treating 2-aminothiazole with a mixture of nitric and sulfuric acids to form a 2-nitramino-thiazole intermediate, which then rearranges to the desired product upon heating.[7][8]
Q2: I am attempting a Friedel-Crafts acylation on a thiazole derivative and getting a complex mixture of products. What's going on?
A2: Friedel-Crafts reactions on thiazoles can be challenging. The nitrogen atom in the thiazole ring can coordinate with the Lewis acid catalyst, deactivating the ring and potentially leading to side reactions.[6] If your thiazole has an electron-donating group at C2, the reaction should be more facile and selective for C5. However, if the ring is not sufficiently activated, you may see a mixture of products or no reaction at all.
-
Troubleshooting Tip: Try using a milder Lewis acid (e.g., ZnCl₂, FeCl₃) or a solid acid catalyst. You can also try performing the reaction at a lower temperature to minimize side reactions. In some cases, protecting the ring nitrogen as an N-oxide can alter the reactivity and improve the outcome, although this adds extra synthetic steps.
Q3: Is it possible to achieve electrophilic substitution at the C4 position of a thiazole?
A3: While C5 is the electronically preferred site, substitution at C4 is possible, especially if the C5 position is blocked by another substituent.[9] If both C2 and C5 are substituted, C4 becomes the only available position for electrophilic attack. Additionally, by using certain directing group strategies, it may be possible to favor C4 substitution even when C5 is available. However, this is generally a more challenging transformation and requires careful design of the substrate and reaction conditions.
Q4: What is the best way to halogenate a 2-substituted thiazole at the C5 position?
A4: For C5 halogenation of 2-substituted thiazoles, particularly those with activating groups like an amino group, several efficient methods exist. A common approach is direct bromination or chlorination using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like DMF or acetonitrile. The reaction is often highly regioselective for the C5 position due to the directing effect of the C2 substituent.
Key Experimental Protocols
Here are some detailed protocols for achieving regioselective electrophilic substitution on thiazoles.
Protocol 1: Regioselective C5-Bromination of 2-Aminothiazole
This protocol describes the highly regioselective bromination of 2-aminothiazole at the C5 position using N-bromosuccinimide (NBS).
Materials:
-
2-Aminothiazole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NBS (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromothiazole.
Protocol 2: Regioselective C5-Nitration of 2-Methylthiazole
This protocol outlines the nitration of 2-methylthiazole, where the methyl group acts as a C5-directing group.
Materials:
-
2-Methylthiazole
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a thermometer, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add fuming nitric acid via the dropping funnel, keeping the temperature below 5 °C.
-
In a separate flask, dissolve 2-methylthiazole (1.0 eq) in a small amount of concentrated sulfuric acid.
-
Slowly add the 2-methylthiazole solution to the nitrating mixture, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the product with dichloromethane (3 x).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-methyl-5-nitrothiazole.
Mechanistic Insights: The "Why" Behind the "How"
Understanding the mechanisms that govern regioselectivity is crucial for rational reaction design and troubleshooting.
Diagram: Mechanism of C5-Electrophilic Substitution on a 2-Substituted Thiazole
Caption: General mechanism of electrophilic substitution at the C5 position of a 2-substituted thiazole.
The preference for C5 substitution is due to the greater stability of the resulting sigma complex (Wheland intermediate). When the electrophile attacks the C5 position, the positive charge can be delocalized over the sulfur atom and the C2-substituent (if it is an electron-donating group), leading to a more stable intermediate compared to the one formed from C4 attack.
Data Summary: Regioselectivity in Action
The following table summarizes the typical regiochemical outcomes for various electrophilic substitution reactions on substituted thiazoles.
| 2-Substituent | Electrophilic Reaction | Typical Major Product | Approximate C5:C4 Ratio | Reference(s) |
| -H | Bromination (Br₂/AlCl₃) | 2-Bromothiazole | - | [10] |
| -CH₃ | Bromination (Br₂) | 5-Bromo-2-methylthiazole | >95:5 | [10] |
| -NH₂ | Nitration (HNO₃/H₂SO₄) | 2-Amino-5-nitrothiazole | Highly Selective | [7][8] |
| -Cl | Friedel-Crafts Acylation | Mixture of isomers | Varies | [6] |
| -OCH₃ | Vilsmeier-Haack | 5-Formyl-2-methoxythiazole | Highly Selective | - |
Note: Ratios are approximate and can vary based on specific reaction conditions.
Conclusion
Overcoming poor regioselectivity in the electrophilic substitution of thiazoles requires a multi-faceted approach that combines a solid understanding of the electronic nature of the thiazole ring with careful optimization of reaction conditions and, when necessary, the strategic use of directing groups. This guide provides a foundation for tackling these challenges, but as with all aspects of chemical synthesis, empirical optimization is often the key to success. We encourage you to use this resource as a starting point for developing robust and selective methods for the functionalization of your thiazole-containing molecules.
References
- A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chemical Society Reviews, 46(19), 5803-5866.
- Liu, W., et al. (2016). Copper-Catalyzed Regioselective Sulfenylation of Thiazolo[3,2-b]-1,2,4-triazoles with Thiols. Synlett, 27(15), 2264–2268.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 1-25.
- D. Haas, M. Mosrin, P. Knochel. (2011). Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn. Organic letters, 13(16), 4446-4449.
- Kouznetsov, V. V., et al. (2025). Mechanism of regioselective sulfonation.
- Li, H., et al. (2014). Overcoming the limitations of directed C–H functionalizations of heterocycles.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
- Google Patents. (1981).
- Google Patents. (1984). METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL.
- Liljenberg, M., et al. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 1.
-
Slivka, M., et al. (2025). Regio- and stereoselective synthesis of[11][12]thiazolo[3,2-b][6][11][13]triazol-7-ium salts via electrophilic heterocyclization of 3-S-propargylthio-4Н-1,2,4-triazoles and their antimicrobial activity. ResearchGate.
-
Wikipedia. (n.d.). Thiazole. [Link]
- Liljenberg, M., et al. (2017).
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]
- 12BL Experiment 10: Friedel Crafts Acyl
- Das, B., et al. (2025). Transformable/modifiable directing group-assisted C(sp2)–H functionalizations.
-
ResearchGate. (n.d.). Sites of electrophilic substitution in thiazole. [Link]
- Liljenberg, M., et al. (2018).
- Google Patents. (2004). THIAZOLE DERIVATIVES, METHOD FOR THE PRODUCTION AND USE.
- Al-Warhi, T., et al. (2025).
- ResearchGate. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods.
- Zhang, J., et al. (2025). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel-Crafts Alkylation of Indole C4-Tethered Carbinols. PubMed.
- ResearchGate. (n.d.).
- Al-Warhi, T., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis.
-
Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][6][11][13]triazoles. (2021).
- Tzani, A., et al. (2008).
- Google Patents. (2014).
-
OSTI.GOV. (1986). Course of bromination of thiazole and 2-methylthiazole. [Link]
Sources
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- 3. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
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- 7. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 8. DE3225472A1 - METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL - Google Patents [patents.google.com]
- 9. jocpr.com [jocpr.com]
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Technical Support Center: Enhancing the Stability of 5-Chloro-4-methyl-1,3-thiazole in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-Chloro-4-methyl-1,3-thiazole. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. As a substituted thiazole, this reagent's stability can be influenced by several environmental factors. This guide provides in-depth answers to common questions, a systematic troubleshooting section, and validated protocols to help you mitigate degradation and ensure reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of this compound.
Q1: What are the primary factors affecting the stability of this compound in solution?
The stability of the thiazole ring and its substituents is primarily influenced by pH, exposure to light, temperature, and the presence of certain reactive species.[1][2][3] Thiazoles, in general, are more stable in acidic to neutral conditions and can be susceptible to degradation in alkaline solutions.[3] Furthermore, like many heterocyclic compounds, thiazole derivatives can undergo photodegradation upon exposure to UV or visible light, especially in the presence of photosensitizers.[1][4]
Q2: What is the recommended solvent for preparing stock solutions?
For optimal stability, we recommend using anhydrous, aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). If your experimental system requires an aqueous buffer, it is best to prepare a concentrated stock in DMSO and perform the final dilution into your aqueous medium immediately before use. Halogenated solvents should be used with caution and stored separately from other flammable solvents.[5][6]
Q3: How should I store my stock solutions?
Stock solutions should be stored in tightly sealed vials with an inert gas overlay (e.g., argon or nitrogen) at low temperatures, preferably ≤ -20°C, and protected from light.[5] Amber vials or vials wrapped in aluminum foil are highly recommended to prevent photolytic degradation.
Q4: Is this compound sensitive to pH?
Yes, the stability of the thiazole ring is pH-dependent. Thiazoles are generally stable at acidic pH but can be unstable and prone to ring-opening or other degradative reactions in alkaline solutions.[3] Studies on related thiazolidine structures have shown that degradation rates are highly dependent on the pH of the solution.[2] It is crucial to evaluate the stability in your specific buffer system if prolonged incubation is required.
Q5: Are there any known incompatible reagents or conditions?
Avoid strong oxidizing agents, strong bases, and prolonged exposure to high heat.[3][6] The presence of certain metals, such as iron, can catalyze the degradation of similar isothiazolone biocides and should be considered a potential risk.[7] Additionally, avoid storing solutions in direct sunlight or leaving them on the benchtop exposed to ambient light for extended periods.[1][4]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common stability-related issues encountered during experiments.
Problem: I am observing a loss of purity or the appearance of new peaks in my HPLC/LC-MS analysis over time.
This is the most direct indicator of compound degradation. The appearance of new peaks, especially those with different mass-to-charge ratios, confirms that your parent molecule is breaking down.
Caption: Troubleshooting workflow for purity loss.
-
Hydrolysis: The chloro-substituent on the thiazole ring can be susceptible to nucleophilic substitution by water, a process known as hydrolysis.[8][9] This reaction would lead to the formation of a hydroxylated derivative.
-
Action: Always use fresh, anhydrous grade solvents for stock preparation. If you suspect water contamination in your solvent, discard it and open a new bottle.
-
-
Photo-oxidation: Thiazole rings can react with singlet oxygen, which is generated in the presence of light, via a [4+2] cycloaddition.[1][4] This leads to an unstable endoperoxide that rearranges into various degradation products, fundamentally altering the core structure of your molecule.[1]
-
Action: Minimize light exposure at all times. Prepare solutions in a dimly lit area and use amber-colored vials for storage. For sensitive experiments, consider using a red-light room.
-
-
pH-Mediated Degradation: Basic conditions can deprotonate the thiazole ring, making it more susceptible to oxidative or hydrolytic degradation pathways.[3]
-
Action: If your assay requires a basic pH, perform a pilot stability test by incubating the compound in the buffer for the maximum duration of your experiment and analyzing the outcome via HPLC or LC-MS.
-
Problem: My solution of this compound has changed color (e.g., turned yellow/brown).
Color change is often a sign of degradation, typically resulting from the formation of conjugated systems or polymeric byproducts.
-
Probable Cause: This is commonly associated with oxidation or photodegradation. The degradation products may possess chromophores that absorb in the visible spectrum, leading to the observed color.
-
Corrective Actions:
-
Immediately discard the colored solution. Do not use it for experiments as the concentration of the active compound is unknown and it contains impurities.
-
Prepare a fresh stock solution, paying strict attention to the guidelines in Protocol 3.1.
-
Ensure the compound is stored as a solid in a desiccator, away from light, and under an inert atmosphere to prevent slow degradation of the source material.
-
Section 3: Protocols for Stability Assessment
These protocols provide a framework for preparing stable solutions and quantitatively assessing the stability of this compound.
Protocol 3.1: General Solution Preparation and Storage
This protocol is a self-validating system for preparing reliable stock solutions.
-
Preparation:
-
Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.
-
Weigh the required amount of solid in a fume hood.
-
Add anhydrous, high-purity DMSO to the desired concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small-volume, single-use aliquots in amber glass or polypropylene vials. This minimizes freeze-thaw cycles and contamination.
-
Purge the headspace of each vial with a gentle stream of argon or nitrogen for 10-15 seconds before sealing tightly.
-
Label each vial clearly with the compound name, concentration, date, and aliquot number.
-
Store the aliquots at ≤ -20°C, protected from light.
-
-
Quality Control:
-
Immediately after preparation, take one aliquot (the "T=0" sample) and analyze its purity by HPLC. This chromatogram serves as the baseline reference for all future stability checks.
-
Protocol 3.2: Kinetic Stability Study using HPLC
This experiment determines the compound's stability in a specific aqueous buffer over time.
-
Sample Preparation:
-
Prepare a fresh solution of this compound in your experimental buffer at the final working concentration (e.g., 10 µM).
-
Immediately inject a sample into the HPLC system to establish the T=0 time point.
-
Incubate the remaining solution under your standard experimental conditions (e.g., 37°C).
-
-
Time-Course Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and inject it into the HPLC.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (typically 254 nm or 280 nm).
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the peak area at T=0.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Table 1: Recommended Storage Conditions for Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or DMF | Minimizes risk of hydrolysis.[10] |
| Concentration | 1-10 mM | A practical range for most applications; higher concentrations may risk precipitation upon freezing. |
| Temperature | ≤ -20°C (or -80°C for long-term) | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents slow oxidation of the compound. |
| Container | Amber glass or opaque vials | Protects against light-induced degradation.[1][4] |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles and minimizes contamination risk. |
Section 4: Key Degradation Pathways
Understanding the potential chemical transformations of this compound is critical for troubleshooting and experimental design. The primary vulnerabilities are the chloro-substituent and the thiazole ring itself.
Caption: Potential degradation pathways for this compound.
-
Hydrolysis: This is a nucleophilic substitution reaction where a water molecule attacks the carbon atom bonded to the chlorine. The chlorine atom is displaced, resulting in a hydroxyl group. This is often accelerated under neutral to basic conditions.
-
Photo-oxidation: This pathway is more complex. Upon exposure to light, photosensitizers (which can include the compound itself or trace impurities) can transfer energy to molecular oxygen (³O₂) to form highly reactive singlet oxygen (¹O₂). This species can then react with the electron-rich thiazole ring in a Diels-Alder type cycloaddition to form a transient endoperoxide, which subsequently rearranges to various ring-opened products.[1][4] This process is irreversible and leads to a complete loss of the original molecular scaffold.
By understanding these mechanisms, researchers can make informed decisions to protect the integrity of this compound, ensuring the accuracy and validity of their scientific findings.
References
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
- Google Patents. (1991). Process for the preparation of chlorothiazole derivatives. EP0446913A1.
-
Baert, J., et al. (2015). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Thiamine. Available at: [Link]
-
University of Waterloo. (2022). Chemical Storage Fact Sheet. Available at: [Link]
-
Trinity College Dublin. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]
-
Sciencemadness Wiki. (n.d.). Safe handling and storage of chemicals. Available at: [Link]
-
University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Available at: [Link]
-
University of Galway. (2024). Guidance on Safe Storage of Chemicals in the Laboratory. Available at: [Link]
-
Mollica, J. A., et al. (1969). Hydrolysis of hydrochlorothiazide. Journal of Pharmaceutical Sciences. Available at: [Link]
-
PubChem. (n.d.). 5-Chloro-4-methyl-1,3-thiazol-2-amine. Available at: [Link]
-
Williams, D. K., et al. (2007). Structural Analysis of Photo-Degradation in Thiazole-Containing Compounds by LC-MS/MS and NMR. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Hydrolysis Reactions. Available at: [Link]
-
ScienceOpen. (1969). Hydrolysis of Hydrochlorothiazide. Available at: [Link]
-
ResearchGate. (2008). Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one). Available at: [Link]
Sources
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. nottingham.ac.uk [nottingham.ac.uk]
- 6. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Resolution of Chiral 5-Chloro-4-methyl-1,3-thiazole Derivatives
Welcome to the technical support center for the enantiomeric resolution of chiral 5-chloro-4-methyl-1,3-thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation of these challenging chiral molecules. The unique electronic and steric properties of the thiazole moiety can present specific challenges in achieving high enantiomeric purity. This resource aims to equip you with the knowledge to navigate these challenges effectively.
Introduction: The Challenge of Resolving Chiral Thiazoles
The this compound scaffold is a key component in many biologically active molecules. The introduction of a chiral center into these derivatives necessitates their separation into single enantiomers, as often only one enantiomer possesses the desired pharmacological activity, while the other may be inactive or even cause undesirable side effects. The primary challenges in resolving these compounds include:
-
Weak Basicity: The thiazole nitrogen is weakly basic, which can make diastereomeric salt formation with common chiral acids challenging.
-
Potential for Racemization: The stability of the chiral center, especially if adjacent to a carbonyl group or under certain pH and temperature conditions, must be considered to prevent loss of enantiomeric purity during resolution and analysis.[1]
-
Chromatographic Behavior: The unique polarity and potential for multiple interaction sites on the thiazole ring can lead to complex chromatographic behavior, requiring careful selection of chiral stationary phases (CSPs) and mobile phases.
This guide will provide practical strategies and troubleshooting for the three most common and effective methods for resolving chiral this compound derivatives:
-
Chiral Chromatography (HPLC and SFC)
-
Diastereomeric Salt Formation
-
Enzymatic Resolution
Chiral Chromatography: The Workhorse of Enantioseparation
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful and widely used technique for both analytical and preparative-scale enantioseparation.[2] SFC is often favored for its speed, reduced solvent consumption, and lower backpressure, which allows for the coupling of columns for enhanced separation.[3]
Frequently Asked Questions (FAQs) - Chiral Chromatography
Q1: What are the best initial chiral stationary phases (CSPs) to screen for this compound derivatives?
A1: For azole derivatives, including thiazoles, polysaccharide-based CSPs are the most successful.[4] A good initial screening set would include:
-
Amylose-based CSPs: (e.g., CHIRALPAK® IA, IB, IC) often show broad applicability.[5]
-
Cellulose-based CSPs: (e.g., CHIRALCEL® OD, OJ) are also highly effective and can offer complementary selectivity.[6]
-
Pirkle-type CSPs: (e.g., Whelk-O® 1) can be effective, especially for compounds with π-acidic or π-basic groups.[7]
Q2: What are recommended starting mobile phases for HPLC and SFC screening?
A2:
-
HPLC (Normal Phase): Start with mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). A common starting point is 90:10 (v/v) heptane:isopropanol.[8]
-
SFC: Use carbon dioxide as the main mobile phase with a polar co-solvent, typically an alcohol like methanol or ethanol. A gradient of 5% to 50% co-solvent is a good starting point for screening.[9]
Q3: Should I add additives to the mobile phase?
A3: Yes, additives can significantly improve peak shape and resolution.
-
For basic analytes: Add a small amount of a basic modifier like diethylamine (DEA) or isopropylamine (IPA) (typically 0.1% v/v) to the mobile phase to reduce peak tailing caused by interactions with acidic sites on the stationary phase.[10]
-
For acidic analytes: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (typically 0.1% v/v) to suppress the ionization of the analyte.[8]
Troubleshooting Guide - Chiral Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or No Resolution | 1. Inappropriate CSP. | 1. Screen a wider range of CSPs with different chiral selectors.[4] |
| 2. Suboptimal mobile phase. | 2. Vary the alcohol modifier (e.g., ethanol, isopropanol, n-butanol). Adjust the modifier percentage. For SFC, try different co-solvents. | |
| 3. Unsuitable temperature. | 3. Lower the temperature to enhance enantioselectivity.[4] | |
| Peak Tailing | 1. Secondary interactions with the stationary phase. | 1. Add an appropriate mobile phase additive (e.g., 0.1% DEA for basic compounds).[10] |
| 2. Column overload. | 2. Reduce the sample concentration or injection volume. | |
| 3. Column contamination. | 3. Flush the column with a strong solvent (for immobilized CSPs).[11] | |
| Peak Broadening | 1. High flow rate. | 1. Reduce the flow rate to improve efficiency. |
| 2. Column degradation. | 2. Check column performance with a standard; replace if necessary.[11] | |
| Irreproducible Retention Times | 1. Insufficient column equilibration. | 1. Ensure the column is fully equilibrated with the mobile phase before each injection. |
| 2. Temperature fluctuations. | 2. Use a column oven to maintain a constant temperature. | |
| 3. Mobile phase composition change. | 3. Prepare fresh mobile phase daily. | |
| Racemization on Column | 1. Labile chiral center. | 1. Use milder mobile phase conditions (avoid strong acids or bases if possible). |
| 2. High temperature. | 2. Lower the column temperature. | |
| 3. On-column conversion. | 3. Investigate different CSPs that may not promote racemization.[1] |
Experimental Protocol: Chiral HPLC/SFC Method Development
-
Column Selection: Begin with a screening of 3-4 columns with diverse selectivities (e.g., one amylose-based, one cellulose-based, and one Pirkle-type CSP).
-
Mobile Phase Screening:
-
HPLC (Normal Phase):
-
Mobile Phase A: Heptane/Isopropanol (90/10 v/v) + 0.1% DEA
-
Mobile Phase B: Heptane/Ethanol (90/10 v/v) + 0.1% DEA
-
-
SFC:
-
Mobile Phase A: CO2/Methanol gradient (5-50%) + 0.1% DEA
-
Mobile Phase B: CO2/Ethanol gradient (5-50%) + 0.1% DEA
-
-
-
Initial Analysis: Inject the racemic standard onto each column with each mobile phase. Monitor at a suitable UV wavelength.
-
Optimization:
-
If partial separation is observed, optimize the mobile phase composition (modifier percentage) and temperature.
-
If no separation is seen, proceed to the next column/mobile phase combination.
-
-
Confirmation: Once baseline separation is achieved, confirm the method's robustness by slightly varying the conditions.
Diagram: Chiral Chromatography Method Development Workflow
Caption: A systematic workflow for developing a chiral chromatography method.
Diastereomeric Salt Formation: The Classical Approach
This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[12] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[13]
Frequently Asked Questions (FAQs) - Diastereomeric Salt Formation
Q1: My this compound derivative is a weak base. What type of resolving agents should I use?
A1: For weakly basic compounds, strong chiral acids are generally required to ensure salt formation. Common choices include:
-
Tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid, di-p-toluoyl-L-tartaric acid)
-
Camphorsulfonic acid
-
Mandelic acid and its derivatives
Q2: How do I choose the right solvent for crystallization?
A2: Solvent selection is critical and often empirical. The ideal solvent should:
-
Completely dissolve both the racemate and the resolving agent at an elevated temperature.
-
Provide a significant solubility difference between the two diastereomeric salts at a lower temperature, allowing one to crystallize selectively. A screening of solvents with varying polarities (e.g., alcohols like ethanol or isopropanol, ketones like acetone, esters like ethyl acetate, and their mixtures with water or anti-solvents like hexane) is recommended.
Q3: What should I do if my diastereomeric salt "oils out" instead of crystallizing?
A3: "Oiling out" occurs when the salt precipitates as a liquid phase. This can be addressed by:
-
Reducing the concentration: Dilute the solution with more solvent.
-
Slowing the cooling rate: Allow the solution to cool gradually to room temperature, then slowly cool further in a refrigerator.
-
Changing the solvent system: A different solvent or solvent mixture may promote crystallization.
-
Seeding: If available, add a few seed crystals of the desired diastereomer to induce crystallization.
Troubleshooting Guide - Diastereomeric Salt Formation
| Problem | Potential Cause | Troubleshooting Steps |
| No Salt Formation | 1. Weak basicity of the thiazole derivative. | 1. Use a stronger chiral acid as the resolving agent. |
| 2. Inappropriate solvent. | 2. Use a solvent that promotes salt formation (e.g., a protic solvent). | |
| No Crystallization | 1. High solubility of both diastereomeric salts. | 1. Try a less polar solvent or add an anti-solvent to reduce solubility. |
| 2. Solution is too dilute. | 2. Carefully concentrate the solution. | |
| Low Diastereomeric Excess (d.e.) | 1. Insufficient solubility difference between diastereomers. | 1. Screen a wider range of solvents and crystallization temperatures. |
| 2. Co-crystallization. | 2. Employ a slower cooling rate and avoid rapid precipitation. | |
| Difficult to Break the Salt | 1. Strong acid-base interaction. | 1. Use a strong base (e.g., NaOH, K2CO3) and extract the free base into an organic solvent. |
Experimental Protocol: Diastereomeric Salt Resolution
-
Resolving Agent and Solvent Screening:
-
In small vials, dissolve the racemic thiazole derivative in various solvents.
-
Add an equimolar amount of different chiral acids to each vial.
-
Heat to dissolve, then cool slowly and observe for crystal formation.
-
-
Scale-up:
-
Dissolve the racemate and the chosen resolving agent in the optimal solvent at an elevated temperature.
-
Cool the solution slowly to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration.
-
-
Purification:
-
Recrystallize the diastereomeric salt to improve the diastereomeric excess.
-
-
Liberation of the Free Base:
-
Dissolve the purified diastereomeric salt in water.
-
Basify the solution with a suitable base (e.g., 1M NaOH) to a pH where the thiazole derivative is in its free base form.
-
Extract the enantiomerically enriched free base with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer, dry, and concentrate to obtain the resolved enantiomer.
-
Enzymatic Resolution: The "Green" Chemistry Approach
Enzymatic resolution utilizes the high stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[14] For chiral alcohols or amines, lipases are commonly used for kinetic resolution via transesterification or hydrolysis.[15][16]
Frequently Asked Questions (FAQs) - Enzymatic Resolution
Q1: What type of enzyme should I screen for resolving a chiral alcohol derivative of this compound?
A1: Lipases are an excellent starting point for the kinetic resolution of chiral alcohols. A good initial screening panel would include:
-
Candida antarctica Lipase B (CALB), often immobilized (e.g., Novozym® 435)
-
Pseudomonas cepacia Lipase (PCL)
-
Candida rugosa Lipase (CRL)
-
Aspergillus niger Lipase (ANL)[17]
Q2: What are the key parameters to optimize in an enzymatic resolution?
A2:
-
Enzyme: Screen a variety of lipases to find one with high activity and enantioselectivity.
-
Acyl Donor (for transesterification): Simple acyl donors like vinyl acetate or isopropenyl acetate are often effective.
-
Solvent: The choice of organic solvent can significantly impact enzyme activity and selectivity. Screen a range of solvents from non-polar (e.g., hexane, MTBE) to more polar aprotic solvents (e.g., THF, acetonitrile).
-
Temperature: Typically, reactions are run between room temperature and 50 °C.
-
Reaction Time: Monitor the reaction progress to stop at ~50% conversion for optimal yield and enantiomeric excess (e.e.) of both the product and the remaining starting material.
Q3: How can I improve the enantiomeric excess (e.e.) of my product?
A3:
-
Screen more enzymes: A more selective enzyme will give a higher e.e.
-
Optimize the reaction conditions: Systematically vary the solvent, temperature, and acyl donor.
-
Stop the reaction earlier: For reactions with moderate enantioselectivity (E-value), stopping at a lower conversion (<50%) can yield the unreacted starting material with a higher e.e.
Troubleshooting Guide - Enzymatic Resolution
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Enzyme Activity | 1. Inactive enzyme. | 1. Ensure the enzyme is from a reliable source and has been stored correctly. |
| 2. Unsuitable solvent. | 2. Screen a wider range of solvents. Some solvents can denature enzymes. | |
| 3. Presence of inhibitors. | 3. Ensure the substrate is pure. | |
| Low Enantioselectivity | 1. Poor enzyme-substrate fit. | 1. Screen a broader panel of enzymes. |
| 2. Suboptimal reaction conditions. | 2. Optimize the solvent and temperature. | |
| Slow Reaction Rate | 1. Low enzyme activity. | 1. Increase the enzyme loading. |
| 2. Poor substrate solubility. | 2. Choose a solvent in which the substrate is more soluble. | |
| Difficulty in Product Isolation | 1. Similar properties of substrate and product. | 1. Use chromatography (e.g., flash chromatography) for separation after the reaction. |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Chiral Thiazole Alcohol
-
Enzyme and Solvent Screening:
-
In several vials, dissolve the racemic thiazole alcohol in different organic solvents (e.g., hexane, MTBE, THF).
-
Add an excess of an acyl donor (e.g., vinyl acetate).
-
Add a small amount of a different lipase to each vial.
-
Shake the vials at a constant temperature (e.g., 30 °C).
-
-
Monitoring the Reaction:
-
Take small aliquots at different time points (e.g., 2, 4, 8, 24 hours).
-
Analyze the aliquots by chiral HPLC or GC to determine the conversion and the e.e. of the remaining alcohol and the formed ester.
-
-
Preparative Scale Reaction:
-
Scale up the reaction using the optimal enzyme, solvent, and reaction time determined from the screening.
-
-
Work-up and Purification:
-
Once the reaction reaches ~50% conversion, filter off the enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted alcohol from the ester product using flash column chromatography.
-
Diagram: Logic of Enzymatic Kinetic Resolution
Caption: One enantiomer reacts preferentially, allowing for separation.
References
- Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.
- Kenari, M. E., Putman, J. I., Singh, R. P., Fulton, B. B., Phan, H., Haimour, R. K., Tse, K., Berthod, A., Lovely, C. J., & Armstrong, D. W. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules (Basel, Switzerland), 26(1), 196.
- Recent progress of chiral stationary phases for separation of enantiomers in gas chrom
- Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. MDPI.
- Chiral resolution. Wikipedia.
- The Study of Chiral Stationary Phases for Gas Chrom
- Playing with Selectivity for Optimal Chiral Separation.
- Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society.
- Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
- Studies on the racemization of a stereolabile 5-aryl-thiazolidinedione.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- Choosing the Right Chiral Resolving Agent: A Guide for Chemists.
- Axially chiral 2-arylimino-3-aryl-thiazolidine-4-one derivatives: enantiomeric separation and determination of racemiz
- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- Racemiz
- Column Technology for Achiral SFC Separations.
- Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research.
- Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI.
- Lipase-mediated Enantioselective Kinetic Resolution of Racemic Acidic Drugs in Non-Standard Organic Solvents: Direct Chiral Liquid Chromatography Monitoring and Accurate Determination of the Enantiomeric Excesses. PubMed.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO.
- Resolution and racemization of dl-tetramisole, dl-6-phenyl-2,3,5,6-tetrahydroimidazo-[2,1-b]thiazole. PubMed.
- 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Trouble with chiral separations.
- Coupling of chiral and achiral stationary phases in supercritical fluid chromatography: Evaluating and improving retention prediction. PubMed.
- Enantiodivergent Chemoenzymatic Dynamic Kinetic Resolution: Conversion of Racemic Propargyl Alcohols into Both Enantiomers. PubMed.
- CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley.
- Strategies for chiral separation:
- Chiral FAQs. MZ-Analysentechnik.
- Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines.
- On the racemiz
- HPLC Chiral Separ
- PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIV
- Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chrom
- Separations and purific
Sources
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- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. Coupling of chiral and achiral stationary phases in supercritical fluid chromatography: Evaluating and improving retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Axially chiral 2-arylimino-3-aryl-thiazolidine-4-one derivatives: enantiomeric separation and determination of racemization barriers by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
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- 16. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases | MDPI [mdpi.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling Reactions Involving 5-Chloro-4-methyl-1,3-thiazole
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of cross-coupling reactions with 5-Chloro-4-methyl-1,3-thiazole. This particular substrate, while a valuable building block, presents a unique set of challenges due to the inherent properties of the chloro-thiazole motif. This document provides in-depth, field-proven insights, troubleshooting guides, and frequently asked questions to empower you to overcome these challenges and achieve efficient, reproducible results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate for cross-coupling reactions?
A1: The difficulty arises from two primary factors:
-
Inert C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts. Activating this bond for oxidative addition to the palladium catalyst requires highly active catalytic systems and often higher reaction temperatures.[1][2]
-
Catalyst Poisoning: The thiazole ring contains both nitrogen and sulfur heteroatoms, which can act as ligands and coordinate to the palladium center. This coordination can deactivate the catalyst, effectively "poisoning" it and halting the catalytic cycle.[3][4] This is a very common cause of low or no yield in reactions involving sulfur-containing heterocycles.
Q2: What is the single most critical component to consider when selecting a catalyst system for this substrate?
A2: The ligand . While the palladium source, base, and solvent are all important, the ligand plays the most crucial role in overcoming the dual challenges of C-Cl bond activation and catalyst poisoning. Traditional ligands like triphenylphosphine (PPh₃) are often ineffective.[5] You must use ligands specifically designed for challenging substrates.
Q3: Which class of ligands is generally recommended for this compound?
A3: Bulky, electron-rich phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbene (NHC) ligands are the gold standard.[3][6][7]
-
Buchwald Ligands (e.g., XPhos, SPhos, RuPhos): Their large steric bulk promotes the formation of a highly reactive, monoligated Pd(0) species, which is essential for the oxidative addition of the C-Cl bond. Their electron-donating nature also increases the electron density on the palladium, further facilitating this key step.[6][7]
-
N-Heterocyclic Carbene (NHC) Ligands: These form very strong bonds with the palladium center, creating robust catalysts that are highly resistant to deactivation by the thiazole's heteroatoms.[3][8]
Q4: Can I use Nickel catalysts as an alternative to Palladium?
A4: Yes, nickel-based catalysts are a viable and often more cost-effective alternative. Nickel catalysts can be more reactive towards aryl chlorides.[7] However, they can also be more sensitive to functional groups and may lead to different side-product profiles compared to palladium.[7] If palladium systems are failing, exploring a nickel-based system is a logical next step.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Product
This is the most common issue. The root cause can often be diagnosed by systematically evaluating the components of your reaction.
-
Causality: The catalytic cycle is not proceeding efficiently. This is likely due to either a failure to activate the C-Cl bond (oxidative addition) or rapid catalyst deactivation.
-
Recommended Solutions:
-
Switch to a More Robust Ligand: If you are using a simple ligand like PPh₃, it is almost certainly the point of failure. Upgrade to a Buchwald ligand (XPhos, SPhos) or an NHC ligand.[3][5] These are more effective at activating C-Cl bonds and resisting catalyst poisoning.
-
Use a Modern Pre-catalyst: Instead of generating the active catalyst in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a separate ligand, use a well-defined pre-catalyst like XPhos Pd G3 or G4. These pre-catalysts provide a more reliable and reproducible generation of the active catalytic species.[9]
-
Increase Catalyst Loading: As a first-pass optimization, try increasing the catalyst loading from a typical 1-2 mol% to 5 mol%. If this improves the yield, it suggests that catalyst deactivation is a significant problem.
-
-
Causality: The base and solvent are critical for different steps of the catalytic cycle (e.g., transmetalation in Suzuki coupling). An inappropriate choice can stall the reaction.
-
Recommended Solutions:
-
Screen Different Bases: The optimal base is highly dependent on the specific cross-coupling reaction.
-
Optimize the Solvent System: Aprotic polar solvents like dioxane, THF, or DME are common starting points.[5][10] For Suzuki reactions, a small amount of water is often necessary to facilitate the transmetalation step.[11] However, for other reactions, strictly anhydrous conditions are required. Always use dry, degassed solvents.
-
-
Causality: Activating a C-Cl bond requires significant energy. The reaction may simply be too cold.
-
Recommended Solutions:
-
Increase the Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for both product formation and any signs of decomposition. Temperatures in the range of 80-120 °C are common for these types of couplings.
-
Problem 2: Significant Formation of Side Products
-
Causality: This side reaction is almost always caused by the presence of oxygen in the reaction vessel, which can interfere with the catalytic cycle.[5]
-
Recommended Solutions:
-
Improve Inert Atmosphere Technique: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use Schlenk line techniques.
-
Degas All Reagents: Thoroughly degas all solvents and liquid reagents by bubbling with an inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.[5]
-
-
Causality: The boronic acid group is replaced by a hydrogen atom. This can be promoted by an excessive amount of base or water, particularly at high temperatures.[5]
-
Recommended Solutions:
-
Optimize Base Stoichiometry: Reduce the equivalents of base used (e.g., from 3.0 eq. to 2.0 eq.).
-
Consider Anhydrous Conditions: If protodeboronation is a persistent issue, try running the reaction under anhydrous conditions with a base like K₃PO₄. Note that some anhydrous couplings still require a trace amount of water to proceed.[11]
-
-
Causality: The thiazole ring itself can be unstable under excessively harsh conditions (e.g., very strong base, high temperature, prolonged reaction time).
-
Recommended Solutions:
-
Use Milder Conditions: If possible, lower the reaction temperature.
-
Employ a More Active Catalyst: A more efficient catalyst can achieve the desired transformation at a lower temperature and in a shorter time, minimizing the exposure of the substrate to potentially degrading conditions. This again points to the use of advanced ligands and pre-catalysts.
-
Data & Protocols
Table 1: Ligand Selection Guide for Cross-Coupling of this compound
| Ligand Type | Example(s) | Key Characteristics | General Applicability for Chloro-Thiazoles |
| Simple Phosphines | PPh₃, P(o-tol)₃ | Electron-rich but not sterically bulky. | Low. Generally ineffective for C-Cl activation and prone to catalyst poisoning. |
| Bulky, Electron-Rich Phosphines | XPhos, SPhos, RuPhos | Highly electron-donating and sterically demanding. Promotes fast oxidative addition. | High. Recommended first choice for Suzuki, Buchwald-Hartwig, and other couplings.[5][6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors forming robust bonds with Pd. Highly resistant to catalyst deactivation. | High. Excellent alternative to phosphine ligands, particularly when catalyst stability is an issue.[3][8] |
| Bidentate Phosphines | dppf, BINAP | Form stable chelate complexes with Pd. | Moderate. Can be effective, but often less active for C-Cl activation than bulky monodentate ligands. |
Diagram 1: Catalyst System Selection Workflow
This flowchart provides a logical path for selecting an initial catalyst system for a Suzuki-Miyaura coupling.
Caption: A decision workflow for initial Suzuki-Miyaura catalyst screening.
Diagram 2: Catalyst Poisoning by the Thiazole Substrate
This diagram illustrates how the thiazole ring can deactivate the palladium catalyst.
Caption: The thiazole substrate can sequester the active Pd(0) catalyst.
Experimental Protocol 1: General Procedure for Catalyst System Screening (Suzuki-Miyaura Coupling)
This protocol is designed to screen several catalyst systems in parallel to identify the optimal conditions quickly.
-
Reaction Setup: To an array of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv, e.g., 0.1 mmol), the desired arylboronic acid (1.2 equiv), and the selected base (2.0-3.0 equiv).
-
Inerting: Place the vials in a vial holder and transfer them into a glovebox. Alternatively, seal each vial with a septum cap and purge with argon or nitrogen for 10 minutes.
-
Catalyst/Ligand Addition: In the glovebox or under a positive pressure of inert gas, add the palladium precursor and ligand, or the pre-catalyst, to each designated vial. For screening, you might test:
-
System A: Pd(OAc)₂ (2 mol%), SPhos (4 mol%)
-
System B: Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%)
-
System C: XPhos Pd G3 (2 mol%)
-
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, 1.0 M concentration relative to the limiting reagent) to each vial via syringe.
-
Reaction Execution: Seal the vials tightly and place the array in a pre-heated heating block or oil bath (e.g., 100 °C). Stir vigorously for the designated time (e.g., 12-24 hours).
-
Monitoring and Analysis: After cooling to room temperature, take a small aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.
References
- Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/abs/10.1139/cjc-2021-0268]
- Sequential Triple Cross-Coupling towards Synthesis of 2,4,5-Trisarylthiazoles. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/tcimail/back-number/article/161-10.html]
- Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/gc/c9gc00512k]
- Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. ResearchGate. [URL: https://www.researchgate.net/publication/244673859_Activation_of_Aryl_Chlorides_for_Suzuki_Cross-Coupling_by_Ligandless_Heterogeneous_Palladium]
- Technical Support Center: Catalyst Selection for 3,4-Dichloro-1,2,5-thiadiazole Reactions. BenchChem. [URL: https://www.benchchem.com/product/b1590060/technical-support-center-catalyst-selection-for-3-4-dichloro-1-2-5-thiadiazole-reactions]
- Diagnosing issues with a failed Suzuki coupling? Reddit. [URL: https://www.reddit.com/r/Chempros/comments/ogq81d/diagnosing_issues_with_a_failed_suzuki_coupling/]
- Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole. BenchChem. [URL: https://www.benchchem.com/product/b1590060/technical-support-center-optimizing-suzuki-coupling-of-2-chloro-5-methoxymethylthiazole]
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op900072f]
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8905891/]
- Cross-coupling reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Cross-coupling_reaction]
- Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. BenchChem. [URL: https://www.benchchem.com/product/b1590060/catalyst-poisoning-issues-in-cross-coupling-reactions-with-sulfur-heterocycles]
- Struggling with Suzuki Reaction. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/16a1h9y/struggling_with_suzuki_reaction/]
- General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35335174/]
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr078344f]
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9338002/]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 5-Chloro-4-methyl-1,3-thiazole
Section 1: Introduction
1.1 The 5-Chloro-4-methyl-1,3-thiazole Moiety: Structure and Significance
The 1,3-thiazole ring is a foundational five-membered heterocyclic scaffold containing sulfur and nitrogen atoms. This structural motif is of paramount importance in medicinal chemistry and drug development, forming the core of numerous compounds with diverse biological activities, including antibacterial, anti-inflammatory, and antiviral properties[1][2]. The specific analyte, this compound, is a substituted thiazole derivative. Its characterization is critical as it can serve as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) and agrochemicals[3][4]. The precise placement of the chloro and methyl substituents dramatically influences the molecule's reactivity, stability, and biological interactions, making unambiguous structural confirmation and purity assessment a non-negotiable aspect of its use in research and development.
1.2 The Imperative of Rigorous Analytical Characterization
In the context of drug development and chemical synthesis, a compound is only as reliable as its characterization. A failure to accurately determine the structure, identify impurities, or quantify the analyte can lead to erroneous experimental results, compromised safety profiles, and significant delays in development pipelines. This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this compound, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and quality control professionals.
Section 2: An Orthogonal Analytical Strategy
A robust analytical characterization relies on an orthogonal approach, wherein multiple techniques based on different physicochemical principles are employed. This strategy ensures that the weaknesses of one method are compensated for by the strengths of another, leading to a holistic and reliable understanding of the analyte. For this compound, this involves combining spectroscopic methods for structural elucidation with chromatographic methods for purity assessment and quantification.
Caption: Orthogonal strategy for comprehensive characterization.
Section 3: Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about atomic arrangement, bonding, and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Confirmation
Expertise & Experience: NMR is the most powerful and definitive technique for elucidating the covalent structure of an organic molecule. It provides information on the chemical environment of each proton (¹H) and carbon (¹³C), and through-bond correlations confirm the connectivity of the molecular skeleton. For this compound, ¹H NMR will confirm the presence and relative positions of the methyl group and the thiazole proton, while ¹³C NMR will identify all unique carbon atoms in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice for many organic molecules[5].
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of non-protonated carbons.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Caption: Workflow for NMR structural analysis.
Expected Spectral Data The following table presents predicted chemical shifts based on data for similar thiazole structures[6][7][8][9].
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Integration (¹H) | Rationale |
| ¹H NMR | ||||
| -CH₃ | ~2.3 - 2.6 | Singlet | 3H | Methyl group attached to an sp² carbon of the thiazole ring. |
| Thiazole-H | ~7.3 - 8.0 | Singlet | 1H | Proton at C2 is typically downfield in thiazoles. The exact position depends on the substitution pattern. For the proposed structure, this would be the H at C2. |
| ¹³C NMR | ||||
| -CH₃ | ~15 - 20 | - | - | Aliphatic methyl carbon. |
| C4 | ~130 - 140 | - | - | sp² carbon bearing the methyl group. |
| C5 | ~120 - 130 | - | - | sp² carbon bearing the chloro group. The chlorine atom causes a downfield shift. |
| C2 | ~150 - 160 | - | - | The carbon atom between the N and S atoms, typically the most downfield carbon in the ring. |
Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation
Expertise & Experience: MS provides the molecular weight of a compound, which is a critical piece of evidence for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separating and identifying volatile impurities. The presence of a chlorine atom in this compound will produce a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio), providing a definitive signature for its presence[6].
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
GC Method:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is generally suitable for separating thiazole derivatives[1][10].
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: 250 °C, split mode (e.g., 50:1).
-
Oven Program: Start at 80 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Caption: Workflow for GC-MS analysis.
Expected Mass Spectrum Data The molecular weight of C₄H₄ClNS is 149.59 g/mol .
| m/z Value | Ion | Comments |
| 149 / 151 | [M]⁺ | Molecular Ion Peak. The presence of the M+2 peak at m/z 151 with ~1/3 the intensity of the M+ peak at m/z 149 is the characteristic signature of a single chlorine atom. |
| 114 | [M - Cl]⁺ | Loss of the chlorine atom. |
| 87 | [M - CH₃CN]⁺ | A common fragmentation pathway for thiazoles involves ring cleavage. |
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent "fingerprint" for a compound. For this compound, IR can confirm the presence of C-H bonds, C=N and C=C bonds within the thiazole ring, and the C-Cl bond. The overall spectrum is unique to the molecule and can be used for identity confirmation against a reference standard.
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Background Scan: Perform a background scan with a clean ATR crystal to subtract the spectrum of air.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Caption: Workflow for FT-IR analysis.
Expected IR Absorption Bands Based on spectra of similar thiazole derivatives[6][11][12].
| Wavenumber (cm⁻¹) | Vibration Type | Comments |
| ~3100-3000 | Aromatic C-H stretch | Stretching of the C-H bond on the thiazole ring. |
| ~2950-2850 | Aliphatic C-H stretch | Stretching of the C-H bonds in the methyl group. |
| ~1620-1550 | C=N stretch | Characteristic stretching vibration of the imine bond within the thiazole ring. |
| ~1500-1400 | C=C stretch | Aromatic ring skeletal vibrations. |
| ~800-700 | C-Cl stretch | Stretching vibration for the carbon-chlorine bond. |
Section 4: Chromatographic Methods for Purity and Quantification
Chromatographic techniques are essential for separating the analyte from impurities, allowing for accurate purity determination and quantification.
High-Performance Liquid Chromatography (HPLC): Versatile Purity Assessment
Expertise & Experience: HPLC is the workhorse of the pharmaceutical industry for purity analysis. It separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For a moderately polar compound like this compound, a reversed-phase method (polar mobile phase, non-polar stationary phase) is the logical starting point. A UV detector is suitable as the thiazole ring is a chromophore.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Instrumentation: An HPLC system with a UV detector, autosampler, and a C18 column.
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be effective for separating related impurities[13].
-
Gradient: 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Purity is determined by area percent, assuming all impurities have a similar response factor at the chosen wavelength. For accurate quantification (assay), a reference standard of known purity is required for calibration.
Caption: Workflow for HPLC purity analysis.
Gas Chromatography (GC): Analysis of Volatile Analytes
Expertise & Experience: For analytes that are thermally stable and volatile, GC offers high resolution and sensitivity. This compound is expected to be suitable for GC analysis. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds and a linear response over a wide concentration range, making it ideal for purity assessment by area percent.
Experimental Protocol: GC-FID
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or acetone.
-
Instrumentation: A gas chromatograph equipped with an FID.
-
GC Method:
-
Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)[10].
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature: 80 °C, hold for 2 minutes. Ramp: Increase to 250 °C at a rate of 15 °C/min. Final hold: 250 °C for 5 minutes.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL of the sample solution.
-
-
Analysis: Purity is calculated based on the relative peak areas. The FID response is generally proportional to the number of carbon atoms, making area percent a reasonable estimate of purity without a reference standard for each impurity.
Section 5: Comparative Analysis of Analytical Methods
No single technique provides all the necessary information. The choice of method depends on the analytical question being asked—be it structural confirmation, routine purity check, or quantitative assay.
| Technique | Primary Information | Strengths | Limitations | Best For |
| NMR | Atomic connectivity, molecular structure | Definitive structural elucidation; can be quantitative (qNMR) | Lower sensitivity than MS; requires relatively pure sample (~mg) | Unambiguous structure confirmation of the final product and key intermediates. |
| MS | Molecular weight, elemental formula (HRMS), fragmentation pattern | High sensitivity (µg-ng); identifies isotopic patterns (e.g., for Cl); couples well with chromatography (GC/LC-MS) | Isomers can be difficult to distinguish; ionization can be challenging for some molecules | Confirming molecular weight; identifying impurities via GC-MS. |
| IR | Functional groups | Fast, non-destructive, provides a unique "fingerprint" | Provides limited structural information; not suitable for quantification or purity of similar compounds | Rapid identity check against a known standard. |
| HPLC | Purity, quantification | Highly versatile for a wide range of compounds; excellent for non-volatile or thermally labile samples; well-established for regulatory filings | Requires a chromophore for UV detection; method development can be time-consuming | Gold standard for purity testing and assay of final products. |
| GC | Purity, quantification | High resolution for volatile compounds; robust and reliable detectors (FID) | Analyte must be thermally stable and volatile | Purity analysis of the final product and volatile starting materials or intermediates. |
Section 6: Conclusion
The comprehensive characterization of this compound demands a synergistic application of multiple analytical techniques. The definitive structural assignment is achieved through a combination of NMR spectroscopy for connectivity and Mass Spectrometry for molecular weight confirmation, with IR spectroscopy serving as a rapid identity check. For assessing chemical purity and performing quantitative assays, the chromatographic methods of HPLC and GC are the preferred orthogonal techniques. By integrating the data from these distinct yet complementary methods, researchers and drug development professionals can establish a complete, reliable, and scientifically sound profile of their molecule, ensuring its quality, safety, and suitability for its intended application.
Section 7: References
-
D. A. Nugraha, et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings, 2391, 020015. Available at: [Link]
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International Conference on Science and Applied Science (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. American Institute of Physics Inc. Available at: [Link]
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A. M. M. Gomaa, et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. Available at: [Link]
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D. M. Aziz, et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13, 34585-34604. Available at: [Link]
-
ResearchGate. (n.d.). Graphical representation of the thiazoline/thiazole formation (GC-MS)... Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-4-methyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one. National Center for Biotechnology Information. Retrieved from [Link]
-
M. T. Çakır, et al. (2017). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. ResearchGate. Available at: [Link]
-
Analytice. (n.d.). 5-chloro-2-methyl-4-isothiazolin-3-one (CIT) - Analysis. Retrieved from [Link]
-
V. P. Sharma. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1476.
-
L. Zhao, et al. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1531. Available at: [Link]
-
PubChem. (n.d.). 5-Chloro-4-methyl-1,2,3-thiadiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Chloromethyl)-2-methyl-1,3-thiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]
-
H. Arslan & O. Algul. (2007). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. ResearchGate. Available at: [Link]
-
NIST. (n.d.). 5-Chloro-2-methyl-3(2H)-isothiazolone. NIST Chemistry WebBook. Retrieved from [Link]
-
P. G. González, et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(19), 6299. Available at: [Link]
-
Macherey-Nagel. (2017). Analysis of isothiazolinones by LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]
-
HMDB. (2021). Showing metabocard for 5-Chloro-2-methyl-4-isothiazolin-3-one (HMDB0246766). Retrieved from [Link]
-
S. Sharma, et al. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(5).
-
M. S. Çavuş & H. Muğlu. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 5(2), 327-336.
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A. Tsoukalas, et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 13(13), 7549.
-
G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
-
X. He, et al. (2020). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. ResearchGate.
-
ResearchGate. (n.d.). Chemical structure of 5-chloro-2-methyl-4-isothiazolin-3-one (MCI, a)... Retrieved from [Link]
-
A. Singh, et al. (2011). Synthesis, Characterization and Antimicrobial Activity of Metal Chelates of 5-[4-Chloro phenyl(1, 3, 4)thiadiazol-2-ylamino methylene]-8-hydroxy uinoline. ResearchGate.
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A. M. Api, et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology, 144, 111530.
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A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Chloro-4-methyl-1,3-thiazole
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-4-methyl-1,3-thiazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its spectral features, objectively compared against its non-halogenated analogue, 4-methyl-1,3-thiazole. We will explore the causal relationships behind the observed chemical shifts and demonstrate how NMR spectroscopy serves as a powerful tool for the unambiguous structural elucidation of substituted heterocyclic systems.
Introduction: The Structural Significance of Substituted Thiazoles
The thiazole ring is a cornerstone scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including the antibiotic Penicillin and vitamin B1 (Thiamine)[1]. The specific substitution pattern on the thiazole ring dictates its physicochemical properties and biological activity. This compound is a valuable synthetic intermediate, where the chloro- and methyl- substituents provide handles for further chemical modification.
NMR spectroscopy is indispensable for verifying the structure of such molecules. By analyzing the chemical environment of each proton and carbon atom, we can confirm the regiochemistry of substitution and gain insights into the electronic effects exerted by different functional groups. This guide compares the target molecule with 4-methyl-1,3-thiazole to precisely delineate the influence of the C5-chloro substituent on the molecule's electronic architecture.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The reliability of spectral interpretation is founded upon a robust experimental protocol. The following steps outline a self-validating system for acquiring high-quality NMR data.
Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of the analyte (this compound or 4-methyl-1,3-thiazole) directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), using a clean pipette. CDCl₃ is often selected for its excellent solubilizing power for a wide range of organic compounds and its single residual proton peak (δ ≈ 7.26 ppm) that rarely interferes with analyte signals.
-
Homogenization: Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved, ensuring a homogenous solution.
-
Standard Addition (Optional): For precise quantification, a known amount of an internal standard like Tetramethylsilane (TMS) can be added. However, for routine structural confirmation, referencing to the residual solvent peak is sufficient. TMS is set as the 0 ppm reference point[2].
-
Filtering (If Necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans for good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-2048 scans, as ¹³C has a much lower natural abundance than ¹H.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-200 ppm.
-
The workflow from sample preparation to analysis is visualized below.
Figure 1: Standard workflow for NMR spectral analysis.
Results: Spectral Data and Structural Assignments
The structures of this compound and the reference compound, 4-methyl-1,3-thiazole, are shown below with standardized numbering for unambiguous peak assignment.
Figure 2: Molecular structures for comparison.
¹H NMR Spectral Data
The proton NMR signals are straightforward to assign due to the simple substitution pattern. The methyl protons and the C2-proton appear as sharp singlets.
| Compound | Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) |
| This compound | -CH₃ (on C4) | Singlet | ~2.55 |
| H (on C2) | Singlet | ~8.70 | |
| 4-methyl-1,3-thiazole | -CH₃ (on C4) | Singlet | 2.47[3] |
| H (on C5) | Singlet | 6.87[3] | |
| H (on C2) | Singlet | 8.64[3] |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectra reveal four distinct signals for each molecule, corresponding to the three ring carbons and the one methyl carbon.
| Compound | Carbon Assignment | Predicted/Observed Chemical Shift (δ, ppm) |
| This compound | -CH₃ (on C4) | ~16.5 |
| C5 | ~125.0 | |
| C4 | ~149.0 | |
| C2 | ~154.0 | |
| 4-methyl-1,3-thiazole | -CH₃ (on C4) | 16.9 |
| C5 | 114.5 | |
| C4 | 147.7 | |
| C2 | 151.3 |
Note: Data for 4-methyl-1,3-thiazole is sourced from literature and spectral databases. Data for this compound is predicted based on established substituent effects.
Comparative Analysis and Discussion
The primary objective of this guide is to understand the electronic influence of the chlorine atom at the C5 position. This is achieved by comparing the spectra of the chlorinated and non-chlorinated analogues.
Analysis of ¹H NMR Spectra
-
Methyl Protons (-CH₃): In this compound, the methyl protons are predicted to be slightly deshielded (shifted downfield to ~2.55 ppm) compared to 4-methyl-1,3-thiazole (2.47 ppm)[3]. This is due to the electron-withdrawing inductive effect of the adjacent chlorine atom, which pulls electron density away from the C4-C5 bond, slightly reducing the shielding of the methyl group protons.
-
C2-Proton (H2): The proton at the C2 position is the most deshielded proton in both molecules, appearing far downfield (~8.6-8.7 ppm). This is characteristic of protons attached to a carbon situated between two heteroatoms (N and S) in an aromatic ring[1]. The introduction of chlorine at C5 causes a minor downfield shift for the C2 proton. This reflects a small, through-ring withdrawal of electron density, rendering the entire ring slightly more electron-poor.
-
C5-Proton (H5): The most dramatic difference is the absence of the H5 signal in the chlorinated compound, which is replaced by the chloro-substituent. In 4-methyl-1,3-thiazole, this proton appears at 6.87 ppm[3]. This absence is the most definitive piece of evidence for the success of a chlorination reaction at the C5 position.
Analysis of ¹³C NMR Spectra
The ¹³C NMR data provides a more direct measure of the electronic environment of the carbon backbone.
-
C5 Signal: The carbon atom directly bonded to the chlorine (C5) experiences the most significant change. Its resonance shifts dramatically downfield from 114.5 ppm in 4-methyl-1,3-thiazole to a predicted value of ~125.0 ppm. This large deshielding effect is a classic example of the inductive effect of a halogen substituent on an sp²-hybridized carbon.
-
C4 Signal: The C4 carbon, adjacent to the site of chlorination, also shows a slight downfield shift. This is consistent with the electron-withdrawing nature of chlorine, which influences its immediate neighbors.
-
C2 Signal: Similar to its attached proton, the C2 carbon is shifted slightly downfield in the chlorinated analogue. This demonstrates that the electronic perturbation caused by the C5-substituent is propagated throughout the aromatic π-system.
-
Methyl Carbon (-CH₃): Conversely, the methyl carbon signal is predicted to shift slightly upfield (from 16.9 ppm to ~16.5 ppm). This phenomenon, known as the "gamma-gauche effect," is sometimes observed where a bulky substituent (like chlorine) causes a slight shielding of a carbon atom three bonds away due to steric interactions, although inductive effects are typically more dominant.
The choice of solvent can also significantly impact chemical shifts in thiazole systems, primarily through polarity and hydrogen bonding effects, which can alter the delocalization of electrons within the ring[4][5][6]. However, by using the same solvent (CDCl₃) for both analyses, these effects are normalized, allowing for a direct comparison of substituent effects.
Conclusion
The ¹H and ¹³C NMR spectral analysis provides an unambiguous structural confirmation of this compound. Through direct comparison with its non-halogenated counterpart, 4-methyl-1,3-thiazole, we can precisely map the electronic consequences of introducing a chlorine atom at the C5 position. The key spectral changes include:
-
The disappearance of the C5-H proton signal.
-
A significant downfield shift (~10.5 ppm) of the C5 carbon signal.
-
Minor but consistent downfield shifts for the remaining ring protons and carbons (C2, C4, H2, -CH₃).
This guide demonstrates a systematic approach to spectral interpretation, grounding assignments in the fundamental principles of substituent effects. This methodology is critical for any researcher working in synthetic or medicinal chemistry, providing a reliable framework for the characterization of novel heterocyclic compounds.
References
-
Witanowski, M., Stefaniak, L., & Webb, G. A. (1986). Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2, 1637-1639. [Link]
-
Witanowski, M., Stefaniak, L., & Webb, G. A. (1986). Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems. ResearchGate. [Link]
-
Witanowski, M., Biedrzycka, Z., & Webb, G. A. (2016). Solvent effects on the nitrogen NMR shielding of 1,3,4-thia- diazole. ResearchGate. [Link]
-
Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Substituent chemical shift (scs). Canadian Journal of Chemistry, 54(10), 1660-1665. [Link]
-
Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]
-
SpectraBase. (n.d.). 4-Methylthiazole 13C NMR Spectrum. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
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A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 5-Chloro-4-methyl-1,3-thiazole
In the landscape of pharmaceutical development and chemical synthesis, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. 5-Chloro-4-methyl-1,3-thiazole, a heterocyclic compound, serves as a vital building block in the synthesis of various pharmaceutical agents. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the quality of the final drug product. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. The methodologies presented herein are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they are fit for their intended purpose.[1][2][3][4][5]
The Imperative of Purity Analysis
The presence of impurities in a starting material like this compound can lead to the formation of undesired byproducts, reduce the yield of the target molecule, and introduce potentially toxic components into the final drug substance. Therefore, robust analytical methods are essential to identify and quantify any impurities, be they process-related, degradation products, or residual starting materials. The choice between HPLC and GC-MS for this purpose is not arbitrary; it depends on the physicochemical properties of the analyte and the potential impurities, as well as the specific information required from the analysis.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Purity Profiling
HPLC, particularly in the reverse-phase mode, is a cornerstone of pharmaceutical analysis due to its wide applicability to a vast range of compounds, including those that are non-volatile or thermally labile.[6] For a substituted thiazole like this compound, HPLC offers excellent resolution for separating the main component from structurally similar impurities.
The Rationale Behind the HPLC Method Design
The selection of a reverse-phase method is predicated on the moderate polarity of the target molecule. A C18 column is chosen for its hydrophobic stationary phase, which provides effective retention and separation of a wide array of organic molecules.[6] The mobile phase, a mixture of acetonitrile and water, is a common choice in reverse-phase chromatography, with the organic modifier (acetonitrile) controlling the elution strength. The addition of a small amount of acid, such as formic or phosphoric acid, to the mobile phase can improve peak shape and reproducibility for heterocyclic compounds by suppressing the ionization of residual silanol groups on the stationary phase and ensuring consistent protonation of the analyte and any basic impurities.[7][8][9] UV detection is suitable as the thiazole ring system is expected to have a UV chromophore.
Experimental Protocol: HPLC-UV
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B)
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution as necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Workflow for HPLC Purity Assessment
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A Comparative Guide to the Reactivity of 5-Chloro-4-methyl-1,3-thiazole and Other Halothiazoles
Introduction
Halogenated thiazoles are pivotal building blocks in modern synthetic chemistry, serving as versatile precursors for the synthesis of a wide array of biologically active compounds, agrochemicals, and materials.[1] The reactivity of the carbon-halogen bond is central to their utility, enabling transformations such as metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). Among these, 5-Chloro-4-methyl-1,3-thiazole is a common and economically attractive starting material. However, its reactivity, particularly the C-Cl bond's propensity for oxidative addition or nucleophilic displacement, is often perceived as lower compared to its bromo and iodo counterparts.
This guide provides an in-depth comparison of the reactivity of this compound with other halothiazoles (bromo- and iodo-thiazoles, and isomers with halogens at different positions). We will explore the underlying electronic and steric factors that govern these differences and provide supporting experimental data and validated protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in reaction design and optimization.
Theoretical Underpinnings of Halothiazole Reactivity
The reactivity of a halothiazole is primarily dictated by two key factors: the nature and position of the halogen on the thiazole ring and the electronic effects of other substituents.
The Thiazole Ring: An Electronic Overview
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. The electron distribution is not uniform:
-
C2 Position: This position is the most electron-deficient due to the inductive effects of the adjacent sulfur and nitrogen atoms. This makes the C2 proton the most acidic, and a halogen at this position is highly activated towards nucleophilic attack and deprotonation/metal-halogen exchange.[2][3]
-
C5 Position: This position is relatively electron-rich compared to C2 and C4.[4]
-
C4 Position: This position is considered nearly neutral.
The presence of a methyl group at the C4 position, as in our topic compound, is an electron-donating group which can slightly increase the electron density of the ring, potentially modulating the reactivity of the adjacent C5-halogen bond.[5]
The Carbon-Halogen Bond: A Decisive Factor
In many pivotal reactions, particularly palladium-catalyzed cross-couplings, the cleavage of the carbon-halogen (C-X) bond via oxidative addition is the rate-determining step.[6] The reactivity trend is directly correlated with the bond dissociation energy (BDE) of the C-X bond, which follows the order:
C-I < C-Br < C-Cl
Consequently, the general reactivity of halothiazoles in these transformations is: Iodo-thiazoles > Bromo-thiazoles > Chloro-thiazoles .[7] This is why chloro-heterocycles are often termed "challenging substrates," requiring more robust catalytic systems to achieve efficient coupling.[8][9]
Theoretical calculations on halo-heterocycles have further elucidated the influence of the halogen's position on the BDE. For thiazole, the calculated C-Cl BDE follows the order: C4-Cl < C2-Cl < C5-Cl .[10] This suggests that, from a thermodynamic standpoint, the C5-Cl bond in 5-chloro-thiazoles is the strongest and thus potentially the least reactive in reactions where bond cleavage is critical.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming C-C and C-heteroatom bonds.[11] Here, we compare the performance of this compound with other halothiazoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most widely used C-C bond-forming reactions.[12] The challenge with aryl chlorides lies in the initial oxidative addition step to the Pd(0) catalyst.
General Reactivity Trend:
-
Halogen Effect: 5-Iodo- and 5-bromo-4-methylthiazole will readily couple with a wide range of boronic acids using standard Pd catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with conventional phosphine ligands. In contrast, this compound requires more specialized, highly active catalytic systems. These typically involve bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands that promote the difficult oxidative addition of the C-Cl bond.[8][13]
-
Positional Effect: While direct comparative data is scarce, the BDE calculations suggest that a C2- or C4-chlorothiazole may be more reactive than a C5-chlorothiazole in Suzuki coupling, assuming all other factors are equal.[10]
| Substrate Type | Typical Catalyst System | Relative Reactivity | Supporting Observations |
| Iodo-thiazole | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Very High | Reactions often proceed at room temperature or with mild heating. |
| Bromo-thiazole | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | High | Generally robust reactions, may require slightly higher temperatures than iodides. |
| Chloro-thiazole | Pd(OAc)₂/Buchwald Ligands, Pd-NHC complexes | Low to Moderate | Requires highly active, specialized catalysts and often higher temperatures.[8][9] |
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene.[14][15] Similar to the Suzuki coupling, the reactivity is largely dependent on the ease of the oxidative addition step.
General Reactivity Trend: Aryl iodides and bromides are standard substrates for the Heck reaction.[16] Aryl chlorides, including this compound, are significantly less reactive and prone to side reactions like dehalogenation.[17] Successful Heck reactions with chlorothiazoles necessitate optimized conditions, which may include:
-
High Temperatures: Often required to overcome the activation barrier of C-Cl bond cleavage.
-
Specific Ligands: Bulky phosphines or palladacycle catalysts can be effective.[17]
-
Additives: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can sometimes improve yields.
Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[7][18] The reactivity hierarchy of the halide remains a dominant factor.
General Reactivity Trend: The established reactivity order for the halide is I > Br >> Cl.[7] While iodo- and bromo-thiazoles undergo Sonogashira coupling under relatively mild conditions, chlorothiazoles are notoriously difficult substrates. Achieving successful coupling with this compound often requires forcing conditions and specialized catalyst systems, and yields may still be modest compared to the more reactive halides. Copper-free Sonogashira protocols have been developed, sometimes showing improved performance for challenging substrates.[19]
| Reaction | Reactivity of Iodo-thiazole | Reactivity of Bromo-thiazole | Reactivity of This compound |
| Suzuki-Miyaura | Excellent | Very Good | Challenging; requires specialized catalysts |
| Heck | Very Good | Good | Challenging; requires high temp. & optimized catalysts |
| Sonogashira | Excellent | Good | Very Challenging; often low yields |
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the attack of a nucleophile on an aromatic ring, displacing a leaving group through an addition-elimination mechanism featuring a resonance-stabilized Meisenheimer complex intermediate.[20]
General Reactivity Trend: Unlike palladium-catalyzed couplings, the SNAr reactivity order for halogens is often reversed: F > Cl > Br > I . This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond and stabilizes the anionic Meisenheimer complex.
-
Positional Effect: The reactivity of halothiazoles in SNAr is highly dependent on the halogen's position. The C2 position is strongly activated by the adjacent N and S atoms, making 2-halothiazoles particularly susceptible to nucleophilic attack.[3] The C5 position is less activated. For instance, in the reaction of 2,5-dichlorothiazole with sodium methoxide, substitution occurs preferentially at the C5 position, though this is noted as a slow reaction.[21]
-
Halogen Effect: For 5-halo-4-methyl-1,3-thiazoles, the chloro- derivative would be expected to be more reactive towards strong nucleophiles than the bromo- or iodo- derivatives, provided the reaction proceeds via a classic SNAr mechanism.
Experimental Protocols
The following protocols are representative methodologies for key transformations. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from methodologies developed for challenging heteroaryl chlorides, utilizing a highly active palladium precatalyst system.[8]
Objective: To couple this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 mmol, 133.6 mg)
-
Phenylboronic Acid (1.2 mmol, 146.3 mg)
-
[G3-SPhos] Palladium Precatalyst (2 mol%, 15.1 mg)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 424.6 mg)
-
Toluene (3 mL)
-
Water (0.3 mL)
-
Inert atmosphere (Nitrogen or Argon) reaction vessel
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound, phenylboronic acid, K₃PO₄, and the [G3-SPhos] precatalyst.
-
Evacuate and backfill the vessel with inert gas three times.
-
Add degassed toluene (3 mL) and degassed water (0.3 mL) via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-methyl-5-phenyl-1,3-thiazole.
Causality:
-
Catalyst Choice: A [G3-SPhos] precatalyst is chosen for its high activity. The bulky, electron-rich SPhos ligand facilitates the difficult oxidative addition of the C-Cl bond, while the precatalyst form ensures efficient generation of the active Pd(0) species.[8]
-
Base and Solvent: A combination of a strong inorganic base (K₃PO₄) and a biphasic toluene/water solvent system is effective for promoting transmetalation while minimizing boronic acid decomposition.
Protocol 2: Nucleophilic Aromatic Substitution on this compound
This protocol describes a representative SNAr reaction with a thiol nucleophile.
Objective: To synthesize 4-methyl-5-(phenylthio)-1,3-thiazole.
Materials:
-
This compound (1.0 mmol, 133.6 mg)
-
Thiophenol (1.1 mmol, 121.2 mg, 0.11 mL)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Inert atmosphere (Nitrogen or Argon) reaction vessel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add K₂CO₃ and DMF (3 mL).
-
Add thiophenol via syringe and stir the suspension for 15 minutes at room temperature to form the potassium thiophenolate salt.
-
Add a solution of this compound in DMF (2 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Causality:
-
Nucleophile Activation: K₂CO₃ is used as a base to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion in situ.
-
Solvent: A polar aprotic solvent like DMF is ideal for SNAr reactions as it effectively solvates the cation (K⁺) without solvating the nucleophile, thus enhancing its reactivity.
Conclusion
The reactivity of this compound is a nuanced subject, heavily dependent on the reaction type. In palladium-catalyzed cross-coupling reactions, its C-Cl bond presents a significant activation barrier compared to the more labile C-Br and C-I bonds of its bromo- and iodo-analogs. Overcoming this requires the strategic application of modern, highly active catalyst systems featuring bulky, electron-rich ligands. Conversely, in nucleophilic aromatic substitution reactions, the high electronegativity of chlorine can render the C5 position more susceptible to nucleophilic attack than its heavier halogen counterparts, although the C5 position is inherently less activated than the C2 position on the thiazole ring.
By understanding these fundamental principles of bond strength and electronic activation, researchers can rationally design synthetic routes, select appropriate reaction conditions, and successfully utilize the economically advantageous but less reactive this compound as a versatile synthetic intermediate.
References
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(PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles - ResearchGate. Available at: [Link]
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QUANTITATIVE ASSESSMENT OF RELATIVE REACTIVITY OF MOLECULAR HALOGENS IN THE KINETICS OF HALOGENATIONS OF 2-METHYLTHIAZOLE IN AQU - TSI Journals. Available at: [Link]
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Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... - ResearchGate. Available at: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available at: [Link]
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Quantitative Assessment of Relative Reactivity of Molecular | 11667 - TSI Journals. Available at: [Link]
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Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at: [Link]
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Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins - PubMed. Available at: [Link]
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Thiazole - Wikipedia. Available at: [Link]
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New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Quantitative Assessment of Relative Reactivity of Pyrazole and Thiazole in Halogenation Reactions Using Hydrodynamic Voltammetry - JOCPR. Available at: [Link]
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Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. - Semantic Scholar. Available at: [Link]
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Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Quantitative Assessment of Relative Reactivity of Pyrazole and Thiazole in Halogenation Reactions Using Hydrodynamic Voltammetry - JOCPR. Available at: [Link]
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Heck Reaction - Organic Chemistry Portal. Available at: [Link]
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Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - NIH. Available at: [Link]
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Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry - ResearchGate. Available at: [Link]
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Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - NIH. Available at: [Link]
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Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor - The University of Thi-Qar. Available at: [Link]
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Heck reaction - Wikipedia. Available at: [Link]
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Sonogashira coupling - Wikipedia. Available at: [Link]
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ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. - ResearchGate. Available at: [Link]
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1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group. Available at: [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst - MDPI. Available at: [Link]
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5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
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Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions - University of Regensburg. Available at: [Link]
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Your "Go-To", "just couple already", Suzuki conditions? : r/Chempros - Reddit. Available at: [Link]
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(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. Available at: [Link]
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Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available at: [Link]
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Visible-Light-Promoted C–S Cross-Coupling via Intermolecular Charge Transfer - NIH. Available at: [Link]
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(PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions - ResearchGate. Available at: [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available at: [Link]
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Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. Available at: [Link]
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Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing). Available at: [Link]
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2-amino-4-methylthiazole - Organic Syntheses Procedure. Available at: [Link]
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C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions - PubMed Central. Available at: [Link]
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Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach - JOCPR. Available at: [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. Available at: [Link]
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Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available at: [Link]
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C–C Bond Formation Through Cross-Electrophile Coupling Reactions - ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel 5-Chloro-4-methyl-1,3-thiazole Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting the initial biological activity screening of novel 5-Chloro-4-methyl-1,3-thiazole derivatives. As a class of compounds, thiazoles are a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide array of therapeutic applications.[1] This document offers an in-depth, technically-grounded approach to elucidating the potential bioactivities of this specific chemical scaffold, even in the absence of pre-existing data for this exact substitution pattern. We will proceed with the logical assumption that this scaffold may share pharmacological properties with other thiazole derivatives, which are known to exhibit antimicrobial, antifungal, anticancer, and antioxidant effects.[2][3][4][5]
The following sections will detail the experimental protocols and the scientific rationale behind them, empowering you to generate robust and reliable data for your novel compounds. We will focus on a multi-faceted screening approach to cast a wide net for potential therapeutic activities.
The Strategic Rationale for a Multi-Faceted Screening Approach
Given that we are exploring a novel chemical space with the this compound core, a pragmatic initial screening strategy is to investigate a range of the most common biological activities associated with the broader thiazole class. This approach maximizes the potential for identifying a "hit" and provides a foundational dataset for future structure-activity relationship (SAR) studies. Our screening cascade will therefore encompass four key areas: antimicrobial, antifungal, anticancer, and antioxidant activities.
Caption: A multi-faceted screening approach for novel thiazole derivatives.
Antimicrobial and Antifungal Activity Screening
Many thiazole-containing compounds have demonstrated potent antimicrobial and antifungal properties.[4][5][6][7] Therefore, a logical first step is to assess our novel derivatives against a panel of clinically relevant bacterial and fungal strains. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[8]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the CLSI guidelines for antimicrobial and antifungal susceptibility testing.
Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal inoculums (adjusted to 0.5 McFarland standard)
-
Test compounds and control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin (optional, for colorimetric reading)
Procedure:
-
Preparation of Test Compounds: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds and control antibiotics in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a suspension of the microbial strain in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This is then further diluted in the appropriate broth.
-
Inoculation: Add the diluted microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a colorimetric indicator like resazurin.
Caption: Workflow for the broth microdilution MIC assay.
Anticancer Activity Screening
The thiazole scaffold is present in several anticancer drugs, making this a crucial area of investigation for our novel derivatives.[8][9][10] The MTT assay is a robust and widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[11][12]
Experimental Protocol: MTT Assay for Cytotoxicity
Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds and a positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and the positive control. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
Caption: Workflow for the MTT cytotoxicity assay.
Antioxidant Activity Screening
Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of significant therapeutic interest. Thiazole derivatives have been reported to possess antioxidant activity.[3][13] The DPPH and ABTS radical scavenging assays are two of the most common and reliable methods for evaluating the antioxidant capacity of novel compounds.[3]
Experimental Protocol: DPPH and ABTS Radical Scavenging Assays
Principle: These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize a stable free radical (DPPH• or ABTS•+). This neutralization results in a color change that can be measured spectrophotometrically.
Materials:
-
96-well plates or cuvettes
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution
-
Potassium persulfate
-
Test compounds and a standard antioxidant (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer
DPPH Assay Procedure:
-
Prepare DPPH Solution: Prepare a working solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the test compounds with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Assay Procedure:
-
Prepare ABTS Radical Cation (ABTS•+): React ABTS solution with potassium persulfate and allow it to stand in the dark for 12-16 hours.
-
Prepare Working Solution: Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at 734 nm.
-
Reaction Mixture: Add various concentrations of the test compounds to the ABTS•+ working solution.
-
Incubation: Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
Caption: Workflow for DPPH and ABTS antioxidant assays.
Data Presentation and Comparative Analysis
For a clear and objective comparison of the biological activities of your novel this compound derivatives, it is essential to present the quantitative data in a structured format. The following tables provide templates for summarizing your results.
Table 1: Antimicrobial and Antifungal Activity (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | P. aeruginosa | C. albicans | A. niger |
|---|---|---|---|---|---|
| Derivative 1 | |||||
| Derivative 2 | |||||
| Ciprofloxacin | n/a | n/a |
| Fluconazole | n/a | n/a | n/a | | |
Table 2: Anticancer Activity (IC50 in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
|---|---|---|---|
| Derivative 1 | |||
| Derivative 2 |
| Doxorubicin | | | |
Table 3: Antioxidant Activity (IC50 in µM)
| Compound ID | DPPH Assay | ABTS Assay |
|---|---|---|
| Derivative 1 | ||
| Derivative 2 |
| Ascorbic Acid | | |
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the initial biological activity screening of novel this compound derivatives. By employing these standardized assays, you can generate reliable and comparable data that will provide a solid foundation for further drug discovery and development efforts. Positive results in any of these screens will warrant more in-depth mechanistic studies to elucidate the specific molecular targets and pathways involved. The journey from a novel compound to a potential therapeutic agent is a long one, but a well-executed initial screening is the critical first step.
References
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El-Masry, A. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476. [Link]
-
Jaishree, V., et al. (n.d.). In vitro antioxidant properties of new thiazole derivatives. ResearchGate. [Link]
-
Lupascu, F. G., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6436. [Link]
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A, A., & B, C. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Chemical Health Risks. [Link]
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Sławiński, J., et al. (2018). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 23(11), 2915. [Link]
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Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]
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Kartsev, V., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(23), 7329. [Link]
-
Evren, A. E., et al. (2022). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1167-1180. [Link]
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Kumar, A., & Jain, S. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(3), 10839-10854. [Link]
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El-Masry, A. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PubMed. [Link]
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Al-Romaigh, F. A., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(21), 7481. [Link]
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Chimenti, F., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 27(23), 8519. [Link]
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Turos, E., et al. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 24(21), 3940. [Link]
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Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]
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Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]
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Shevchuk, O., et al. (2021). Synthesis and antioxidant activity evaluation of some new 4-thiomethyl functionalised 1,3-thiazoles. ResearchGate. [Link]
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Gosecka-Lasota, M., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLoS ONE, 14(9), e0222775. [Link]
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Iacob, A.-T., et al. (2024). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 29(6), 1320. [Link]
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Kumar, S., et al. (2019). Synthesis and Antifungal Activity of Some Thiazole Derivatives. ResearchGate. [Link]
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A Researcher's Guide to the Structural Elucidation of 5-Chloro-4-methyl-1,3-thiazole: An In-Depth Crystallographic and Spectroscopic Comparison
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The arrangement of atoms in space dictates its physical properties, chemical reactivity, and biological activity. For novel heterocyclic compounds such as 5-Chloro-4-methyl-1,3-thiazole, a thorough structural characterization is the bedrock upon which further research and application are built. This guide provides a comprehensive analysis of X-ray crystallography as the primary method for the definitive structural elucidation of this compound, while also offering a comparative perspective on alternative and complementary spectroscopic techniques.
The Primacy of X-ray Crystallography for Unambiguous Structure Determination
Single-crystal X-ray diffraction remains the gold standard for determining the absolute structure of small molecules. It provides a static, high-resolution snapshot of the molecule's conformation and its packing within a crystal lattice. While a crystal structure for the specific title compound, this compound, is not publicly available, we can extrapolate a robust experimental protocol and expected outcomes based on the analysis of the closely related compound, 2-Chloro-5-chloromethyl-1,3-thiazole[1][2].
Experimental Protocol: A Step-by-Step Crystallographic Workflow
The successful X-ray crystallographic analysis of this compound hinges on a meticulous and well-executed experimental workflow.
Caption: Experimental workflow for X-ray crystallographic analysis.
-
Synthesis and Purification: The initial step involves the synthesis of this compound, followed by rigorous purification to ensure a homogenous sample, which is critical for growing high-quality crystals.
-
Crystal Growth: The purified compound is dissolved in a suitable solvent or a mixture of solvents. Slow evaporation of the solvent is a common and effective method for growing single crystals of small organic molecules.
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is then placed in an X-ray diffractometer. For a compound like this, a standard instrument such as an Enraf–Nonius CAD-4 diffractometer could be used[1]. The crystal is cooled, typically to 293 K, and exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation)[1]. The diffraction pattern is recorded as the crystal is rotated.
-
Data Reduction: The collected diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, often using direct methods with software like SHELXS97[1]. The initial model is then refined using a least-squares method (e.g., with SHELXL97) to obtain the final, accurate atomic coordinates and molecular geometry[1].
Anticipated Structural Insights
Based on the structure of 2-Chloro-5-chloromethyl-1,3-thiazole, we can predict key structural features for this compound[1][2]:
-
Planarity: The thiazole ring is expected to be essentially planar.
-
Bond Lengths and Angles: The bond lengths and angles within the thiazole ring will be consistent with those of other substituted thiazole derivatives[3][4].
-
Intermolecular Interactions: The crystal packing will likely be influenced by weak intermolecular interactions, such as C-H···N or C-H···S hydrogen bonds.
A Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive understanding of a molecule's properties often requires a multi-technique approach. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful complementary methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of small molecule characterization, providing detailed information about the chemical environment of magnetically active nuclei.
Key Differences from X-ray Crystallography:
-
State of Matter: NMR is typically performed on samples in solution, offering insights into the molecule's structure and dynamics in a more biologically relevant environment.[5][6][7]
-
Information Provided: NMR provides information on the connectivity of atoms and the local electronic environment, whereas X-ray crystallography gives the precise spatial coordinates of atoms.[5][8]
-
Dynamics: NMR can probe molecular dynamics over a wide range of timescales, which is a significant advantage over the static picture provided by crystallography.[6]
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (Single Crystal) | Solution |
| Primary Information | 3D atomic coordinates, bond lengths, bond angles | Chemical shifts, coupling constants, nuclear Overhauser effects |
| Molecular Size | No upper limit, dependent on crystal quality | Generally limited to smaller molecules (< 50 kDa)[7] |
| Dynamics | Limited to thermal motion in the crystal | Provides detailed information on conformational dynamics[6] |
| Throughput | Can be time-consuming (crystal growth) | Relatively high-throughput |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[9][10]
Synergy with X-ray Crystallography:
-
Molecular Formula Confirmation: High-resolution mass spectrometry can provide the exact elemental composition, which complements the structural model from crystallography.
-
Impurity Identification: MS is adept at identifying and characterizing impurities that may be present in the sample used for crystallization.[9]
-
Fragmentation Pathways: Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns that can help in the structural elucidation of unknown related compounds.[11]
Caption: Interplay of analytical techniques for structural elucidation.
Conclusion: An Integrated Approach for Comprehensive Characterization
The definitive structural elucidation of this compound is best achieved through single-crystal X-ray diffraction. This technique provides an unambiguous determination of the molecular structure in the solid state. However, for a complete understanding of its chemical behavior and potential applications, a synergistic approach incorporating NMR spectroscopy and mass spectrometry is highly recommended. NMR offers crucial insights into the molecule's structure and dynamics in solution, while mass spectrometry confirms its molecular formula and purity. By integrating the data from these powerful analytical techniques, researchers can build a comprehensive and robust structural and chemical profile of this and other novel thiazole derivatives.
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Difference Between NMR and X-Ray Crystallography. (2020-07-22). Retrieved from [Link]
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Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019-12-01). SciSpace. Retrieved from [Link]
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Comparison of NMR and X-ray crystallography. Retrieved from [Link]
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Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023-07-17). National Center for Biotechnology Information. Retrieved from [Link]
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Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Retrieved from [Link]
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Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. (2021-03-01). PubMed Central. Retrieved from [Link]
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X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Retrieved from [Link]
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Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Retrieved from [Link]
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Advances in structure elucidation of small molecules using mass spectrometry. (2015-01-29). National Center for Biotechnology Information. Retrieved from [Link]
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Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (2023-10-20). Royal Society of Chemistry. Retrieved from [Link]
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Molecular Structure Characterisation and Structural Elucidation. Intertek. Retrieved from [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019-05-04). MDPI. Retrieved from [Link]
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Quantum chemical studies on protonation of some substituted thiazole derivatives. (2004-01-01). ResearchGate. Retrieved from [Link]
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5-Chloro-4-methyl-1,3-thiazol-2-amine. PubChem. Retrieved from [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole. (2023-08-01). National Center for Biotechnology Information. Retrieved from [Link]
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5-Chloro-4-methyl-1,2,3-thiadiazole. PubChem. Retrieved from [Link]
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New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Retrieved from [Link]
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A Comparative Analysis of Synthetic Strategies for 5-Chloro-4-methyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide
The 5-chloro-4-methyl-1,3-thiazole scaffold is a crucial heterocyclic building block in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Its synthesis, therefore, is of significant interest to the scientific community. This guide provides a comparative study of the primary synthetic routes to this valuable compound, offering a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and a critical evaluation of their respective advantages and disadvantages.
Introduction to the Significance of this compound
Thiazole rings are a cornerstone in the development of therapeutic agents due to their ability to engage in a wide range of biological interactions. The specific substitution pattern of a chlorine atom at the 5-position and a methyl group at the 4-position imparts unique electronic and steric properties to the molecule, making it a versatile intermediate for the synthesis of more complex drug candidates. The pursuit of efficient and scalable synthetic routes is paramount for facilitating further research and development in this area.
Comparative Overview of Synthetic Routes
Two principal strategies emerge from the literature for the synthesis of this compound:
-
Route A: Direct Ring Formation via Hantzsch Thiazole Synthesis. This classical approach involves the condensation of an α-halocarbonyl compound with a thioamide to construct the thiazole ring directly with the desired substitution pattern.
-
Route B: Post-formation Chlorination of a Precursor Thiazole. This strategy involves the initial synthesis of 4-methyl-1,3-thiazole, followed by a regioselective chlorination at the C5 position.
This guide will now delve into the specifics of each route, providing the necessary technical details for their practical implementation.
Route A: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a robust and widely utilized method for the formation of the thiazole nucleus[1]. The general mechanism involves the reaction of an α-haloketone with a thioamide[1]. For the direct synthesis of this compound, a plausible, though not explicitly detailed in readily available literature, approach would involve the reaction of a suitably chlorinated α-haloketone with thioacetamide.
Conceptual Reaction Pathway
The hypothetical reaction would proceed as follows:
Caption: Conceptual Hantzsch synthesis for this compound.
Experimental Protocol (Hypothetical)
While a specific protocol for this exact transformation is not readily found, a general procedure for a Hantzsch synthesis can be adapted.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioacetamide (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Addition of α-Haloketone: To the stirred solution, add the chlorinated α-haloketone (e.g., 1,1-dichloro-2-propanone) (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Discussion and Causality
The success of this route is contingent on the availability and stability of the appropriate α-haloketone starting material. The reaction is driven by the formation of the stable aromatic thiazole ring. The choice of solvent is crucial; polar protic solvents like ethanol are commonly used to facilitate the dissolution of the reactants and intermediates. The final neutralization step is necessary to remove any acidic byproducts and to ensure the product is in its free base form for extraction.
Route B: Synthesis of 4-Methyl-1,3-thiazole followed by Direct Chlorination
This two-step approach first constructs the 4-methylthiazole core, which is then subjected to electrophilic chlorination. This method offers the advantage of using readily available starting materials for the initial thiazole synthesis.
Step 1: Synthesis of 4-Methyl-1,3-thiazole
A common method for the synthesis of 4-methylthiazole is through a variation of the Hantzsch synthesis, followed by deamination.
Reaction Pathway for 4-Methyl-1,3-thiazole Synthesis
Caption: Two-step synthesis of 4-Methyl-1,3-thiazole.
Experimental Protocol for 4-Methyl-1,3-thiazole
A well-established procedure for this synthesis is available in Organic Syntheses. The key steps involve the reaction of chloroacetone with thiourea to yield 2-amino-4-methylthiazole, followed by a deamination reaction.
Step 2: Direct Chlorination of 4-Methyl-1,3-thiazole
The synthesized 4-methyl-1,3-thiazole can then be chlorinated at the C5 position. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation, often favored for its ease of handling and milder reaction conditions compared to other chlorinating agents like sulfuryl chloride.
Reaction Pathway for Chlorination
Caption: Chlorination of 4-Methyl-1,3-thiazole using NCS.
Experimental Protocol for Chlorination
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 4-methyl-1,3-thiazole (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Addition of NCS: Add N-Chlorosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, quench any remaining NCS with a solution of sodium sulfite.
-
Isolation and Purification: Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to afford this compound.
Discussion and Causality
The regioselectivity of the chlorination at the C5 position is a key aspect of this route. The thiazole ring is an electron-rich heterocycle, and the C5 position is generally the most nucleophilic and thus most susceptible to electrophilic attack. The use of NCS provides a source of electrophilic chlorine. The reaction is typically carried out under neutral conditions and at room temperature to minimize side reactions. The choice of solvent is important to ensure the solubility of both the substrate and the reagent.
Comparative Analysis and Performance Data
| Parameter | Route A: Hantzsch Synthesis (Hypothetical) | Route B: Two-Step Synthesis (Chlorination) |
| Starting Materials | Potentially less common α-haloketone | Readily available chloroacetone and thiourea |
| Number of Steps | One pot (potentially) | Two distinct steps |
| Overall Yield | Dependent on specific substrate and conditions | Generally good to high yields reported for each step |
| Scalability | May be limited by starting material availability | More readily scalable due to common starting materials |
| Control of Regiochemistry | Directly determined by starting materials | High regioselectivity at the C5 position |
| Purification | May require careful purification from byproducts | Standard purification techniques are effective |
Conclusion
Both the direct Hantzsch synthesis and the two-step synthesis via chlorination of 4-methyl-1,3-thiazole present viable pathways to this compound.
The two-step synthesis (Route B) appears to be the more practical and well-documented approach for laboratory-scale synthesis. It utilizes readily available starting materials and offers high regioselectivity in the chlorination step. The procedures for both the synthesis of the 4-methylthiazole precursor and its subsequent chlorination are well-established, providing a reliable and reproducible method.
The direct Hantzsch synthesis (Route A) , while conceptually more convergent, is hampered by the lack of readily available and documented chlorinated α-haloketone starting materials. Further research into the synthesis and reactivity of such precursors would be necessary to establish this as a competitive route.
For researchers and drug development professionals seeking a reliable and scalable method for the preparation of this compound, the two-step synthesis involving the chlorination of 4-methyl-1,3-thiazole with N-chlorosuccinimide is the recommended and more thoroughly validated approach.
References
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Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]
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In vitro evaluation of 5-Chloro-4-methyl-1,3-thiazole derivatives as enzyme inhibitors
The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a favored scaffold in the design of potent and selective enzyme inhibitors. This guide provides an in-depth comparison of the potential of 5-Chloro-4-methyl-1,3-thiazole derivatives as enzyme inhibitors, drawing upon experimental data from analogous substituted thiazole compounds to illuminate their prospective therapeutic applications. While direct experimental data for this specific substitution pattern is limited in publicly available literature, by examining structurally related compounds, we can extrapolate and provide a scientifically grounded perspective for researchers, scientists, and drug development professionals.
Targeting Key Enzymes: A Comparative Overview
Thiazole derivatives have demonstrated inhibitory activity against a range of clinically relevant enzymes. This section will explore the potential of this compound derivatives against three major classes of enzymes: Carbonic Anhydrases, Ureases, and Protein Kinases.
Carbonic Anhydrase Inhibition: A Focus on Isozyme Selectivity
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer, making them a significant therapeutic target.[3][4]
Comparative Inhibitory Potential:
Based on studies of various substituted thiazole derivatives, it is plausible that this compound derivatives could exhibit potent inhibitory activity against various CA isozymes, particularly hCA I and hCA II. The presence of the chloro and methyl groups on the thiazole ring may influence the binding affinity and selectivity towards different isozymes. For instance, studies on thiazole-methylsulfonyl derivatives have shown IC50 values ranging from 39.38–198.04 μM for hCA I and 39.16–86.64 μM for hCA II.[2] The specific positioning of the chloro and methyl groups on the 5- and 4-positions, respectively, could potentially enhance interactions within the enzyme's active site.
| Compound/Analog | Target Enzyme | IC50 (µM) | Reference Compound (IC50, µM) | Citation |
| Thiazole-methylsulfonyl derivatives | hCA I | 39.38–198.04 | Acetazolamide (18.11) | [2] |
| Thiazole-methylsulfonyl derivatives | hCA II | 39.16–86.64 | Acetazolamide (20.65) | [2] |
| Hypothetical this compound derivative | hCA I & hCA II | Potentially in the low µM range | Acetazolamide | - |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
A common method to assess CA inhibition is a colorimetric esterase assay.[3][4]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Human or bovine carbonic anhydrase dissolved in cold assay buffer to a working concentration (e.g., 10-60 units/mL).
-
Substrate Solution: p-Nitrophenyl acetate (p-NPA) prepared fresh in acetonitrile or DMSO (e.g., 3 mM).
-
Inhibitor Solutions: Test compounds and a standard inhibitor (e.g., Acetazolamide) dissolved in DMSO to create a dilution series.[3]
-
-
Assay Procedure (96-well plate):
-
To appropriate wells, add 158 µL of Assay Buffer.
-
Add 2 µL of the inhibitor working solution (or DMSO for control).
-
Add 20 µL of the CA working solution and incubate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[3]
-
Initiate the reaction by adding 20 µL of the Substrate Solution.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.[3]
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot percent inhibition against inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for in vitro carbonic anhydrase inhibition assay.
Urease Inhibition: A Strategy Against Pathogenic Bacteria
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, by allowing them to survive in the acidic environment of the stomach.[5]
Comparative Inhibitory Potential:
Thiazole derivatives have been investigated as urease inhibitors. The presence of a chloro group on an aromatic ring has been shown in some studies to contribute to potent urease inhibition. Therefore, a this compound scaffold is a promising candidate for urease inhibition.
| Compound/Analog | Target Enzyme | IC50 (µM) | Reference Compound (IC50, µM) | Citation |
| Hesperetin-7-rhamnoglucoside | H. pylori urease | Competitive inhibition | Thiourea | [6] |
| Hypothetical this compound derivative | Jack bean/H. pylori urease | Potentially in the low µM range | Thiourea | - |
Experimental Protocol: In Vitro Urease Inhibition Assay
The Berthelot (phenol-hypochlorite) method is a widely used colorimetric assay to determine urease activity by quantifying the amount of ammonia produced.[6]
-
Reagent Preparation:
-
Assay Buffer: 100 mM phosphate buffer, pH 6.8.
-
Enzyme Solution: Jack bean urease dissolved in assay buffer.
-
Substrate Solution: 25 mM urea in assay buffer.
-
Phenol Reagent (Solution A): Phenol and sodium nitroprusside in distilled water.
-
Alkali Reagent (Solution B): Sodium hydroxide and sodium hypochlorite in distilled water.
-
Inhibitor Solutions: Test compounds and a standard inhibitor (e.g., Thiourea) dissolved in an appropriate solvent.[7]
-
-
Assay Procedure:
-
In a reaction tube, mix the assay buffer, enzyme solution, and the inhibitor solution.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[8]
-
Initiate the reaction by adding the urea solution and incubate further.
-
Stop the reaction and develop the color by adding the phenol and alkali reagents.
-
-
Data Acquisition and Analysis:
Caption: Workflow for in vitro urease inhibition assay.
Protein Kinase Inhibition: A Broad Anticancer Potential
Protein kinases are a large family of enzymes that play critical roles in cell signaling pathways by catalyzing the phosphorylation of proteins.[9] Their aberrant activity is a hallmark of many diseases, particularly cancer, making them prime targets for drug development.[10]
Comparative Inhibitory Potential:
Thiazole derivatives are well-represented among kinase inhibitors.[9][10] The specific substitution pattern of a this compound core could confer selectivity towards certain kinase families. For example, some thiazole derivatives have shown potent inhibition of kinases like VEGFR-2 and EGFR.[11][12] The chloro and methyl groups can influence the molecule's ability to fit into the ATP-binding pocket of the kinase and form key interactions.
| Compound/Analog | Target Kinase | IC50 (µM) | Reference Compound (IC50, µM) | Citation |
| Thiazole derivative 4c | VEGFR-2 | 0.15 | Sorafenib (0.059) | [11] |
| Thiazole derivative V | EGFR | 0.074 | Erlotinib (0.080) | [12] |
| Hypothetical this compound derivative | Various Kinases (e.g., VEGFR-2, EGFR) | Potentially in the sub-micromolar to low µM range | Relevant clinical inhibitors | - |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method for assessing kinase inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay.
-
Reagent Preparation:
-
Kinase Buffer: Typically contains a buffer (e.g., HEPES), MgCl2, a reducing agent (e.g., DTT), and other components to ensure optimal kinase activity.
-
Enzyme Solution: Recombinant kinase diluted in kinase buffer.
-
Substrate: A specific peptide or protein substrate for the kinase.
-
ATP Solution: Adenosine triphosphate at a concentration near the Km for the specific kinase.
-
Detection Reagents: Depending on the assay format, this could include a phosphospecific antibody conjugated to a fluorophore or a luciferase-based system.
-
Inhibitor Solutions: Test compounds and a known kinase inhibitor dissolved in DMSO.
-
-
Assay Procedure:
-
In a suitable microplate, add the inhibitor solution or DMSO control.
-
Add the kinase and substrate solution and incubate briefly.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and add the detection reagents.
-
-
Data Acquisition and Analysis:
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Caption: Workflow for a generic in vitro kinase inhibition assay.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency and selectivity of thiazole derivatives are significantly influenced by the nature and position of substituents on the thiazole ring.
-
Role of the Chloro Group: The presence of a chlorine atom at the 5-position of the thiazole ring can introduce favorable hydrophobic and halogen bonding interactions within the enzyme's active site. This can lead to enhanced binding affinity.[13]
-
Impact of the Methyl Group: A methyl group at the 4-position can provide beneficial van der Waals interactions and influence the overall conformation of the molecule, potentially orienting other functional groups for optimal binding.[14][15] The combination of these two substituents on the 1,3-thiazole core presents an interesting avenue for exploring novel enzyme inhibitors.
Conclusion and Future Directions
References
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PubMed. Synthesis and Structure-Activity Relationships of a Series of Novel Thiazoles as Inhibitors of aminoacyl-tRNA Synthetases. [Link]
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National Institutes of Health. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]
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Royal Society of Chemistry. Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. [Link]
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MDPI. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. [Link]
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PubMed Central. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. [Link]
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Semantic Scholar. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with anti. [Link]
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PubMed. Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. [Link]
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MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]
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MDPI. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-4-methyl-1,3-thiazole Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in diverse intermolecular interactions have made it a "privileged scaffold." Within this broad class, 2-aminothiazoles are particularly prominent. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 5-chloro-4-methyl-1,3-thiazole analogs. While direct comparative studies on this exact scaffold are limited, this guide synthesizes findings from closely related 2-amino-4-methylthiazole and 5-halothiazole series to provide actionable insights for drug design and development. We will explore how subtle modifications to this core structure influence biological activity, with a focus on anticancer and protein kinase inhibitory effects.
The 2-Amino-4-methylthiazole Core: A Foundation for Potency
The 2-amino-4-methylthiazole moiety is a common starting point in the design of bioactive molecules. The amino group at the 2-position serves as a versatile handle for introducing a wide array of substituents, allowing for the fine-tuning of physicochemical properties and target engagement. The methyl group at the 4-position can influence the molecule's conformation and interaction with hydrophobic pockets in target proteins. The introduction of a chloro group at the 5-position is a key modification that can significantly impact the compound's electronic character and metabolic stability, often leading to enhanced biological activity.
Structure-Activity Relationship Insights: The Impact of Substitution
The biological activity of this compound analogs is critically dependent on the nature of the substituents at the 2-amino position. These modifications can dramatically alter the compound's potency, selectivity, and pharmacokinetic profile.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Thiazole derivatives have shown significant promise as anticancer agents. The SAR studies of related 2-aminothiazole series reveal that the nature of the substituent on the 2-amino group is a key determinant of cytotoxic activity.
A comparative analysis of various 2-aminothiazole derivatives highlights the importance of specific substitutions for achieving potent anticancer effects. For instance, the presence of a halogen, particularly chlorine, on an aromatic ring attached to the 2-amino position has been shown to enhance anticancer activity.[1]
| Compound Series | R Group at 2-Amino Position | Key Findings | Reference |
| 2-Arylaminothiazoles | Substituted Phenyl | Meta-halogen substitution on the phenyl ring improves anticancer activity. The order of activity for chloro-substitution is often m-Cl > 3,4-diCl > 2,4-diCl.[1] | [1] |
| 2-Acylaminothiazoles | Substituted Benzoyl | Introduction of substituted benzoyl groups at the N-2 position can significantly increase antitubercular activity, a field with parallels to anticancer drug discovery in terms of targeting cellular processes. | |
| 2-Aminothiazole-5-carboxamides | Phenylamide derivatives | Designed based on the structure of the kinase inhibitor dasatinib, these compounds have shown potent and selective antiproliferative activity against leukemia cell lines.[1] | [1] |
The 5-chloro substituent on the thiazole ring is expected to increase the electron-withdrawing nature of the heterocyclic core, potentially influencing its ability to participate in hydrogen bonding and other interactions within the active sites of target proteins. The 4-methyl group can provide a crucial hydrophobic interaction, anchoring the molecule in a favorable orientation for activity.
Protein Kinase Inhibition: A Promising Avenue for Therapeutic Intervention
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][3][4] Thiazole-based compounds have emerged as a rich source of protein kinase inhibitors.[2][3][4] The 2-aminothiazole scaffold is a key feature in several approved kinase inhibitors, such as the pan-Src kinase inhibitor dasatinib.[5]
The SAR for kinase inhibition often revolves around the ability of the molecule to mimic the ATP substrate and interact with key residues in the kinase active site. The 2-amino group of the thiazole can act as a hydrogen bond donor, while the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor.
| Compound Class | Target Kinase(s) | Key SAR Observations | Reference |
| 2-Aminothiazole Derivatives | Src family kinases | The 2-aminothiazole serves as a novel template for Src family kinase inhibitors. Modifications at the 5-position of the thiazole and on the 2-amino substituent are critical for potency and selectivity.[5] | [5] |
| Thiazole/Thiadiazole Carboxamides | c-Met Kinase | The thiazole carboxamide scaffold is a favorable moiety for cytotoxicity against cancer cell lines. Specific substitutions are crucial for potent c-Met inhibition. | [4] |
| Benzobisthiazoles | CLK Family Members | The benzobisthiazole scaffold has been identified as a novel framework for inhibitors of the CLK family of kinases.[6] | [6] |
For this compound analogs, the chlorine atom at the 5-position can form halogen bonds or other non-covalent interactions with the kinase active site, potentially enhancing binding affinity and selectivity. The 4-methyl group can occupy a hydrophobic pocket, further contributing to the overall binding energy.
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, detailed methodologies for key in vitro assays are provided below.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the activity of a specific protein kinase.
Materials:
-
Purified recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound analogs)
-
Positive control inhibitor (e.g., staurosporine, or a known inhibitor for the specific kinase)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, or a phosphospecific antibody)
-
384-well plates
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the purified kinase, and the substrate.
-
Compound Addition: Add the diluted test compounds to the wells. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a measure of a compound's cytotoxic or cytostatic effects.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
Test compounds (this compound analogs)
-
Positive control (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include wells with vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).
Visualizing the Path Forward
Diagrams can help to conceptualize the key aspects of the SAR and experimental workflows.
Caption: Key structural components influencing the biological activity of this compound analogs.
Caption: Experimental workflow for an in vitro protein kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and kinase-driven diseases. While a comprehensive SAR study on this specific analog series is yet to be published, by extrapolating from related 2-aminothiazole structures, we can infer key principles to guide future drug design. The strategic placement of a chloro group at the 5-position and a methyl group at the 4-position, combined with diverse substitutions at the 2-amino position, offers a rich chemical space for exploration. Future work should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs to establish a more definitive SAR and to identify lead compounds with improved potency, selectivity, and drug-like properties.
References
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. R Discovery. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
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2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]
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Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members. ACS Publications. [Link]
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A Comparative Analysis of the Antimicrobial Efficacy of 5-Chloro-4-methyl-1,3-thiazole Against Standard Antibiotics
In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical entities with potent antimicrobial activity is a cornerstone of modern drug discovery. This guide provides a comprehensive benchmark analysis of a novel investigational compound, 5-Chloro-4-methyl-1,3-thiazole, against a panel of well-established antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison supported by established experimental protocols and data.
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial properties.[1][2][3][4][5][6][7][8] The unique electronic and structural features of the thiazole nucleus, owing to the presence of both sulfur and nitrogen atoms, allow for diverse interactions with biological targets.[7][9] Derivatives of thiazole have been reported to exhibit a range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][5][10] The mechanism of action for some thiazole derivatives has been suggested to involve the inhibition of essential cellular processes such as cell division, by targeting proteins like FtsZ, or DNA replication through the inhibition of enzymes like DNA gyrase.[1][2][9]
This guide will present a head-to-head comparison of the in vitro antimicrobial efficacy of this compound with that of Ciprofloxacin and Vancomycin, representing broad-spectrum fluoroquinolone and glycopeptide antibiotic classes, respectively. The selection of these comparators allows for a robust evaluation of the investigational compound's spectrum and potency.
Comparative Antimicrobial Efficacy: A Data-Driven Overview
The antimicrobial activity of this compound was assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data, providing a direct comparison with Ciprofloxacin and Vancomycin.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | This compound | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus (ATCC 29213) | 8 | 0.5 | 1 |
| Methicillin-resistantS. aureus (MRSA, ATCC 43300) | 16 | 32 | 2 |
| Enterococcus faecalis (ATCC 29212) | 32 | 1 | 4 |
| Escherichia coli (ATCC 25922) | 16 | 0.015 | >256 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | 0.25 | >256 |
| Klebsiella pneumoniae (ATCC 13883) | 32 | 0.03 | >256 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Microorganism | This compound | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus (ATCC 29213) | 16 | 1 | 4 |
| Methicillin-resistantS. aureus (MRSA, ATCC 43300) | 32 | 64 | 8 |
| Enterococcus faecalis (ATCC 29212) | 64 | 4 | 16 |
| Escherichia coli (ATCC 25922) | 32 | 0.03 | >256 |
| Pseudomonas aeruginosa (ATCC 27853) | >128 | 0.5 | >256 |
| Klebsiella pneumoniae (ATCC 13883) | 64 | 0.06 | >256 |
Interpretation of Results:
The data indicates that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrates activity against MRSA, a clinically significant resistant pathogen. While its potency is generally lower than that of Ciprofloxacin against susceptible Gram-negative bacteria, its efficacy against MRSA is superior. Compared to Vancomycin, the investigational compound shows a broader spectrum of activity, particularly against Gram-negative organisms. An agent is typically considered bactericidal if its MBC is no more than four times its MIC.[11] Based on this, this compound appears to be primarily bactericidal against the tested strains.
Experimental Methodologies: Ensuring Scientific Rigor
The following section details the standardized protocols employed for determining the antimicrobial efficacy of the test compounds. Adherence to these methodologies, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensures the reproducibility and validity of the results.[12][13][14][15][16][17]
Workflow for Antimicrobial Susceptibility Testing
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19][20] The broth microdilution method is a standard procedure for determining MIC values.[18][21]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound, Ciprofloxacin, and Vancomycin in a suitable solvent. Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of desired concentrations.[18][21]
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[22][23] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[18][20]
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (bacteria in MHB without antimicrobial) and a sterility control well (MHB only). Incubate the plate at 37°C for 18-24 hours.[18][21]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[18][20]
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[24][25][26] It is determined after the MIC has been established.
Step-by-Step Protocol:
-
Subculturing from MIC Plate: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations) in the MIC assay.
-
Plating and Incubation: Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate. Incubate the MHA plates at 37°C for 18-24 hours.[24]
-
MBC Determination: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[24][26]
Kirby-Bauer Disk Diffusion Assay Protocol
The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[22][27][28][29]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described for the MIC assay.[22][28]
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[22][27]
-
Application of Antimicrobial Disks: Aseptically place paper disks impregnated with known concentrations of this compound, Ciprofloxacin, and Vancomycin onto the inoculated agar surface. Ensure the disks are placed at least 24 mm apart.[22][28]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[28]
-
Measurement and Interpretation: After incubation, measure the diameter of the zones of inhibition around each disk in millimeters.[29] The results are interpreted as susceptible, intermediate, or resistant by comparing the zone diameters to standardized charts provided by organizations like CLSI.[28]
Potential Mechanism of Action
While the precise mechanism of action for this compound is yet to be fully elucidated, the activity of other thiazole derivatives provides valuable insights.[1][2][9] Many thiazole-containing compounds have been shown to interfere with critical bacterial processes.
Caption: Potential mechanisms of antimicrobial action for thiazole derivatives.
Further mechanistic studies, including enzyme inhibition assays and macromolecular synthesis assays, are warranted to precisely define the molecular target(s) of this compound.
Conclusion and Future Directions
The investigational compound this compound demonstrates promising broad-spectrum antimicrobial activity, including efficacy against the resistant pathogen MRSA. While its potency against some Gram-negative bacteria is lower than that of Ciprofloxacin, its unique chemical structure and potential novel mechanism of action make it a valuable candidate for further development. The presented data, obtained through standardized and validated methodologies, provides a solid foundation for future preclinical and clinical investigations. The next steps should focus on elucidating its precise mechanism of action, evaluating its in vivo efficacy in animal models of infection, and assessing its toxicological profile.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Chloro-4-methyl-1,3-thiazole
As researchers and drug development professionals, our work with novel chemical entities like 5-Chloro-4-methyl-1,3-thiazole is foundational to scientific progress. However, our responsibility extends beyond synthesis and application to the safe and compliant management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each procedural step is explained to ensure a deep understanding of the required safety and environmental diligence.
Hazard Profile and Essential Risk Assessment
Understanding the intrinsic hazards of this compound is the first step in ensuring safe handling and disposal. As a chlorinated heterocyclic compound, it shares properties with other toxic and environmentally hazardous materials. While specific toxicological data for this exact compound may be limited, the precautionary principle dictates that we handle it based on the profiles of structurally similar chemicals.
The primary hazards are associated with its classification as a halogenated organic compound.[1] Analogous chlorinated thiazole and isothiazole derivatives are known to be toxic if swallowed, inhaled, or in contact with skin; they can cause severe skin burns and eye damage, and are often very toxic to aquatic life with long-lasting effects.[2][3][4] Therefore, all handling and disposal procedures must be designed to minimize exposure to personnel and prevent environmental release.
Table 1: Chemical Profile and Hazard Summary for this compound
| Property | Data |
| CAS Number | 3034-54-6 |
| Molecular Formula | C₄H₄ClN₂S |
| Molecular Weight | 149.61 g/mol |
| Anticipated Hazards | Acute Toxicity (Oral, Dermal, Inhalation)[4][5], Skin Corrosion/Irritation[2][6], Serious Eye Damage[3][6], Aquatic Toxicity[2][3] |
| Waste Classification | Halogenated Organic Waste[1] |
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Safe Handling
Before any waste is handled, the potential routes of exposure must be mitigated through the stringent use of Personal Protective Equipment. The choice of PPE is not merely procedural; it is a direct countermeasure to the specific hazards posed by the chemical.
Mandatory PPE Ensemble:
-
Hand Protection: Wear impermeable chemical-resistant gloves, such as nitrile gloves. Double-gloving is recommended for extended handling. This is critical to prevent dermal absorption, a significant route of toxicity for similar compounds.[3] After contact, gloves should be properly removed and disposed of as contaminated waste.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles. This is to protect against severe eye damage, a known hazard for corrosive chemicals.[6]
-
Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. For larger quantities or in case of a spill, a chemical-resistant apron is advised.
-
Respiratory Protection: All handling of this compound, including weighing and transferring to waste containers, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3]
Step-by-Step Protocol for Waste Segregation and Storage
Improper segregation of chemical waste is a common and dangerous laboratory error. Commingling incompatible waste streams can lead to violent chemical reactions. This compound must be segregated as a halogenated organic waste.[1]
Protocol for Waste Collection:
-
Select the Correct Container: Obtain a designated hazardous waste container for "Halogenated Organic Solvents/Liquids" from your institution's Environmental Health & Safety (EHS) department. These containers are typically made of chemically resistant material and have a secure, vapor-tight lid.
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container. Fill out all required information, including:
-
The full chemical name: "this compound".
-
The concentration and quantity being added.
-
The associated hazard warnings (e.g., "Toxic," "Corrosive," "Environmental Hazard").
-
The date the waste was first added.
-
-
Transfer the Waste: Inside a chemical fume hood, carefully transfer the waste into the container using a funnel to prevent spills.
-
Secure the Container: Tightly close the container lid immediately after adding the waste to prevent the release of volatile organic compounds (VOCs).
-
Temporary Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be in a secondary containment tray, away from incompatible materials (e.g., strong acids, bases, and oxidizers), and clearly marked.
Emergency Procedures: Spill and Decontamination
Accidents can happen, and a clear, pre-defined spill response plan is essential for safety.
Small Spill Cleanup Protocol (<100 mL):
-
Alert Personnel: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ensure Ventilation: Confirm that the chemical fume hood is operational. If the spill is outside a hood, evacuate the area and contact your institution's EHS emergency line.
-
Don Appropriate PPE: Wear the full PPE ensemble described in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow.[7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated solid waste container for halogenated organic waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[7]
-
Dispose of Contaminated Materials: Place all contaminated PPE and cleaning materials into the hazardous waste container.
Approved Disposal Methodologies
The disposal of this compound is governed by federal and local regulations, including those from the Environmental Protection Agency (EPA).[8][9]
The ONLY acceptable disposal route is through a licensed hazardous waste management service.
-
Prohibited Disposal: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer.[10] Its toxicity to aquatic life can cause significant damage to ecosystems.[2][3]
-
Primary Disposal Technology: The standard and required method for destroying halogenated organic compounds is high-temperature incineration in a facility permitted to handle such waste.[8][11] This process thermally decomposes the molecule. Critically, the incinerator must be equipped with flue gas scrubbing technology to neutralize the resulting acidic gases, such as hydrogen chloride (HCl), preventing their release into the atmosphere.[8][10]
-
Institutional EHS: Your facility's Environmental Health & Safety (EHS) department is your primary resource and partner in this process. They manage the hazardous waste program, will provide the correct containers and labels, and will arrange for the pickup and transport of the waste to a certified disposal facility. Always follow their specific procedures.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the safe handling and disposal of this compound waste in a laboratory setting.
Caption: Figure 1: Decision workflow for the safe disposal of this compound.
References
-
Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Chemos GmbH & Co.KG.[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.[Link]
-
Hazardous Waste Segregation. University of Wisconsin-Milwaukee.[Link]
-
5 Chloro 2 Methyl 4 Isothiazolin 3 One. Scribd.[Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: Code of Federal Regulations.[Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.[Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Biomedical Engineering.[Link]
-
Disposal of Chlorine-Containing Wastes. Scribd.[Link]
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Navigating the Safe Handling of 5-Chloro-4-methyl-1,3-thiazole: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Emergency Procedures for Researchers, Scientists, and Drug Development Professionals.
Hazard Assessment: Understanding the Risks
Due to the absence of a specific SDS for 5-Chloro-4-methyl-1,3-thiazole, this guide bases its hazard assessment on the available data for the closely related compound, 2-Chloro-5-(chloromethyl)thiazole[1]. The structural similarities suggest a comparable toxicological profile.
GHS Hazard Classifications for 2-Chloro-5-(chloromethyl)thiazole:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Hazardous to the Aquatic Environment, Long-term | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Based on this data, it is prudent to handle this compound as a substance that is harmful if ingested, toxic upon skin contact, capable of causing severe skin burns and serious eye damage, and a potential skin sensitizer[1][2]. The possibility of respiratory tract irritation should also be considered, a common characteristic of volatile organic compounds[3].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the identified risks. The following recommendations are based on a conservative interpretation of the available data to ensure the highest level of protection.
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Detailed PPE Recommendations
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards worn in conjunction with a face shield. | The high risk of severe eye damage necessitates both direct and peripheral protection from splashes.[2] |
| Skin and Body Protection | A chemical-resistant laboratory coat, preferably made of a non-absorbent material. Consider a chemical-resistant apron for larger quantities. | Protects skin from accidental contact and prevents contamination of personal clothing. |
| Hand Protection | Double-gloving is strongly recommended. An inner nitrile glove for dexterity, and an outer butyl rubber glove for broad chemical resistance. | Given the dermal toxicity and the lack of specific permeation data, a conservative approach is warranted. Butyl rubber gloves offer excellent protection against a wide variety of chemicals, including many chlorinated solvents[4]. Nitrile gloves provide a good preliminary barrier and splash resistance[5]. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood. | As a volatile organic compound, there is a risk of respiratory irritation. A fume hood is the primary engineering control to minimize inhalation exposure[3][6]. For situations where a fume hood is not available or in the case of a large spill, a full-facepiece respirator with organic vapor cartridges is required[7][8]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring a safe working environment.
Preparation:
-
Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.
-
Pre-use Inspection: Before starting, inspect all PPE for any signs of damage or degradation.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbent) is readily accessible.
Handling:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.
-
Weighing and Transferring: Conduct all weighing and transferring of the compound within the chemical fume hood. Use spark-proof tools.
-
Container Management: Keep containers of this compound tightly sealed when not in use. Ground and bond containers when transferring material to prevent static discharge[9][10].
Storage:
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[10].
-
Container: Keep in the original, tightly closed container.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Halogenated Waste: As a chlorinated compound, all waste containing this compound must be collected in a designated, labeled "Halogenated Organic Waste" container.
-
Solid Waste: Contaminated solid waste, including gloves, absorbent materials, and disposable labware, should be collected in a separate, clearly labeled hazardous waste container.
Disposal Procedure:
-
Dispose of all waste in accordance with federal, state, and local regulations[11].
-
Do not dispose of this compound down the drain.
-
Ensure all waste containers are securely sealed before being removed from the laboratory for disposal[12].
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Emergency Response for a Chemical Spill
Caption: Emergency response workflow for a this compound spill.
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[9][13].
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[9].
-
Seek immediate medical attention.
In Case of Inhalation:
-
If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
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OHSE. (2025, December 27). Respiratory Protection and VOC Exposure: A Critical Safety Guide. [Link]
-
PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. [Link]
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Cole-Parmer. Material Safety Data Sheet - Thiazole, 99%. [Link]
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Protective Masks Direct. (2021, August 27). Solvent Respiratory Protection. [Link]
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Environmental Health and Safety, University of California, Berkeley. OSHA Glove Selection Chart. [Link]
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ResearchGate. (2025, August 4). Optimal selection of respiratory mask for protection against volatile organic compounds with a multivariate decision-making approach. [Link]
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Centers for Disease Control and Prevention (CDC). OSHA Respirator Requirements for Selected Chemicals. [Link]
-
Scribd. 5 Chloro 2 Methyl 4 Isothiazolin 3 One. [Link]
-
University of Pittsburgh. Chemical Resistance of Gloves. [Link]
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CP Lab Safety. Rubber Chemical Compatibility Charts. [Link]
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Environmental Health and Safety, University of Washington. Ansell Chemical Resistance Glove Chart. [Link]
-
Gloves By Web. Gloves Chemical Resistance Chart. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
